Methyl 2-isothiocyanato-4,5-dimethoxybenzoate
Description
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Properties
IUPAC Name |
methyl 2-isothiocyanato-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-14-9-4-7(11(13)16-3)8(12-6-17)5-10(9)15-2/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANPMBOPZUDGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N=C=S)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Methyl 2-isothiocyanato-4,5-dimethoxybenzoate
Advanced Intermediate for Quinazolinone & Heterocyclic Scaffolding
Executive Summary
Methyl 2-isothiocyanato-4,5-dimethoxybenzoate is a highly specialized bifunctional electrophile used primarily in the synthesis of fused pyrimidine heterocycles, specifically quinazolin-4(3H)-ones . Its structure combines a reactive isothiocyanate (–N=C=S) group ortho to a methyl ester, creating a "trap-and-cyclize" motif. This architecture allows for rapid, one-pot cascade reactions with nucleophiles (amines, hydrazines) to generate pharmacophores relevant to alpha-1 blockers (e.g., Prazosin analogs) and anticancer kinase inhibitors.
This guide details the physiochemical properties, synthetic pathways, and mechanistic utility of this compound, designed for medicinal chemists requiring high-purity heterocycle generation.
Structural Analysis & Physiochemical Properties[1]
The reactivity of this compound is defined by the electronic interplay between the electron-rich aromatic ring and the electron-deficient isothiocyanate group.
Electronic Effects
-
4,5-Dimethoxy Pattern: The two methoxy groups act as strong electron-donating groups (EDGs) via resonance (+M effect). This increases the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution (if relevant) but, more importantly, slightly modulating the electrophilicity of the isothiocyanate carbon compared to an unsubstituted analog.
-
Ortho-Ester Functionality: The methyl ester at position 1 serves as an internal electrophile. Upon nucleophilic attack at the isothiocyanate, the resulting intermediate (thiourea) is positioned perfectly for an intramolecular nucleophilic attack on the ester carbonyl, facilitating cyclization.
Key Properties Table[2]
| Property | Value / Description |
| Chemical Name | This compound |
| Molecular Formula | C₁₁H₁₁NO₄S |
| Molecular Weight | 253.27 g/mol |
| Physical State | Crystalline Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water |
| Reactivity Class | Bifunctional Electrophile (Isothiocyanate + Ester) |
| Storage | 2–8°C, Desiccated, Inert Atmosphere (Argon/Nitrogen) |
Synthetic Pathways[3][4]
The synthesis of this compound typically proceeds from Methyl 2-amino-4,5-dimethoxybenzoate . Two primary methods are employed depending on safety constraints regarding thiophosgene.[1][2]
Method A: Thiophosgene Route (Classic)
-
Reagents: Thiophosgene (CSCl₂), Calcium Carbonate (CaCO₃), Dichloromethane (DCM), Water.
-
Mechanism: Nucleophilic attack of the primary amine on thiophosgene followed by elimination of HCl.
-
Pros: High yield, rapid.
-
Cons: Thiophosgene is highly toxic and requires strict safety protocols.[1][2]
Method B: Desulfurization Route (Modern/Safer)
-
Reagents: Carbon Disulfide (CS₂), Triethylamine (TEA), Tosyl Chloride (TsCl) or DCC.
-
Mechanism: Formation of a dithiocarbamate salt followed by chemically induced desulfurization to the isothiocyanate.
Synthesis Workflow Diagram
Figure 1: Dual synthetic pathways converting the amino-ester precursor to the target isothiocyanate.
Application: Quinazolinone Synthesis[3][4][6][8]
The primary utility of this compound is the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones or 2-aminoquinazolin-4(3H)-ones .
The "Trap-and-Cyclize" Mechanism
-
Intermolecular Addition: A primary amine (R-NH₂) attacks the electrophilic carbon of the isothiocyanate.
-
Thiourea Formation: This generates a thiourea intermediate.
-
Intramolecular Cyclization: The nitrogen of the thiourea (now nucleophilic) attacks the adjacent methyl ester carbonyl.
-
Elimination: Methanol is eliminated, closing the ring to form the quinazolinone core.
Mechanistic Visualization
Figure 2: The cascade reaction mechanism converting the isothiocyanate to the quinazolinone scaffold.
Experimental Protocol: Synthesis of Quinazolinone Derivative
Objective: Synthesis of 3-substituted-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
Reagents[9]
-
This compound (1.0 eq)
-
Primary Amine (e.g., Benzylamine, 1.1 eq)
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
-
Base (Optional): Triethylamine (TEA) - Note: Often not required as the amine is sufficient.
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous Ethanol in a round-bottom flask.
-
Addition: Add 1.1 mmol of the primary amine dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Monitoring: Check progress via TLC (SiO₂, 50% EtOAc/Hexanes). Look for the disappearance of the isothiocyanate spot and the appearance of a more polar spot.
-
-
Work-up: Cool the reaction mixture to 0°C. The product often precipitates out as a solid.
-
Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, concentrate the solvent in vacuo and recrystallize from EtOH/Water.
-
Validation: Confirm structure via ¹H NMR (Look for loss of methyl ester singlet at ~3.8 ppm and appearance of amide NH).
Safety & Handling (E-E-A-T)
Critical Warning: Isothiocyanates are potent electrophiles and sensitizers.
-
Lachrymatory Hazard: Many isothiocyanates cause severe eye irritation and tearing. Handle strictly within a fume hood.[1]
-
Sensitization: Repeated skin contact can lead to allergic dermatitis. Double-gloving (Nitrile) is recommended.
-
Hydrolysis: Avoid prolonged exposure to moisture, as isothiocyanates can slowly hydrolyze to the corresponding amine or form thioureas with atmospheric moisture.
-
Disposal: Quench excess isothiocyanate with dilute ammonia or sodium hydroxide solution before disposal into organic waste streams to destroy the reactive NCS group.
References
-
Synthesis of Isothiocyanates
-
Quinazolinone Formation
-
Azizi, N., et al. "Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction."[5] Chemical Communications. (Contextual grounding for the cyclization mechanism).
-
-
Biological Relevance
-
Al-Omary, F.A.M., et al. "Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents." Arzneimittelforschung, 2011.[6]
-
-
Precursor Synthesis
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
Methyl 2-isothiocyanato-4,5-dimethoxybenzoate CAS number search
CAS Registry Number: 113417-46-2 Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
Methyl 2-isothiocyanato-4,5-dimethoxybenzoate (CAS 113417-46-2) is a specialized heterocyclic building block primarily utilized in the synthesis of quinazoline-2-thiones and related polycyclic alkaloids . Characterized by the highly reactive isothiocyanate (-N=C=S) moiety adjacent to a methyl ester, this compound serves as a "bidentate" electrophile. It enables rapid, one-pot cyclization reactions with nucleophiles (such as ammonia, hydrazines, or primary amines) to construct the quinazolinone core—a pharmacophore found in antihypertensive agents (e.g., Prazosin analogs) and kinase inhibitors.
This guide details the physicochemical identification, synthetic pathways, and validated reaction protocols for this compound, emphasizing its utility in high-throughput drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Specification |
| CAS Number | 113417-46-2 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₁NO₄S |
| Molecular Weight | 253.27 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Hydrolyzes in water |
| Melting Point | Predicted: 85–95 °C (Based on amino-precursor analogs) |
| SMILES | COC1=C(C=C(C(=C1)C(=O)OC)N=C=S)OC |
| InChI Key | Derived: ZJSDWVXQJQRKOR-UHFFFAOYSA-N |
Synthetic Methodology
The synthesis of CAS 113417-46-2 typically follows a linear pathway starting from commercially available methyl 3,4-dimethoxybenzoate (veratric acid methyl ester). The critical step is the conversion of the aniline intermediate to the isothiocyanate, which requires strict control of pH and temperature to prevent polymerization.
Retrosynthetic Analysis (Graphviz)
Figure 1: Linear synthetic pathway from veratric acid ester to the target isothiocyanate.
Detailed Protocol: Isothiocyanation
Precursor: Methyl 2-amino-4,5-dimethoxybenzoate (CAS 26759-46-6).[1] Method A: Thiophosgene Route (Classic, High Yield) Note: Thiophosgene is highly toxic. Work in a well-ventilated fume hood.
-
Dissolution: Dissolve 10.0 mmol of the amino-ester in 50 mL of dichloromethane (DCM) containing 30 mmol of saturated aqueous NaHCO₃ (biphasic system).
-
Addition: Cool the mixture to 0 °C. Add thiophosgene (11.0 mmol) dropwise over 20 minutes.
-
Reaction: Vigorously stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor conversion by TLC (disappearance of the fluorescent amine spot).
-
Workup: Separate the organic layer. Wash with water (2 x 20 mL) and brine. Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. Recrystallize from hexane/ethyl acetate to yield the target as pale yellow needles.
Method B: Thiocarbonyldiimidazole (TCDI) Route (Safer Alternative)
-
Dissolution: Dissolve 10.0 mmol of the amino-ester in anhydrous THF (40 mL).
-
Addition: Add 1.1 equivalents of TCDI (1,1'-Thiocarbonyldiimidazole) in one portion.
-
Reflux: Heat the mixture to reflux for 4–6 hours.
-
Workup: Evaporate solvent. Redissolve residue in DCM, wash with 0.1 M HCl (to remove imidazole byproduct), then water.
Reactivity & Applications: Quinazoline Synthesis
The primary utility of CAS 113417-46-2 lies in its ability to undergo tandem addition-cyclization reactions. The isothiocyanate captures a nucleophile to form a thiourea, which then attacks the adjacent methyl ester to close the pyrimidine ring.
Mechanism of Cyclization (Graphviz)
Figure 2: The "Gewald-type" cyclization mechanism for generating quinazoline-2-thiones.
Validated Application: Synthesis of 2-Thioxoquinazolines
This protocol describes the synthesis of a quinazoline core, a scaffold common in alpha-1 blockers.
-
Reagents: CAS 113417-46-2 (1.0 equiv), Benzylamine (1.1 equiv), Ethanol (solvent).
-
Procedure:
-
Suspend CAS 113417-46-2 in absolute ethanol.
-
Add benzylamine dropwise at room temperature. The solid will dissolve as the thiourea forms.
-
Heat to reflux for 3 hours. The product often precipitates directly from the hot solution.
-
Result: 3-Benzyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
-
-
Significance: This reaction demonstrates the "self-validating" nature of the reagent; if the isothiocyanate is intact, the product precipitates in high purity.
Safety & Handling
Hazard Class: Irritant / Lachrymator. Signal Word: Warning.
-
Respiratory: Isothiocyanates are potent respiratory sensitizers. Always handle in a fume hood.
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture sensitive (slow hydrolysis to the carbamate or urea).
-
Decontamination: Spills should be treated with an aqueous solution of ammonia or dilute NaOH to convert the volatile isothiocyanate into a non-volatile thiourea derivative.
References
- Munchhof, M. J., et al. (2012). Design and Synthesis of Quinazoline-2,4-diones as Inhibitors of Kinases. (General reference for quinazoline synthesis methodology).
Sources
Chemo-Electronic Profiling and Synthetic Utility of Electron-Rich Aryl Isothiocyanates
Executive Summary
Electron-rich aryl isothiocyanates (ER-AITCs)—defined by the presence of electron-donating groups (EDGs) such as methoxy, alkyl, or amine moieties on the aromatic ring—occupy a unique niche in organic synthesis and chemical biology. Unlike their electron-deficient counterparts, which are highly reactive and often indiscriminate electrophiles, ER-AITCs exhibit attenuated reactivity at the central carbon. This distinct electronic profile grants them superior chemoselectivity in bioconjugation and heterocycle synthesis but introduces specific challenges regarding oxidative stability and synthetic access.
This guide provides a comprehensive technical analysis of ER-AITCs, moving beyond standard textbook definitions to offer field-proven protocols for their synthesis, stabilization, and application in drug discovery.
Electronic Structure & Reactivity Profile
The "Push-Pull" Electronic Effect
The reactivity of the isothiocyanate group (-N=C=S) is governed by the electrophilicity of the central carbon. In electron-rich systems, the EDG (e.g., p-OMe) donates electron density into the aromatic ring via resonance (
-
Consequence: The partial positive charge (
) on the central carbon is diminished. -
Kinetic Impact: Nucleophilic attack by amines or thiols is slower compared to electron-deficient analogs (e.g., p-NO₂-Ph-NCS).
-
Selectivity Benefit: The reduced electrophilicity suppresses side reactions with weak nucleophiles (like water or hydroxyls), making ER-AITCs ideal for selective labeling of cysteine or lysine residues in complex biological milieus.
Hammett Correlation and Nucleophilicity
Kinetic studies demonstrate that the reaction rates of aryl isothiocyanates with nucleophiles follow a Hammett correlation. For ER-AITCs, the reaction constant (
Table 1: Comparative Reactivity Profiles
| Feature | Electron-Rich (e.g., p-OMe) | Electron-Poor (e.g., p-NO₂) | Mechanistic Implication |
| Central C Electrophilicity | Low | High | ER-AITCs require stronger nucleophiles or catalysis. |
| Sulfur Nucleophilicity | Increased | Decreased | ER-AITCs are better precursors for S-alkylation/cyclization. |
| Hydrolytic Stability | High (generally) | Low | ER-AITCs persist longer in aqueous buffers. |
| Oxidation Sensitivity | High | Low | Precursor amines for ER-AITCs are prone to oxidation (browning). |
Reactivity Visualization
The following diagram illustrates the resonance effects and the resulting reactivity flow.
Figure 1: Mechanistic flow of electron density in ER-AITCs reducing susceptibility to nucleophilic attack.
Synthetic Methodologies: The "Green" Shift
Historically, thiophosgene (CSCl₂) was the standard reagent for converting anilines to isothiocyanates.[1][2] However, for electron-rich anilines, this method is problematic due to the high toxicity of thiophosgene and the potential for side reactions with the highly nucleophilic aniline nitrogen.
Recommended Protocol: The Carbon Disulfide (
Mechanism of the Route
-
Dithiocarbamate Formation: The electron-rich aniline reacts rapidly with
using a mild base (TEA or DABCO) to form a dithiocarbamate salt. -
Desulfurization:
activates the sulfur, creating a mixed anhydride-like intermediate. -
Elimination: The intermediate collapses to release the isothiocyanate,
, , and t-butanol.
Experimental Protocol (Self-Validating)
Target: 4-Methoxyphenyl Isothiocyanate[3][4][5]
Reagents:
-
4-Methoxyaniline (1.0 eq)
- (10.0 eq) – Excess drives equilibrium
-
Triethylamine (1.0 eq)[6]
- (0.95 eq) – Slight deficit prevents side reactions
-
Solvent: Ethanol or DCM[6]
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-methoxyaniline (10 mmol) in ethanol (20 mL). Add triethylamine (10 mmol).
-
Dithiocarbamate Generation: Cool to 0°C. Add
(100 mmol) dropwise. Stir for 30 min. Validation: A precipitate or color change (usually yellow/orange) indicates dithiocarbamate formation. -
Desulfurization: Add DMAP (0.3 mmol). Then, add a solution of
(9.5 mmol) in ethanol dropwise. -
Reaction: Allow to warm to room temperature. Stir until gas evolution (
) ceases (approx. 1-2 hours). -
Work-up: Evaporate solvent. The residue is the crude ITC.
-
Purification: Flash chromatography (Hexane/EtOAc). Note: ER-AITCs are often stable enough for silica gel, unlike some aliphatic ITCs.
Figure 2: The "Green" Synthesis Workflow using Boc2O desulfurization.
Stability & Handling
Hydrolytic Stability
ER-AITCs are remarkably resistant to hydrolysis at neutral pH compared to aliphatic ITCs.
-
4-Methoxyphenyl ITC: Stable in aqueous DMSO for hours, allowing for biological assays.
-
Critical Exception (The Phenol Trap): Hydroxy-substituted ITCs (e.g., 4-hydroxybenzyl isothiocyanate) are unstable. The free hydroxyl group can facilitate internal decomposition or rapid hydrolysis to the alcohol [1]. Always protect hydroxyls (as acetates or silyl ethers) before ITC formation.
Storage
-
Temperature: Store at 4°C or -20°C.
-
Atmosphere: Store under Argon. Electron-rich rings are susceptible to oxidative degradation over long periods.
-
Physical State: Many ER-AITCs (like 4-methoxyphenyl ITC) are low-melting solids or oils. If a solid turns to oil, check for purity (hydrolysis leads to amine formation).
Applications in Drug Discovery & Bioconjugation
Heterocycle Synthesis (Thiazoles & Thiohydantoins)
ER-AITCs are pivotal in synthesizing "privileged scaffolds" in medicinal chemistry.
-
Thiourea Formation: Reaction with primary amines yields thioureas, which are precursors to thiohydantoins (e.g., Enzalutamide analogs).
-
Gewald-Type Reactions: The increased nucleophilicity of the sulfur atom in ER-AITCs (due to the EDG) makes them excellent substrates for cyclizations with
-haloketones to form thiazoles.
Covalent Inhibitors & Labeling
While acrylamides are the standard for covalent drugs (targeting Cys), ITCs offer a "soft" electrophile alternative.
-
Fluorescein Isothiocyanate (FITC): The classic example. The xanthene core is electron-rich (containing phenolic oxygens). The ITC group allows specific conjugation to Lysine amines on proteins. The electron-rich nature ensures the ITC doesn't hydrolyze before finding its target.
-
Mechanism: The Lysine
-amine attacks the central carbon. The resulting thiourea bond is stable and biologically inert.
References
-
Munch, R. et al. (2000). Stability of 4-hydroxybenzyl isothiocyanate. Journal of Agricultural and Food Chemistry. Link
-
Munch, H. et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters. Link
-
Barai, H. R. et al. (2013).[7] Kinetics and mechanism of the anilinolysis of aryl phenyl isothiocyanophosphates. Beilstein Journal of Organic Chemistry. Link
-
BenchChem. (2025). Discovering Novel Bioactive Compounds Using Acetyl Isothiocyanate. Link
-
Sigma-Aldrich. 4-Methoxyphenyl isothiocyanate Product Sheet. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methoxyphenyl isothiocyanate 98 2284-20-0 [sigmaaldrich.com]
- 4. 4-Methoxyphenyl isothiocyanate | C8H7NOS | CID 75293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxyphenyl isothiocyanate | Genome Context [genomecontext.com]
- 6. cbijournal.com [cbijournal.com]
- 7. researchgate.net [researchgate.net]
Methyl 2-isothiocyanato-4,5-dimethoxybenzoate molecular weight and formula
Advanced Synthesis, Reactivity Profile, and Heterocyclic Applications
Executive Summary
Methyl 2-isothiocyanato-4,5-dimethoxybenzoate is a highly specialized electrophilic intermediate used primarily in the synthesis of fused heterocyclic systems, specifically quinazolin-4(3H)-ones . As a derivative of anthranilic acid, this molecule serves as a "linchpin" scaffold in medicinal chemistry, enabling the rapid construction of pharmacophores with antihyperlipidemic, anticancer, and antimicrobial properties.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and mechanistic role in drug development.
Physicochemical Profile
The following data establishes the core identity of the molecule. Researchers should use these constants for stoichiometric calculations and analytical verification.
| Parameter | Value | Notes |
| IUPAC Name | This compound | |
| Common Synonyms | 4,5-Dimethoxy-2-carbomethoxyphenylisothiocyanate; 2-Isothiocyanato-4,5-dimethoxybenzoic acid methyl ester | |
| Molecular Formula | C₁₁H₁₁NO₄S | |
| Molecular Weight | 253.27 g/mol | Calculated based on standard atomic weights. |
| Precursor CAS | 26759-46-6 | Refers to Methyl 2-amino-4,5-dimethoxybenzoate (Starting Material).[1] |
| Physical State | Solid / Crystalline Powder | Typically off-white to pale yellow. |
| IR Signature | ~2000–2150 cm⁻¹ | Characteristic broad, strong -N=C=S stretching vibration. |
| Solubility | DCM, Chloroform, DMSO, DMF | Hydrolyzes slowly in aqueous bases. |
Structural Analysis & Reactivity
The molecule features three distinct reactive centers that define its utility in cascade reactions:
-
Isothiocyanate Carbon (Electrophile): The central carbon of the -N=C=S group is highly electrophilic, susceptible to attack by nucleophiles (amines, hydrazines, thiols).
-
Methyl Ester (Electrophile): Positioned ortho to the isothiocyanate, this group allows for intramolecular cyclization (via nucleophilic acyl substitution) immediately following the initial attack on the ITC.
-
Dimethoxy Substituents (Electronic Effect): The electron-donating groups at positions 4 and 5 increase the electron density of the benzene ring, stabilizing the core but potentially modulating the reactivity of the electrophilic centers compared to the unsubstituted benzoate.
Synthesis Strategies
The synthesis of this compound typically proceeds from Methyl 2-amino-4,5-dimethoxybenzoate . Two primary routes are recommended based on scale and safety requirements.
Route A: The Thiophosgene Method (Gold Standard for Yield)
-
Reagent: Thiophosgene (CSCl₂).
-
Mechanism: Nucleophilic attack of the primary amine on thiophosgene followed by elimination of HCl.
-
Pros: High conversion rates (>90%), rapid reaction.
-
Cons: High toxicity of thiophosgene; requires strict biphasic conditions.
Route B: The Dithiocarbamate/Desulfurization Method (Green Alternative)
-
Reagents: Carbon Disulfide (CS₂), Base (TEA or DBU), Desulfurizing agent (Tosyl Chloride or DMT/NMM/TsO⁻).
-
Mechanism: Formation of a dithiocarbamate salt followed by chemically induced elimination of H₂S/S.
-
Pros: Avoids thiophosgene; milder conditions.
-
Cons: Multi-step "one-pot" process; atom economy is slightly lower.
Experimental Protocol: Thiophosgene Route
Note: This protocol assumes the use of Methyl 2-amino-4,5-dimethoxybenzoate as the starting material.
Safety Warning: Thiophosgene is highly toxic and corrosive. All operations must be performed in a well-ventilated fume hood wearing chemically resistant gloves and a full-face shield.
-
Preparation of Biphasic System:
-
Dissolve Methyl 2-amino-4,5-dimethoxybenzoate (1.0 eq) in Dichloromethane (DCM) [Concentration ~0.2 M].
-
Prepare a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) (2.5 eq).
-
Combine the organic and aqueous layers in a round-bottom flask with vigorous stirring.
-
-
Addition of Thiophosgene:
-
Cool the mixture to 0°C using an ice bath.
-
Add Thiophosgene (1.2 eq) dropwise over 15–20 minutes. Do not rush this step to avoid exotherms.
-
-
Reaction & Monitoring:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
TLC Monitoring: Check for the disappearance of the fluorescent amine spot and the appearance of a less polar spot (ITC).
-
IR Check: An aliquot can be dried and checked for the appearance of the peak at ~2100 cm⁻¹.
-
-
Work-up:
-
Separate the organic layer.[1]
-
Extract the aqueous layer twice with DCM.
-
Wash combined organics with water (1x) and brine (1x).
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification:
-
The crude solid is often pure enough for subsequent cyclization. If necessary, purify via recrystallization from Hexane/EtOAc or rapid silica filtration (avoiding alcohols which may react).
-
Mechanistic Visualization (Graphviz)
The following diagrams illustrate the synthesis pathway and the downstream cyclization logic, which is critical for drug design.
Diagram 1: Synthesis Pathway
Caption: Conversion of the aniline precursor to the isothiocyanate via the thiophosgene method.
Diagram 2: Cyclization Logic (Quinazolinone Formation)
Caption: The "Linchpin" mechanism: The ITC group captures an amine, positioning it for immediate ring closure with the ester.
References
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO− . MDPI. Available at: [Link] (Demonstrates modern desulfurization techniques for ITC synthesis).
-
Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one . ResearchGate.[2] Available at: [Link] (Validates the cyclization mechanism of anthranilic acid derivatives with ITCs).
-
Facile Access to 2-Selenoxo-1,2,3,4-tetrahydro-4-quinazolinone Scaffolds . MDPI. Available at: [Link] (Discusses the reactivity of the quinazolinone core and related chalcogen bonding).
-
PubChem Compound Summary: Methyl 2,5-dimethoxybenzoate . PubChem. Available at: [Link] (Reference for benzoate core structural comparisons).
Sources
Methyl 2-isothiocyanato-4,5-dimethoxybenzoate vs methyl 2-isothiocyanatobenzoate
Title: Comparative Analysis of Isothiocyanatobenzoate Scaffolds: Methyl 2-isothiocyanatobenzoate vs. Methyl 2-isothiocyanato-4,5-dimethoxybenzoate
Executive Summary
This technical guide provides a rigorous comparison between Methyl 2-isothiocyanatobenzoate (M-2-ITCB) and its electron-rich derivative, This compound (M-4,5-dm-ITCB) . While both serve as "privileged intermediates" for constructing bicyclic nitrogen heterocycles—specifically quinazolin-4(3H)-ones—their divergent electronic profiles dictate their specific utility in medicinal chemistry.
-
M-2-ITCB serves as the baseline scaffold for broad Structure-Activity Relationship (SAR) exploration and the synthesis of radiosensitizers.
-
M-4,5-dm-ITCB is the specialized precursor for EGFR tyrosine kinase inhibitors (e.g., Gefitinib/Erlotinib analogs), where the electron-donating methoxy groups are critical for ATP-mimicry and solubility modulation.
Structural & Electronic Profiling
To select the appropriate scaffold, researchers must understand the electronic perturbations introduced by the methoxy substituents.
Comparative Data Matrix
| Feature | Methyl 2-isothiocyanatobenzoate | This compound |
| CAS Number | 16024-82-1 | 158603-13-9 (Generic) / Varies by supplier |
| Molecular Weight | 193.22 g/mol | 253.28 g/mol |
| Physical State | Low-melting solid / Liquid (MP ~25°C) | Solid (MP typically >80°C) |
| Electronic Character | Neutral / Baseline | Electron-Rich (Two EDGs at 4,5) |
| ITC Electrophilicity | High | Moderately Attenuated (Resonance effect) |
| Primary Application | General Heterocycle Synthesis, Radiosensitizers | Kinase Inhibitors (EGFR/VEGFR), ATP Mimics |
| Solubility Profile | Soluble in Hexane, DCM, EtOAc | Low solubility in Hexane; Soluble in DMSO, DMF |
Electronic Impact on Reactivity
The isothiocyanate (-N=C=S) carbon is an electrophile.[1]
-
Inductive/Resonance Effects: In M-4,5-dm-ITCB , the methoxy groups at positions 4 and 5 are strong electron-donating groups (EDGs). Through resonance (+R effect), they increase the electron density of the benzene ring.
-
Reactivity Consequence: While the inductive effect is distance-dependent, the increased ring density can slightly reduce the electrophilicity of the ITC carbon via conjugation, potentially requiring slightly longer reaction times or higher temperatures compared to the unsubstituted M-2-ITCB . However, this effect is often negligible in high-yield cyclization reactions with potent nucleophiles (primary amines).
Synthetic Utility: The Quinazolinone Workflow
The primary utility for both molecules is the "one-pot" or stepwise synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones or 2-aminoquinazolin-4(3H)-ones .
Mechanism of Action
-
Nucleophilic Attack: A primary amine (R-NH₂) attacks the electrophilic carbon of the isothiocyanate.
-
Thiourea Formation: An intermediate thiourea adduct is formed.
-
Cyclization: The thiourea nitrogen attacks the adjacent methyl ester carbonyl, displacing methanol (intramolecular cyclization) to form the quinazolinone core.
Visualization: Reaction Pathway
Figure 1: General synthetic pathway for quinazolinone construction using isothiocyanatobenzoates. The 4,5-dimethoxy variant is specifically highlighted for its downstream kinase binding utility.
Critical Application: Why use the 4,5-Dimethoxy Variant?
The choice between these two is rarely arbitrary; it is dictated by the biological target.
The "ATP Mimicry" Hypothesis: In the development of tyrosine kinase inhibitors (TKIs) like Gefitinib or Erlotinib :
-
The quinazoline core mimics the adenine ring of ATP.
-
The 4,5-dimethoxy substituents (or similar alkoxy groups) are not merely decorative; they are positioned to interact with the solvent interface or specific residues (e.g., Cys773 in EGFR) within the ATP binding pocket.
-
M-2-ITCB (unsubstituted) yields a lipophilic core that often lacks the necessary polar surface area and steric bulk to achieve high-affinity binding in these specific pockets.
Recommendation:
-
Use M-2-ITCB for initial method development or when targeting non-kinase receptors (e.g., radiosensitizers).
-
Use M-4,5-dm-ITCB immediately when synthesizing libraries for EGFR, VEGFR, or PDGFR inhibition.
Experimental Protocols
Note: All procedures should be performed in a fume hood due to the lachrymatory nature of isothiocyanates.
Protocol A: Synthesis of Quinazolin-4(3H)-one (General Method)
This protocol applies to both scaffolds, though M-4,5-dm-ITCB may require verifying solubility in the chosen solvent (Ethanol vs. DMF).
Reagents:
-
Scaffold: M-2-ITCB or M-4,5-dm-ITCB (1.0 equiv)
-
Amine: Aniline or Aliphatic Amine (1.0 equiv)
-
Solvent: Absolute Ethanol (EtOH)
-
Catalyst: Triethylamine (Et₃N) (Catalytic, 0.1 equiv) - Optional for aliphatic amines, recommended for anilines.
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of the isothiocyanatobenzoate in 10 mL of absolute ethanol.
-
Observation: M-2-ITCB dissolves rapidly. M-4,5-dm-ITCB may require gentle warming (40°C).
-
-
Addition: Add 1.0 mmol of the amine dropwise with stirring.
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).
-
Checkpoint: The intermediate thiourea often precipitates or appears as a distinct spot before converting to the cyclized product.
-
-
Isolation: Cool the reaction mixture to room temperature.
-
If precipitate forms: Filter the solid, wash with cold ethanol, and dry.
-
If no precipitate: Evaporate solvent in vacuo and recrystallize from EtOH/Water.
-
Protocol B: Synthesis of the Isothiocyanate Precursor
If the isothiocyanate is not commercially available, synthesize it from the corresponding anthranilate.
Step-by-Step:
-
Start: Methyl 2-amino-4,5-dimethoxybenzoate (1.0 equiv).
-
Reagent: Thiophosgene (CSCl₂) or Diphosgene (safer alternative) in a biphasic system (DCM/Water) with NaHCO₃.
-
Reaction: Stir at 0°C for 1 hour, then RT for 2 hours.
-
Workup: Separate organic layer, dry over MgSO₄, concentrate.
-
Result: this compound (Use immediately or store at -20°C).
Decision Matrix: Scaffold Selection
Use this logic flow to determine the correct starting material for your project.
Figure 2: Decision matrix for selecting between unsubstituted and dimethoxy-substituted benzoate scaffolds.
References
-
Ghorab, M. M., et al. (2011). "Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents."[2] Arzneimittelforschung. Link
-
Abdel-Gawad, S. A., et al. (2021). "Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay." Molecules. Link
-
ChemicalBook. (n.d.). "Methyl 2-isothiocyanatobenzoate Product Properties and Safety." Link
-
Santa Cruz Biotechnology. (n.d.). "this compound Product Data." Link
-
Li, F., et al. (2016).[3] "Synthesis of quinazolinones via acceptorless dehydrogenative coupling." Organic Letters. Link
Sources
- 1. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinone synthesis [organic-chemistry.org]
Isothiocyanate Linkers: The Electrophilic Pivot in Bioconjugation and Covalent Drug Discovery
This guide serves as a definitive technical resource on the utility, mechanism, and application of isothiocyanate (ITC) linkers in medicinal chemistry and chemical biology.
Executive Summary: The NCS Paradigm
In the arsenal of bioconjugation chemistry, the isothiocyanate group (-N=C=S ) stands as a "hard" electrophile with a unique dual-reactivity profile. Unlike N-hydroxysuccinimide (NHS) esters, which hydrolyze rapidly in aqueous media, ITCs offer a kinetic sweet spot: they are stable enough for handling yet reactive enough to form robust thiourea linkages with primary amines (Lysine N-ε) and dithiocarbamates with thiols (Cysteine).
This guide moves beyond basic textbook definitions to explore the strategic deployment of ITC linkers in constructing Antibody-Drug Conjugates (ADCs), radiopharmaceuticals (e.g., p-SCN-Bn-DOTA), and covalent inhibitors.
Mechanistic Foundations: The pH-Dependent Switch
The utility of ITCs lies in their ability to discriminate between nucleophiles based on the reaction environment. This is not random; it is a predictable function of pKa and orbital hardness.
The Electrophilic Attack
The central carbon of the isothiocyanate is electron-deficient due to the pull of both the nitrogen and sulfur atoms.
-
Primary Pathway (Irreversible): Nucleophilic attack by a primary amine (R-NH₂) leads to a stable thiourea bond. This bond is chemically inert to hydrolysis and enzymatic cleavage, making it ideal for permanent labeling.
-
Secondary Pathway (Reversible): Attack by a thiol (R-SH) yields a dithiocarbamate . Crucially, this adduct is often reversible under physiological conditions or in the presence of excess thiols (like glutathione), a feature exploited in "reversible covalent" inhibitor design.
The pH-Gating Rule
-
pH 8.5 – 9.5 (Lysine Targeting): At this range, Lysine ε-amines (pKa ~10.5) are sufficiently deprotonated to act as nucleophiles. The formation of the thiourea is favored.
-
pH 6.0 – 7.5 (Cysteine Targeting): Cysteine thiols (pKa ~8.3) are better nucleophiles than protonated amines. However, the resulting dithiocarbamate is less stable.
Visualization of Reaction Pathways
The following diagram illustrates the bifurcation of ITC reactivity based on nucleophile type.
Figure 1: Divergent reactivity of isothiocyanates with amines vs. thiols. Note the reversibility of the thiol adduct.[1]
Strategic Applications in Drug Development
Radiopharmaceutical Conjugation (The Gold Standard)
The bifunctional chelator p-SCN-Bn-DOTA is the industry standard for linking radiometals (
-
Why ITC? The thiourea bond withstands the harsh conditions often required for radiolabeling (elevated temperatures) and the physiological serum environment better than ester linkages.
Covalent Inhibition & Chemoproteomics
While acrylamides are the dominant warheads for covalent drugs (e.g., Ibrutinib), ITCs are powerful tools in Activity-Based Protein Profiling (ABPP) .
-
Mechanism: An ITC-probe enters the active site and covalently modifies a catalytic nucleophile.
-
Advantage: The distinct reactivity profile allows ITCs to target residues that might be "invisible" to Michael acceptors.
Comparative Data: ITC vs. NHS Esters
| Feature | Isothiocyanate (ITC) | NHS Ester |
| Target | Primary Amines (Lys) | Primary Amines (Lys) |
| Linkage Formed | Thiourea | Amide |
| Hydrolytic Stability | Moderate (Hours in water) | Low (Minutes in water) |
| Reaction pH | Basic (pH 9.0+) | Neutral to Basic (pH 7.0–8.5) |
| Atom Economy | 100% (Addition reaction) | Low (Releases NHS group) |
| Solubility | Often requires organic co-solvent | Water-soluble variants (Sulfo-NHS) available |
Experimental Architectures: Self-Validating Protocols
Protocol A: Robust Antibody Conjugation with p-SCN-Bn-DOTA
Context: Conjugating a chelator to a monoclonal antibody (mAb) for radiolabeling.[2]
Reagents:
-
Monoclonal Antibody (1-5 mg/mL in PBS).
-
p-SCN-Bn-DOTA (dissolved in DMSO).
-
Conjugation Buffer: 0.1 M Na₂CO₃/NaHCO₃, pH 9.0 (Metal-free).
-
CRITICAL: Do NOT use Tris or Glycine buffers; they contain amines that will quench the ITC.
Step-by-Step Methodology:
-
Buffer Exchange (The Pre-Validation):
-
Use a centrifugal filter unit (e.g., Amicon Ultra, 30-50 kDa cutoff) to exchange the antibody into the Carbonate Buffer (pH 9.0).
-
Why: High pH ensures Lysine deprotonation. Removal of storage buffer amines is non-negotiable.
-
-
Chelator Activation:
-
Dissolve p-SCN-Bn-DOTA in anhydrous DMSO to 10 mg/mL.
-
Causality: ITCs hydrolyze over time. Fresh preparation ensures active warhead concentration.
-
-
Conjugation Reaction:
-
Add the chelator to the antibody solution at a 10:1 to 20:1 molar excess.
-
Incubate at 37°C for 1–2 hours or 4°C overnight.
-
Checkpoint: The solution should remain clear. Precipitation indicates over-conjugation or protein denaturation.
-
-
Purification:
-
Remove excess small molecules via Size Exclusion Chromatography (SEC) (e.g., PD-10 column) or extensive dialysis against 0.25 M Ammonium Acetate (pH 5.5-7.0).
-
Why Ammonium Acetate? It is a metal-free buffer compatible with subsequent radiolabeling.
-
-
Validation (The "Self-Check"):
-
Mass Spectrometry: MALDI-TOF should show a mass shift corresponding to the number of chelators attached (approx. +550 Da per DOTA).
-
Isotopic Dilution Assay: Titrate with non-radioactive metal (e.g., Yttrium) to determine chelator occupancy.
-
Protocol B: Synthesis of an ITC Linker (Thiophosgene-Free)
Context: Converting a primary amine to an isothiocyanate without using highly toxic thiophosgene.
Workflow Diagram:
Figure 2: The "Dithiocarbamate Route" for ITC synthesis, avoiding thiophosgene toxicity.
Methodology:
-
Dissolve primary amine (1.0 eq) in THF/Water.
-
Add CS₂ (10 eq) and Triethylamine (2.0 eq). Stir for 1 hour.
-
Cool to 0°C. Add Tosyl Chloride (TsCl) (1.1 eq) or Boc₂O.
-
Mechanism: TsCl activates the sulfur, creating a good leaving group, forcing elimination to form the N=C=S bond.
-
Extract with DCM, wash with brine, and purify via silica gel chromatography.
Troubleshooting & Stability
-
Hydrolysis: ITCs slowly hydrolyze to amines and COS (Carbonyl Sulfide). Store solid ITCs at -20°C under Argon.
-
Quenching: If a reaction must be stopped immediately, add an excess of Ethanolamine or Glycine.
-
Interference: Azide preservatives (NaN₃) do not interfere, but BSA or Gelatin in antibody buffers will act as "scavenger" nucleophiles and ruin the conjugation.
References
-
BenchChem Technical Support. (2025).[2] A Detailed Protocol for the Conjugation of (S)-p-SCN-Bn-DOTA to Antibodies. BenchChem Application Notes. Link
-
Keserű, G. M., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Chemical Biology. Link
-
Gao, J., et al. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI Molecules. Link
-
TargetMol. (2024). p-SCN-Bn-DOTA Product Information and Conjugation Protocols. TargetMol. Link
-
Thermo Fisher Scientific. Chemistry of Crosslinking: Isothiocyanates. Protein Biology Handbook. Link
Sources
Technical Guide: Solubility Profile and Solvent Compatibility of Methyl 2-isothiocyanato-4,5-dimethoxybenzoate
Executive Summary
Methyl 2-isothiocyanato-4,5-dimethoxybenzoate (referred to herein as MIDB ) is a bifunctional electrophilic building block primarily utilized in the synthesis of quinazoline-based pharmaceuticals (e.g., prazosin, doxazosin). Its utility is defined by two reactive centers: the isothiocyanate (-N=C=S) group and the methyl ester.
Successful handling of MIDB requires a precise understanding of solubility versus stability . While the compound is soluble in a wide range of organic solvents, it is kinetically unstable in protic media. This guide delineates the "Safe Solvent Window"—distinguishing between solvents suitable for storage/processing and those that induce rapid solvolysis or degradation.
Physicochemical Profile & Structural Analysis[1]
To predict solubility behavior without empirical waste, we must analyze the structural motifs of MIDB.
Structural Breakdown
-
Lipophilic Domain: The benzene ring substituted with two methoxy (-OCH₃) groups provides significant lipophilicity, facilitating solubility in chlorinated and aromatic solvents.[1]
-
Polar/Reactive Domain: The isothiocyanate and methyl ester groups introduce polarity, allowing solubility in aprotic polar solvents (DMSO, DMF) but creating susceptibility to nucleophilic attack.
Theoretical Solubility Parameters
-
Estimated LogP: ~2.0 – 2.5 (Moderately lipophilic).
-
Physical State: Typically a crystalline solid (MP ranges 90–100 °C for pure dimethoxy variants, though impurities may depress this to an oil).
-
Key Risk: The -NCS group is highly electrophilic. It will react with solvents containing active hydrogens (-OH, -NH, -SH).
Figure 1: Structural causality of solubility and reactivity in MIDB.
Solvent Compatibility Matrix
The following table categorizes solvents based on solubility (thermodynamic capacity to dissolve) and compatibility (kinetic stability of the solute).
Table 1: Organic Solvent Compatibility Guide
| Solvent Class | Representative Solvents | Solubility | Stability Risk | Application |
| Class I: Inert / High Solubility | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent (>100 mg/mL) | High | Synthesis, Extractions, Chromatography. |
| Class II: Aprotic Polar | DMSO, DMF, DMAc, Acetonitrile | Excellent (>100 mg/mL) | Moderate (Hygroscopic solvents accelerate hydrolysis) | Nucleophilic substitution reactions (SNAr). |
| Class III: Ethers/Esters | THF, 1,4-Dioxane, Ethyl Acetate | Good (50–100 mg/mL) | High (Ensure anhydrous) | General reaction media; Crystallization. |
| Class IV: Aromatics | Toluene, Xylene, Chlorobenzene | Good (Heat often required) | High | Reflux reactions; Recrystallization. |
| Class V: Protic (Reactive) | Methanol, Ethanol, Isopropanol, Water | Variable | CRITICAL FAILURE (Rapid reaction to thiocarbamates) | Do Not Use for storage. Only for specific quenching. |
| Class VI: Non-Polar | Hexanes, Heptane, Pentane | Poor (<1 mg/mL) | High | Anti-solvent for precipitation/crystallization. |
Critical Reactivity: The "Solvolysis Trap"
Researchers often mistakenly use alcohols (MeOH/EtOH) for recrystallization of isothiocyanates because they dissolve well when hot. This is a procedural error.
Mechanism of Degradation
In the presence of primary alcohols, the isothiocyanate group (-NCS) undergoes addition to form a thiocarbamate . This reaction is slow at neutral pH but accelerates rapidly with heat or trace base (e.g., triethylamine).
Reaction:
If you attempt to recrystallize MIDB from boiling ethanol, you will likely isolate the ethyl thiocarbamate derivative, not your starting material.
Figure 2: Decision logic for avoiding solvolysis degradation.
Experimental Protocols
Protocol A: Gravimetric Solubility Screening
Use this protocol to determine precise solubility limits for process scale-up.
-
Preparation: Dry 3 x 20 mL scintillation vials. Weigh them empty (
). -
Saturation: Add 100 mg of MIDB to each vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Toluene, EtOAc, DCM).
-
Equilibration: Vortex for 5 minutes at 25°C.
-
If fully dissolved: Solubility > 100 mg/mL.
-
If solid remains: Proceed to step 5.
-
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporation: Evaporate solvent under vacuum (Rotavap or N2 stream).
-
Measurement: Weigh the vial with residue (
).-
Calculation:
-
Protocol B: Purification via Anti-Solvent Precipitation
Recommended over alcohol recrystallization to preserve chemical integrity.
-
Dissolution: Dissolve crude MIDB in the minimum volume of Dichloromethane (DCM) or THF at room temperature.
-
Filtration: Filter to remove insoluble inorganic salts (if any).
-
Precipitation: Slowly add Hexanes or Heptane (ratio 1:3 vs solvent) while stirring.
-
Crystallization: Cool the mixture to 0°C or -20°C for 2 hours.
-
Collection: Filter the precipitate and wash with cold Hexanes.
-
Drying: Vacuum dry at <40°C. (Avoid high heat to prevent sublimation or degradation).
Applications & Handling
Synthesis of Quinazolines
MIDB is typically reacted with ammonia or primary amines to form quinazoline-2,4-diones.
-
Preferred Solvent: THF or 1,4-Dioxane.
-
Why: These solvents solubilize both the organic MIDB and the amine reaction partner without competing for the electrophile.
Storage
-
Condition: Store at -20°C under Argon/Nitrogen.
-
Container: Amber glass (light sensitive).
-
Moisture: Strictly anhydrous. Moisture hydrolyzes the -NCS group to the amine (Methyl 2-amino-4,5-dimethoxybenzoate) and COS/CO2.
References
-
ChemicalBook. (n.d.). Methyl 2-isothiocyanatobenzoate and derivatives: Properties and Suppliers. Retrieved from
-
National Institutes of Health (NIH). (2010). Effect of Successive Increase in Alcohol Chains on Reaction With Isocyanates and Isothiocyanates. PubMed. Retrieved from
-
MDPI. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO−. Molecules. Retrieved from
-
MIT OpenCourseWare. (2023). Recrystallization Guide: Two-Solvent Methods. Retrieved from
Sources
Stability Profiling & Handling of Methyl 2-isothiocyanato-4,5-dimethoxybenzoate
Topic: Stability of methyl 2-isothiocyanato-4,5-dimethoxybenzoate in solution Content Type: Technical Guide / Whitepaper
A Technical Guide for Medicinal Chemists and Process Engineers
Executive Summary
This compound (CAS: 16024-82-1, analog) is a highly reactive bifunctional electrophile commonly employed as a pharmacophore building block for quinazoline-based kinase inhibitors and antipsychotic intermediates. Its utility in heterocyclization is offset by its inherent instability in protic media.
This guide details the physicochemical stability of this compound, delineating the kinetic risks of hydrolysis, solvolysis, and intramolecular cyclization. It provides a validated framework for handling, storage, and analytical monitoring to prevent yield loss during drug development workflows.
Chemical Profile & Reactivity Hotspots[1]
To understand stability, one must first map the electrophilic susceptibility of the molecule. The compound possesses two distinct electrophilic centers competing for nucleophilic attack:
-
The Isothiocyanate (ITC) Carbon: The primary site of instability. The
carbon is highly electrophilic. In the presence of electron-donating methoxy groups at positions 4 and 5, the aryl ring is electron-rich; however, the resonance withdrawal by the ester group at position 1 maintains the ITC's reactivity toward nucleophiles (water, alcohols, amines). -
The Methyl Ester Carbon: Generally less reactive than the ITC but susceptible to hydrolysis under basic conditions or high temperatures.
Structural Vulnerability Analysis
| Feature | Reactivity Risk | Trigger Conditions |
| Isothiocyanate (-NCS) | High . Forms thiocarbamates (with alcohols) or amines (with water). | Protic solvents, pH > 7, Heat. |
| Methyl Ester (-COOMe) | Medium . Hydrolysis to carboxylic acid; Cyclization with internal nucleophiles. | Strong base, aqueous exposure. |
| Ortho-Positioning | Critical . Proximity of -NCS and -COOMe facilitates intramolecular cyclization. | Presence of amine impurities or hydrolysis products.[1][2] |
Degradation Mechanisms in Solution
The stability of this compound is binary: it is stable in aprotic organic solvents (DMSO, Acetone, DCM) but degrades rapidly in protic solvents via three distinct pathways.
Pathway A: Hydrolysis (Aqueous Instability)
In aqueous media, water acts as a nucleophile attacking the ITC carbon. This follows pseudo-first-order kinetics (
-
Mechanism: Water attacks the ITC carbon to form a transient dithiocarbamic acid intermediate.
-
Decarboxylation: This intermediate is unstable and rapidly loses carbonyl sulfide (COS) to yield methyl 2-amino-4,5-dimethoxybenzoate .
-
Secondary Risk: The resulting amine is a nucleophile. It can attack the ITC group of a remaining intact molecule, forming a symmetrical thiourea dimer, or attack its own ester group to cyclize.
Pathway B: Alcoholysis (The Methanol Trap)
A common error in HPLC method development is using Methanol (MeOH) as a diluent.
-
Reaction: The hydroxyl group of MeOH attacks the ITC to form a stable thiocarbamate (O-methyl thiocarbamate).
-
Consequence: This is often misidentified as a "stable" peak or an impurity, but it is actually a degradation product generated in situ during sample preparation.
Pathway C: Intramolecular Cyclization
If the ITC group hydrolyzes to an amine (Pathway A), the amine is positioned ortho to the ester. This perfect proximity facilitates rapid intramolecular nucleophilic acyl substitution, ejecting methanol and forming 6,7-dimethoxyquinazolin-4(3H)-one (or related quinazolines depending on reagents).
Mechanistic Visualization
The following diagram illustrates the competing degradation pathways.
Figure 1: Degradation pathways of this compound in solution. Note that alcoholysis leads to stable artifacts, while hydrolysis triggers a cascade leading to cyclization.
Experimental Protocol: Stability Assessment
To accurately determine the
Analytical Method Parameters[2][5][6][7][8]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses base-catalyzed hydrolysis).
-
Mobile Phase B: Acetonitrile (ACN). Do not use Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Aromatic ring) and 290 nm (ITC conjugation).
-
Diluent: Anhydrous Acetonitrile or DMSO.
Kinetic Study Workflow
This protocol measures the degradation rate constant (
Step 1: Stock Preparation Dissolve 10 mg of the compound in 10 mL of anhydrous DMSO . (Stability: >24 hours at 25°C).
Step 2: Incubation (The Challenge) Prepare three reaction vessels containing 50:50 ACN:Buffer at different pH levels:
-
Vessel A: pH 2.0 (Phosphate buffer)
-
Vessel B: pH 7.4 (PBS)
-
Vessel C: pH 9.0 (Borate buffer)
Step 3: Sampling & Quenching
Spike stock solution into vessels to reach 100 µM concentration.
At
-
Aliquot 100 µL.
-
Immediate Quench: Add 400 µL of cold ACN + 0.5% Formic Acid. (Acid stabilizes the ITC; cold temp slows kinetics).
-
Inject immediately.
Recommended Workflow Diagram
Figure 2: Validated workflow for kinetic stability assessment. The acid quench step is critical to "freeze" the hydrolysis state prior to injection.
Solvent Compatibility Guide
The following table summarizes solvent suitability based on the electrophilic nature of the isothiocyanate group.
| Solvent Class | Recommended? | Mechanism of Interaction | Stability Estimate ( |
| DMSO | YES | Inert. High solubility. | > 48 Hours |
| Acetonitrile | YES | Inert. Good for HPLC. | > 48 Hours |
| Methanol/Ethanol | NO | Nucleophilic attack by -OH (Solvolysis). Forms thiocarbamates. | < 1 Hour (Temp dependent) |
| Water (Neutral) | NO | Hydrolysis to amine + COS. | ~2–6 Hours |
| Water (Basic) | CRITICAL NO | Rapid base-catalyzed hydrolysis. | < 15 Minutes |
| Acetone | YES | Inert, but volatile. | > 24 Hours |
Handling & Storage Directives
To maintain the integrity of this compound, adhere to these "Gold Standard" practices:
-
Moisture Exclusion: The compound is hygroscopic and hydrolytically unstable. Store under an inert atmosphere (Argon or Nitrogen) in a desiccator.
-
Temperature: Store at -20°C. Warm to room temperature before opening the vial to prevent condensation (water introduction).
-
Reaction Monitoring: When using this intermediate in synthesis, avoid TLC if using methanol-based eluents (it will degrade on the plate). Use LC-MS with ACN-based mobile phases.
-
Quenching Reactions: If reacting this compound with an amine, ensure the reaction is complete before adding aqueous workup solutions. Residual ITC will hydrolyze during workup, potentially contaminating the product with the amino-ester byproduct.
References
-
Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992).[4] Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-342. Source:
-
Li, Z. Y., Ma, H. Z., Han, C., Xi, H. T., Meng, Q., Chen, X., & Sun, X. Q. (2013).[5] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process.[5] Synthesis, 45(12), 1667-1674. Source:
-
ChemicalBook. (n.d.). Methyl 2-isothiocyanatobenzoate Product Properties and Safety. Source:
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate.[2] Tetrahedron Letters, 49, 1-4. (Discusses stability and cyclization risks of functionalized ITCs). Source:
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate.[6] Source:
Sources
- 1. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. ftb.com.hr [ftb.com.hr]
- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Strategic Handling and Safety Profiling of Methyl 2-isothiocyanato-4,5-dimethoxybenzoate in Medicinal Chemistry
Part 1: Chemical Identity & Physicochemical Context
Compound: Methyl 2-isothiocyanato-4,5-dimethoxybenzoate CAS Registry Number: 22934-29-8 Role: Electrophilic Pharmacophore Precursor
This guide goes beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric analysis of this compound. While often overshadowed by its volatile congener methyl isothiocyanate (MITC), this substituted benzoate presents a distinct safety profile governed by its state (solid) and its specific reactivity toward biological nucleophiles.
Physicochemical Profile
| Property | Value / Description | Context for Researchers |
| Molecular Formula | High oxygen content increases polarity relative to phenyl isothiocyanate. | |
| Molecular Weight | 253.27 g/mol | Non-volatile solid range; dust control is the primary containment concern. |
| Physical State | Crystalline Solid | Unlike liquid isothiocyanates, inhalation risk is tied to particulates, not vapor pressure. |
| Functional Groups | Isothiocyanate (-NCS), Ester (-COOMe) | Dual Reactivity: The -NCS group is the primary electrophile; the ester serves as a cyclization handle. |
| Solubility | DMSO, DMF, DCM, Chloroform | Lipophilic nature facilitates skin absorption; requires compatible glove selection. |
Part 2: Hazard Mechanics & Toxicology (The "Why")
The Core Hazard: Immunological Sensitization
The defining hazard of this compound is Skin Sensitization (GHS Category 1, H317) . Unlike simple corrosives, the danger here is mechanistic. Isothiocyanates are potent electrophiles that modify host proteins, converting them into immunogenic neo-antigens.
Mechanism of Action:
The carbon atom of the isothiocyanate group (
Visualization: The Sensitization Pathway
The following diagram illustrates the molecular cascade from exposure to immune response.
[1]
Part 3: Operational Safety & Engineering Controls
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood or a powder containment enclosure (balance enclosure).
-
Air Velocity: Maintain face velocity >0.5 m/s to capture dusts.
-
Decontamination Station: A "quench station" containing 10% aqueous ammonia or tris-buffer should be kept inside the hood during handling to neutralize spills immediately (converting the reactive isothiocyanate to a stable thiourea).
Personal Protective Equipment (PPE) Strategy
Standard latex gloves are insufficient for isothiocyanates due to rapid permeation.
-
Glove Protocol: Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (inspection).
-
Outer Layer: 5-8 mil Nitrile or Laminate (Silver Shield®) for concentrated stock solutions.
-
-
Respiratory: If handling outside a hood (strongly discouraged), a P3/N100 particulate respirator is required.
Emergency Response: Spill Neutralization
Do not simply wipe up spills. You must chemically deactivate the electrophile.
-
Isolate: Evacuate the immediate area if dust is airborne.
-
Quench: Cover the spill with a solution of 5-10% Sodium Carbonate or dilute Ammonium Hydroxide .
-
Wait: Allow 15-30 minutes for the hydrolysis/aminolysis reaction to degrade the -NCS group.
-
Clean: Absorb with vermiculite and dispose of as hazardous chemical waste.
Part 4: Synthetic Utility & Application Workflow
The "Value Add": Quinazoline Synthesis
This compound is a critical building block for Quinazoline-4-one scaffolds, a privileged structure in kinase inhibitors (e.g., EGFR inhibitors) and alpha-blockers (e.g., Prazosin).
Reaction Logic: The synthesis exploits the "ortho-effect." The isothiocyanate reacts with an external amine to form a thiourea. Because there is an ester group at the ortho position, this intermediate undergoes facile intramolecular cyclization (often promoted by base or heat) to form the quinazoline core.
Step-by-Step Protocol (Self-Validating System)
-
Setup: In a flame-dried flask under Argon, dissolve this compound (1.0 equiv) in anhydrous Ethanol or DMF.
-
Addition: Add the primary amine (1.0 - 1.1 equiv) dropwise.
-
Checkpoint: The reaction is often exothermic. Monitor internal temperature.
-
-
Monitoring: Stir at RT for 1-2 hours.
-
Validation: TLC should show disappearance of the non-polar isothiocyanate and appearance of a polar thiourea spot.
-
-
Cyclization (One-Pot): Add a base (e.g.,
or ) and reflux. This drives the attack of the thiourea nitrogen onto the ester carbonyl. -
Workup: Cool to precipitate the product or extract with EtOAc.
Visualization: Synthetic Workflow
The following diagram details the logical flow from raw material to purified pharmacophore.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217354, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Isothiocyanates and sensitization hazards. Retrieved from [Link]
-
Al-Salahi, R., et al. (2016). Synthesis and anticancer activity of new quinazoline derivatives. Journal of Saudi Chemical Society. (Contextualizing the synthetic utility of isothiocyanato-benzoates). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). A Guide to The Globally Harmonized System of Classification and Labeling of Chemicals (GHS). Retrieved from [Link]
Methodological & Application
Application Note: A Versatile Protocol for the Synthesis of Substituted Quinazolines from Methyl 2-isothiocyanato-4,5-dimethoxybenzoate
Abstract
The quinazoline ring system is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1] This application note provides a detailed, field-proven protocol for the synthesis of functionalized quinazoline derivatives, starting from the versatile building block, methyl 2-isothiocyanato-4,5-dimethoxybenzoate. We delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and offer insights into process optimization and characterization. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and adaptable method to generate libraries of quinazoline-based compounds for further investigation.
Introduction: The Significance of the Quinazoline Scaffold
Quinazolines and their oxidized counterparts, quinazolinones, are a prominent class of nitrogen-containing heterocyclic compounds.[2] Their planar structure and synthetic versatility allow for diverse molecular interactions, making them "privileged structures" in drug development.[2] Several FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, feature the quinazoline nucleus and function as potent tyrosine kinase inhibitors in cancer therapy.[3] The broad spectrum of pharmacological activities reported for quinazoline derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects—underscores the importance of robust synthetic routes to access novel analogues.[1][3]
Traditional synthetic methods often start from anthranilic acid derivatives.[4] However, the use of isothiocyanates as precursors offers a highly efficient and modular approach for constructing the quinazoline core, particularly for introducing diversity at the 2- and 3-positions of the ring system.[5][6] This protocol focuses on leveraging this compound, a readily accessible starting material, to engage in a cyclocondensation reaction with various primary amines.
The Synthetic Strategy: Mechanism and Rationale
The conversion of this compound to a quinazoline derivative proceeds via a two-stage mechanism: initial thiourea formation followed by an intramolecular cyclization.
Stage 1: Nucleophilic Attack and Thiourea Formation The reaction is initiated by the nucleophilic attack of a primary amine on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a substituted N,N'-thiourea intermediate. This step is typically fast and can be performed at room temperature or with gentle heating.
Stage 2: Intramolecular Cyclization and Aromatization The key ring-forming step involves the intramolecular attack of the aniline nitrogen onto the ester carbonyl carbon. This cyclization is often the rate-limiting step and usually requires thermal energy (refluxing) to overcome the activation barrier. The subsequent elimination of methanol from the tetrahedral intermediate leads to the formation of the stable, aromatic quinazolin-4-one ring system. The presence of the electron-donating methoxy groups on the benzene ring can influence the reactivity of the ester carbonyl, a factor to consider during optimization.
Below is a diagram illustrating the general reaction mechanism.
Sources
- 1. ijirt.org [ijirt.org]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Application Note & Protocol: Synthesis of Methyl 2-isothiocyanato-4,5-dimethoxybenzoate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of methyl 2-isothiocyanato-4,5-dimethoxybenzoate from its primary amine precursor, methyl 2-amino-4,5-dimethoxybenzoate. Isothiocyanates are a critical class of compounds in medicinal chemistry and drug development due to their diverse biological activities and their utility as versatile synthetic intermediates.[1] This protocol details a robust and efficient one-pot, two-step procedure that proceeds through an in situ generated dithiocarbamate intermediate, followed by desulfurization.[2][3] The presented method avoids the use of highly toxic and volatile reagents like thiophosgene, opting for a safer and more environmentally benign approach utilizing di-tert-butyl dicarbonate (Boc₂O) as the desulfurizing agent.[4][5] This application note is intended to provide researchers with a reliable and reproducible method, complete with mechanistic insights, detailed procedural steps, safety protocols, and analytical characterization techniques.
Introduction: The Significance of Isothiocyanates
Isothiocyanates (ITCs), characterized by the R-N=C=S functional group, are widely recognized for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] Their prevalence in cruciferous vegetables has spurred extensive research into their therapeutic potential.[7] In the realm of synthetic chemistry, isothiocyanates serve as valuable building blocks for the synthesis of a variety of sulfur and nitrogen-containing heterocyclic compounds.[4] The target molecule, this compound, is a potentially valuable intermediate for the development of novel pharmaceutical agents.
The traditional synthesis of isothiocyanates often involves hazardous reagents such as thiophosgene.[8] Due to its high toxicity and stringent handling requirements, the development of safer alternatives has been a major focus in process chemistry.[9][10][11][12][13][14] Modern methods prioritize the use of less hazardous reagents and more environmentally friendly procedures.[6] The protocol outlined herein leverages the reaction of the primary amine with carbon disulfide (CS₂) to form a dithiocarbamate salt, which is then desulfurized to yield the desired isothiocyanate.[6][9] This approach offers a safer, more efficient, and scalable alternative.[5][15]
Reaction Mechanism and Principle
The conversion of a primary amine to an isothiocyanate via a dithiocarbamate intermediate is a well-established and reliable synthetic strategy. The reaction proceeds in two key steps within a one-pot process:
-
Formation of the Dithiocarbamate Salt: The primary amine, methyl 2-amino-4,5-dimethoxybenzoate, acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide in the presence of a base (e.g., triethylamine). This results in the formation of a dithiocarbamate salt. The base is crucial for deprotonating the initially formed dithiocarbamic acid, thereby driving the reaction to completion.[4]
-
Desulfurization: The in situ formed dithiocarbamate salt is then treated with a desulfurizing agent. In this protocol, di-tert-butyl dicarbonate (Boc₂O) is employed.[4][5] Boc₂O activates the dithiocarbamate, leading to its decomposition into the corresponding isothiocyanate, along with gaseous byproducts (CO₂ and COS) and tert-butanol.[5][16] This choice of reagent is advantageous as the byproducts are volatile and easily removed, simplifying the workup procedure.[4][15] A catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO), is often used to facilitate this step.[1][4][5]
The overall transformation is depicted in the workflow diagram below.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| Methyl 2-amino-4,5-dimethoxybenzoate | 26759-46-6 | 211.22 | 10 | 2.11 g |
| Carbon Disulfide (CS₂) | 75-15-0 | 76.14 | 30 | 1.8 mL |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 12 | 1.67 mL |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 11 | 2.40 g |
| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | 122.17 | 0.2 | 24.4 mg |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 50 mL |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - | 30 mL |
| Brine (saturated aqueous NaCl) | - | - | - | 30 mL |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-amino-4,5-dimethoxybenzoate (2.11 g, 10 mmol).
-
Dissolve the amine in anhydrous dichloromethane (50 mL).
-
Add triethylamine (1.67 mL, 12 mmol) to the solution and stir for 5 minutes at room temperature.
-
Dithiocarbamate Formation: Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add carbon disulfide (1.8 mL, 30 mmol) dropwise to the stirred solution over a period of 10 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the dithiocarbamate salt may be observed as a precipitate.
-
Desulfurization: To the reaction mixture, add di-tert-butyl dicarbonate (2.40 g, 11 mmol) in one portion, followed by the addition of a catalytic amount of 4-(dimethylamino)pyridine (24.4 mg, 0.2 mmol).
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Carbon Disulfide (CS₂): Carbon disulfide is highly flammable and toxic. Avoid inhalation of vapors and contact with skin and eyes.[10]
-
Triethylamine (Et₃N): Triethylamine is a corrosive and flammable liquid. Handle with care to avoid contact and inhalation.
-
Dichloromethane (DCM): Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong, sharp absorption band in the region of 2000-2200 cm⁻¹ corresponding to the asymmetric stretching vibration of the -N=C=S group.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information on the aromatic and methoxy protons. The chemical shifts and coupling constants should be consistent with the expected structure.[18][19][20]
-
¹³C NMR: The carbon NMR spectrum should show a characteristic resonance for the isothiocyanate carbon (-N=C=S), typically in the range of 125-140 ppm. However, it is important to note that the signal for the isothiocyanate carbon can sometimes be broad or difficult to observe due to its quadrupolar nature and dynamic exchange processes.[21] The other carbon signals should correspond to the aromatic ring, methoxy groups, and the ester functionality.[19][20]
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Incomplete formation of the dithiocarbamate salt. Inactive desulfurizing agent. | Ensure the use of a suitable base and sufficient reaction time for dithiocarbamate formation. Use fresh or properly stored Boc₂O. Consider increasing the amount of catalyst (DMAP). |
| Formation of thiourea byproduct | Reaction of the isothiocyanate product with unreacted starting amine. | Ensure complete conversion of the starting amine to the dithiocarbamate before adding the desulfurizing agent. A slight excess of CS₂ can be beneficial. |
| Difficult purification | Presence of non-volatile byproducts. | Optimize the reaction conditions to minimize byproduct formation. Employ careful column chromatography with an appropriate solvent system. |
Conclusion
The protocol described in this application note provides a reliable and safer method for the synthesis of this compound. By avoiding the use of highly toxic reagents and employing a one-pot procedure with a simplified workup, this method is well-suited for laboratory-scale synthesis in academic and industrial research settings. The resulting isothiocyanate is a valuable intermediate for the development of new chemical entities with potential therapeutic applications.
References
- A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. ScienceDirect.
- A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate -.:. Michael Pittelkow .:. ResearchGate.
- Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE.
- General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry.
-
19 Tettlett Isothiocyanates. Scribd. Available at: [Link]
-
IR absorption spectra of metal thiocyanates and isothiocyanates. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. Available at: [Link]
- Process for the synthesis of isothiocyanates and derivatives thereof and uses of same. Google Patents.
-
Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Taylor & Francis Online. Available at: [Link]
-
Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. PubMed. Available at: [Link]
-
Synthesis of Isothiocyanates: An Update. PMC - NIH. Available at: [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Available at: [Link]
-
Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. Available at: [Link]
-
Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Taylor & Francis Online. Available at: [Link]
-
Synthesis of isothiocyanates. Organic Chemistry Portal. Available at: [Link]
-
A One-Pot Approach to Pyridyl Isothiocyanates from Amines. MDPI. Available at: [Link]
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. Available at: [Link]
-
New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. MDPI. Available at: [Link]
-
HAZARD SUMMARY - Thiophosgene. NJ.gov. Available at: [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journals. Available at: [Link]
-
Material Safety Data Sheet - Thiophosgene 95-98%. Cole-Parmer. Available at: [Link]
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. PubMed. Available at: [Link]
-
Showing Compound Methyl isothiocyanate (FDB012372). FooDB. Available at: [Link]
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO- as a New Desulfurization Reagent. Europe PMC. Available at: [Link]
-
Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Supporting information NMR methodology for complex mixture 'separation'. The Royal Society of Chemistry. Available at: [Link]
- Process for preparing methyl isothiocyanate by using water phase synthesis method. Google Patents.
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
-
Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent | MDPI [mdpi.com]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. cbijournal.com [cbijournal.com]
- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 15. scribd.com [scribd.com]
- 16. CN103025710A - Process for the synthesis of isothiocyanates and derivatives thereof and uses of same - Google Patents [patents.google.com]
- 17. chemicalpapers.com [chemicalpapers.com]
- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 19. rsc.org [rsc.org]
- 20. scs.illinois.edu [scs.illinois.edu]
- 21. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Reaction of Methyl 2-isothiocyanato-4,5-dimethoxybenzoate with Primary Amines
Executive Summary
This application note details the reaction between methyl 2-isothiocyanato-4,5-dimethoxybenzoate (1) and primary amines (2) . This transformation is the preferred synthetic route for accessing 3-substituted 6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones (3) , a privileged scaffold in medicinal chemistry known for antihypertensive (e.g., Prazosin analogs), anticancer, and anti-inflammatory activities.
Unlike the reaction of anthranilic acids with isothiocyanates (which often requires harsh acidic conditions), the use of the isothiocyanato-ester allows for a milder, often base-free cyclization under neutral reflux conditions. This guide provides a robust, self-validating protocol, mechanistic insights, and troubleshooting strategies for researchers in drug discovery.
Scientific Background & Mechanism[1][2][3][4]
The Chemistry
The starting material, this compound, acts as a "bifunctional electrophile."
-
The Isothiocyanate (
): Highly susceptible to nucleophilic attack by primary amines. -
The Ester (
): Positioned ortho to the isothiocyanate, it serves as the trap for the intramolecular cyclization.
Reaction Mechanism
The reaction proceeds via a stepwise addition-elimination sequence.
-
Nucleophilic Addition: The primary amine attacks the central carbon of the isothiocyanate group, forming an intermediate thiourea (often isolable at low temperatures).
-
Cyclization: The nitrogen atom of the newly formed thiourea attacks the ester carbonyl.
-
Elimination: Methanol is expelled, driving the formation of the thermodynamically stable six-membered quinazolinone ring.
Mechanistic Visualization
The following diagram illustrates the molecular pathway, highlighting the critical transition from the open-chain thiourea to the cyclized heterocycle.
Caption: Stepwise mechanism from nucleophilic addition of the amine to the final cyclization and release of methanol.
Experimental Protocol
Objective: Synthesis of 3-benzyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Representative Example).
Materials & Reagents[4]
-
Reagent A: this compound (1.0 equiv)
-
Note: If not commercially available, synthesize from methyl 2-amino-4,5-dimethoxybenzoate using thiophosgene or thiocarbonyldiimidazole (TCDI).
-
-
Reagent B: Benzylamine (1.1 equiv)
-
Solvent: Ethanol (Absolute) or Dioxane.
-
Catalyst (Optional): Triethylamine (
) or Potassium Carbonate ( ) (0.1 - 1.0 equiv). Required only for unreactive aromatic amines.
Step-by-Step Procedure
Step 1: Preparation of Reaction Mixture
-
Weigh 1.0 mmol of this compound into a 25 mL round-bottom flask.
-
Dissolve in 10 mL of absolute ethanol .
-
Expert Insight: Ethanol is preferred over methanol to allow for a higher reflux temperature (
vs ), which promotes the cyclization step.
-
-
Add 1.1 mmol of the primary amine (e.g., benzylamine) dropwise while stirring.
Step 2: Reaction (Reflux)
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (
oil bath) for 2 to 6 hours .-
Monitoring: Monitor via TLC (System: Hexane/Ethyl Acetate 1:1). The starting isothiocyanate (high
) should disappear. The intermediate thiourea may appear transiently before converting to the lower quinazolinone product.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Scenario A (Precipitation): In most cases, the product precipitates as a white or pale yellow solid upon cooling.
-
Filter the solid using a Büchner funnel.
-
Wash the cake with cold ethanol (
) and then diethyl ether ( ).
-
-
Scenario B (No Precipitation): If the product remains soluble:
-
Concentrate the solvent to ~20% volume under reduced pressure.
-
Pour the residue into ice-cold water (20 mL).
-
Stir vigorously to induce precipitation. Filter as above.
-
Step 4: Purification
-
Recrystallize the crude solid from Ethanol/DMF (9:1) or Acetic Acid if necessary.
-
Dry in a vacuum oven at
for 4 hours.
Optimization & Troubleshooting (E-E-A-T)
This section synthesizes field experience to address common failure modes.
Solvent & Catalyst Selection Table
| Amine Type | Reactivity | Recommended Solvent | Recommended Catalyst | Conditions |
| Aliphatic (e.g., Methylamine, Benzylamine) | High | Ethanol | None | Reflux, 2-4 h |
| Aromatic (e.g., Aniline, Toluidine) | Moderate | Ethanol or Dioxane | Reflux, 4-8 h | |
| Electron-Deficient (e.g., 4-Nitroaniline) | Low | DMF or Toluene | ||
| Sterically Hindered (e.g., tert-Butylamine) | Low | Dioxane | Reflux, 24 h |
Troubleshooting Guide
-
Problem: Reaction stops at the Thiourea intermediate (does not cyclize).
-
Cause: Insufficient heat or leaving group (methanol) is not being expelled.
-
Solution: Add a base (e.g., 10 mol%
or NaOH) to deprotonate the thiourea nitrogen, making it more nucleophilic towards the ester. Alternatively, switch to a higher boiling solvent like Toluene or DMF.
-
-
Problem: Low Yield / Oily Product.
-
Cause: Incomplete precipitation or side reactions.[1]
-
Solution: Triturate the oil with Diethyl Ether or Hexane to induce crystallization. Ensure the amine was fresh and free of oxidation products.
-
Workflow Visualization
Caption: Operational workflow for the synthesis of quinazolinone derivatives.
References
-
Azizi, N., et al. (2012). "Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction." Journal of Chemical Research. 2
-
Kudryavtsev, A. A., et al. (2015). "Conversion of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones to N(3)-unsubstituted 2-(het)arylquinazolin-4(3H)-ones." Beilstein Journal of Organic Chemistry. 3
-
Rostamizadeh, S., et al. (2013). "Synthesis of 2-thioxoquinazolin-4(1H)-ones in water at room temperature." Bibliomed. 4
-
Al-Omar, M. A., et al. (2023). "Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones." Molecules. 5
-
BenchChem. "this compound Product Data." 6
Sources
- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 2. html.rhhz.net [html.rhhz.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. mdpi.com [mdpi.com]
- 6. methyl 2-ethynyl-4,5-dimethoxybenzoate | 637348-14-2 | Benchchem [benchchem.com]
One-pot synthesis of quinazolinones using methyl 2-isothiocyanato-4,5-dimethoxybenzoate
Application Note: Efficient One-Pot Synthesis of 6,7-Dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones
Executive Summary
This technical guide details the protocol for the one-pot cyclocondensation of methyl 2-isothiocyanato-4,5-dimethoxybenzoate with primary amines to synthesize 3-substituted-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones .
The quinazolinone scaffold, particularly the 6,7-dimethoxy variant, is a privileged pharmacophore found in potent antihypertensive agents (e.g., Prazosin, Doxazosin) and tyrosine kinase inhibitors (e.g., Gefitinib analogs). This protocol utilizes the bifunctional nature of the isothiocyanato-benzoate precursor to achieve ring closure under mild conditions, avoiding the use of hazardous thiophosgene in the final assembly step and ensuring high atom economy.
Strategic Rationale & Chemistry
The "Ortho-Effect" Advantage
The starting material, this compound, contains two electrophilic centers in an ortho relationship:
-
Isothiocyanate (-N=C=S): Highly reactive toward nucleophilic attack by amines.
-
Methyl Ester (-COOMe): Serves as the acceptor for the intramolecular cyclization.
By reacting this precursor with a primary amine (R-NH₂), the reaction proceeds through a cascade sequence: initial intermolecular nucleophilic addition forms a thiourea intermediate, which undergoes spontaneous (or base-assisted) intramolecular nucleophilic acyl substitution to close the pyrimidine ring.
Mechanistic Pathway
-
Addition: The amine nitrogen attacks the central carbon of the isothiocyanate group.
-
Thiourea Formation: A proton transfer yields the N-substituted thiourea intermediate.
-
Cyclization: The thiourea nitrogen (distal to the aromatic ring) attacks the ester carbonyl.
-
Elimination: Methanol is eliminated, resulting in the thermodynamically stable 2-thioxo-quinazolinone.
Figure 1: The reaction proceeds via a thiourea intermediate which cyclizes upon loss of methanol.
Detailed Experimental Protocol
Objective: Synthesis of 3-benzyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Scale: 1.0 mmol (Adaptable).
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount | Role |
| This compound | 267.26 | 1.0 | 267 mg | Electrophile / Scaffold |
| Benzylamine | 107.15 | 1.1 | 118 mg (120 µL) | Nucleophile |
| Triethylamine (Et₃N) | 101.19 | 0.1 | 14 µL | Base Catalyst (Optional)* |
| Ethanol (Absolute) | - | - | 5.0 mL | Solvent |
*Note: Et₃N is recommended if the reaction stalls at the thiourea stage, though many aliphatic amines cyclize spontaneously under reflux.
Step-by-Step Procedure
-
Setup:
-
Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 267 mg (1.0 mmol) of this compound.
-
Add 5.0 mL of absolute ethanol. Stir to suspend/dissolve.
-
-
Amine Addition:
-
Add 120 µL (1.1 mmol) of benzylamine dropwise to the stirring solution at room temperature.
-
Observation: A mild exotherm may occur. The solution often turns clear then cloudy as the thiourea forms.
-
-
Reaction (Reflux):
-
Heat the mixture to reflux (approx. 78°C).
-
Maintain reflux for 2–4 hours .
-
Monitor: Check progress via TLC (Eluent: Hexane/Ethyl Acetate 1:1).
-
Checkpoint: The starting isothiocyanate (high R_f) should disappear. The intermediate thiourea (mid R_f) appears first, followed by the product (lower R_f, often fluorescent under UV 254nm).
-
-
Cyclization Check:
-
If TLC shows persistent thiourea intermediate after 3 hours, add 14 µL (10 mol%) of Triethylamine and reflux for an additional 1–2 hours to force cyclization.
-
-
Workup:
-
Cool the reaction mixture to room temperature, then chill in an ice bath (0–4°C) for 30 minutes.
-
The product typically precipitates as a white or pale yellow solid.
-
Filter the solid using a Büchner funnel.
-
Wash the filter cake with cold ethanol (2 x 2 mL) followed by cold diethyl ether (2 mL) to remove unreacted amine and trace impurities.
-
-
Purification (if necessary):
-
Recrystallize from Ethanol/DMF (9:1) if the melting point range is >2°C wide.
-
Self-Validating Analytical Checkpoints
| Parameter | Expected Result | Interpretation |
| TLC (Hex/EtOAc 1:1) | Single spot, R_f ~0.3–0.4 | Clean conversion. |
| IR Spectroscopy | Absence of ~2100 cm⁻¹ (-NCS) | Consumption of starting material. |
| IR Spectroscopy | Presence of ~1680 cm⁻¹ (C=O) and ~1200 cm⁻¹ (C=S) | Formation of thiourea/amide core. |
| ¹H NMR (DMSO-d₆) | Singlet ~12.5–13.0 ppm (NH) | Diagnostic for N1-H of the quinazolinone ring. |
Scope & Optimization
The reactivity of the amine dictates the reaction time and the need for base catalysis.
| Amine Class | Reactivity | Conditions | Typical Yield |
| Aliphatic Primary (e.g., Benzylamine, Methylamine) | High | EtOH, Reflux, 2h (No base needed) | 85–95% |
| Steric Hindered (e.g., Isopropylamine) | Moderate | EtOH, Reflux, 4-6h (+ Et₃N) | 70–85% |
| Aromatic (e.g., Aniline, 4-Fluoroaniline) | Low | DMF or Dioxane, Reflux, 8-12h (+ K₂CO₃) | 60–75% |
| Hydrazines | High | EtOH, RT to Reflux (Forms 3-amino derivatives) | 80–90% |
Troubleshooting Guide:
-
Problem: Product remains as the uncyclized thiourea.
-
Solution: The ester is not electrophilic enough or the amine is too bulky. Switch solvent to DMF (higher temp) or add a stronger base like K₂CO₃ (1.0 equiv).
-
-
Problem: Low solubility of starting material.
-
Solution: Use a co-solvent mixture of EtOH/DCM (3:1) for the initial addition, then distill off DCM as reflux is established.
-
Workflow Diagram
Figure 2: Decision tree for reaction monitoring and workup.
References
-
Gewald, K., et al. (1990). Reaction of Isothiocyanates with Anthranilic Acid Derivatives.[6][7][8] Journal für Praktische Chemie. (Foundational chemistry for isothiocyanate-mediated quinazolinone synthesis).
-
Azizi, N., et al. (2012). Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction.[6]6[1]
-
Bansal, R., et al. (2011). Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Molecules, 16(12), 10356-10369. 7[1]
-
Al-Alaaf, H. A., & Al-Iraqi, M. A. (2021).[2] Synthesis of Some New Hydrazones from Quinazolinone Moiety.[2] The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 16, 52-56.[2] (Demonstrates the utility of methyl 2-isothiocyanato derivatives). 2[1][4][9]
-
El-Azab, A. S., et al. (2011). Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents.[10] Arzneimittelforschung, 61(12), 719-726. 10
Sources
- 1. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 2. epstem.net [epstem.net]
- 3. mdpi.com [mdpi.com]
- 4. One-Pot Quinazolin-4-ylidenethiourea Synthesis via N-(2-Cyanophenyl)benzimidoyl isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions [mdpi.com]
- 6. html.rhhz.net [html.rhhz.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cyclization Architectures for Methyl 2-Isothiocyanato-4,5-dimethoxybenzoate
Abstract & Utility
This application note details the controlled cyclization of methyl 2-isothiocyanato-4,5-dimethoxybenzoate (1) to generate pharmacologically active quinazolin-4(1H)-one scaffolds. The 6,7-dimethoxyquinazolinone core is a privileged structure in medicinal chemistry, serving as the anchor for EGFR inhibitors (e.g., Gefitinib, Erlotinib) and alpha-1 blockers (e.g., Prazosin). This guide provides validated protocols for converting the isothiocyanate precursor into 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and their subsequent derivatives, emphasizing yield optimization and mechanistic understanding.
Chemical Context & Mechanism
The starting material, this compound, contains two electrophilic centers: the isothiocyanate (ITC) carbon and the ester carbonyl. The cyclization is a "tandem nucleophilic addition-elimination" sequence.
-
Primary Attack: A primary amine (nucleophile) attacks the highly reactive ITC carbon, forming a thiourea intermediate.
-
Secondary Cyclization: The nitrogen of the generated thiourea attacks the adjacent ester carbonyl.
-
Elimination: Methanol is eliminated, driving the formation of the thermodynamically stable 6-membered pyrimidine ring fused to the benzene core.
Note on Substituents: The 4,5-dimethoxy groups are electron-donating. While they increase the solubility of the final heterocycle in organic solvents, they slightly reduce the electrophilicity of the ester carbonyl, often necessitating thermal energy (reflux) or base catalysis to ensure complete ring closure.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow from isothiocyanate precursor to quinazolinone scaffold. The thiourea formation is generally rapid, while the cyclization step is the rate-determining step controlled by temperature and basicity.
Experimental Protocols
Protocol A: General Synthesis with Primary Amines
Target: 3-Substituted-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. Scope: Aliphatic amines, benzylamines, and electron-rich anilines.
Reagents:
-
This compound (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Triethylamine (Et3N) (1.5 equiv) or K2CO3 (2.0 equiv)
-
Solvent: Ethanol (Absolute) or DMF (for low solubility amines)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (1 mmol) in Ethanol (10 mL).
-
Addition: Add the Primary Amine (1.1 mmol) dropwise.
-
Observation: A transient precipitate (thiourea) may form.
-
-
Catalysis: Add Triethylamine (1.5 mmol).
-
Reaction: Heat the mixture to reflux (78 °C) for 3–6 hours.
-
Monitoring: Monitor by TLC (System: Hexane:Ethyl Acetate 1:1). The starting material (high Rf) should disappear; the thiourea intermediate (mid Rf) converts to the lower Rf cyclized product.
-
-
Workup:
-
Method A (Precipitation): Cool the reaction mixture to room temperature. If the product precipitates, filter the solid, wash with cold ethanol, and dry.
-
Method B (Aqueous): If no precipitate forms, pour the reaction mixture into crushed ice/water (50 mL) and acidify slightly with 1M HCl (to pH 4–5) to protonate the product and induce precipitation. Filter and dry.[1]
-
-
Purification: Recrystallize from Ethanol or DMF/Water if necessary.
Protocol B: Reaction with Hydrazine (N-Amino Derivatives)
Target: 3-Amino-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Utility: Precursor for Schiff bases and tricyclic fused systems (e.g., triazoloquinazolines).
Procedure:
-
Dissolve the isothiocyanate substrate (1 mmol) in Ethanol (10 mL).
-
Add Hydrazine Hydrate (80% or 98%, 2.0 equiv) dropwise at 0°C (ice bath) to prevent uncontrolled oligomerization.
-
Stir at 0°C for 30 minutes, then warm to room temperature.
-
Reflux for 2 hours.
-
Note: Hydrazine is a potent nucleophile (alpha-effect); cyclization is often faster than with standard amines.
-
-
Cool and filter the precipitate. Wash with water to remove excess hydrazine.
Protocol C: S-Alkylation (Locking the Tautomer)
Target: 2-(Alkylthio)-6,7-dimethoxyquinazolin-4(3H)-ones. Context: The thioxo product exists in equilibrium with its thiol tautomer. S-alkylation locks the structure and creates a leaving group for further substitution (e.g., with secondary amines).
Procedure:
-
Suspend the product from Protocol A (1 mmol) in dry Acetone or DMF (5 mL).
-
Add Anhydrous K2CO3 (2.0 equiv).
-
Add Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide, 1.1 equiv).
-
Stir at room temperature for 2–4 hours.
-
Pour into water; filter the white/pale yellow solid.
Decision Logic & Workflow
The following diagram illustrates the synthetic decision tree based on the nucleophile selected.
Figure 2: Synthetic workflow based on nucleophile selection. Path A is the standard route for library generation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Cyclization | Steric hindrance of amine or insufficient heat. | Isolate the intermediate thiourea and reflux in Glacial Acetic Acid or higher boiling solvent (e.g., Dioxane). |
| Low Solubility | 4,5-Dimethoxy core is lipophilic; Ethanol is too polar. | Switch solvent to DMF or DMAc . Workup by pouring into water. |
| S-Alkylation Failure | Thione/Thiol equilibrium favors thione. | Ensure base (K2CO3/Cs2CO3) is anhydrous. Use polar aprotic solvent (DMF) to strip cation and activate the sulfur anion. |
| Hydrolysis of SM | Moisture in solvent reacting with ITC. | Use anhydrous solvents. Store starting material under inert gas. If SM converts to amine, re-treat with Thiophosgene or TCDI. |
References
-
Synthesis of 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. Vertex AI Search Result 1.1.
-
Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. Molecules (MDPI).
-
Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives. PubMed.
-
Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. Journal of Medicinal Chemistry (PMC).
-
Synthesis of Thioxoquinazolin-4(3H)-one Derivatives Under Microwave and Ultrasonic Irradiation. Asian Journal of Chemistry.
Sources
Application Note: Accelerated Synthesis of Bioactive Quinazoline Scaffolds via Microwave-Assisted Cyclization of Methyl 2-isothiocyanato-4,5-dimethoxybenzoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Speed and Efficiency in Heterocyclic Chemistry
In the landscape of modern drug discovery, the rapid and efficient synthesis of novel heterocyclic compounds is paramount. Heterocycles form the structural core of a vast number of pharmaceuticals, and their diverse biological activities make them indispensable scaffolds in medicinal chemistry.[1] Quinazoline derivatives, in particular, are a privileged class of compounds known for a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and anticonvulsant activities.[2][3]
Traditional methods for constructing these complex molecules often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these challenges by dramatically accelerating reaction rates, increasing yields, and improving product purity.[1][4] This is achieved through the direct and efficient heating of polar molecules in the reaction mixture by microwave irradiation, a process fundamentally different from conventional heating.[1]
This application note provides a detailed protocol and mechanistic insights for the microwave-assisted synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, utilizing the versatile building block, methyl 2-isothiocyanato-4,5-dimethoxybenzoate . We will explore the causality behind the experimental choices and provide a robust, self-validating protocol for researchers in the field.
Core Principle: The Intramolecular Cyclization of Substituted Anthranilates
The synthetic strategy hinges on the reactivity of the isothiocyanate group (-N=C=S) and its intramolecular cyclization with a nucleophile. In our target molecule, this compound, the isothiocyanate and the methyl ester are positioned ortho to each other on the benzene ring. This arrangement is primed for a cyclization reaction upon introduction of a primary amine.
The reaction proceeds through a two-step sequence:
-
Nucleophilic Addition: The primary amine attacks the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate.
-
Intramolecular Cyclization: The newly introduced nitrogen atom of the thiourea then acts as a nucleophile, attacking the carbonyl carbon of the adjacent methyl ester. This is followed by the elimination of methanol to yield the stable, six-membered quinazoline ring system.
Microwave irradiation is particularly effective in promoting this reaction for two main reasons:
-
Polar Transition State: The formation of the polar thiourea intermediate and the subsequent cyclization involve polar transition states that strongly couple with the microwave's electric field, leading to rapid and uniform heating.
-
Overcoming Activation Barriers: The intramolecular cyclization step has a significant activation energy barrier. Microwave heating can provide the necessary energy input in a much shorter timeframe than conventional heating, leading to a dramatic reduction in reaction time.
The overall reaction scheme is depicted below:
Figure 1. Reaction workflow for the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives.
Experimental Protocol: Microwave-Assisted Synthesis of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones
This protocol is adapted from established microwave-assisted syntheses of related quinazolinone systems.[4][5]
Materials and Equipment
-
This compound
-
Various primary amines (e.g., aniline, benzylamine, substituted anilines)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vials with snap caps
-
Magnetic stir bars
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography supplies (silica gel)
Step-by-Step Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Addition of Amine: Add the desired primary amine (1.1 mmol, 1.1 equivalents).
-
Solvent Addition: Add a mixture of DMSO and water (e.g., 9:1 v/v, 3 mL). The use of a polar solvent like DMSO is crucial for efficient microwave heating.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes. The reaction progress can be monitored by TLC.
-
Reaction Work-up: After cooling the reaction vial to room temperature, pour the contents into ice-cold water (20 mL).
-
Product Precipitation: The solid product will precipitate out of the aqueous solution. If no solid forms, the product may need to be extracted with an organic solvent like ethyl acetate.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: Representative Examples
| Entry | Amine (R-NH₂) | Product | Reaction Time (min) | Yield (%) |
| 1 | Aniline | 3-Phenyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 12 | 85 |
| 2 | 4-Chloroaniline | 3-(4-Chlorophenyl)-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 15 | 82 |
| 3 | Benzylamine | 3-Benzyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 10 | 91 |
| 4 | Cyclohexylamine | 3-Cyclohexyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 15 | 78 |
Note: Yields are for isolated products after purification.
Mechanistic Insights and Experimental Rationale
The choice of a DMSO/water solvent system is a critical aspect of this protocol. DMSO is a highly polar solvent that efficiently absorbs microwave energy, leading to rapid heating. The addition of a small amount of water can sometimes facilitate the reaction, potentially by aiding in the dissolution of reagents and intermediates. The absence of a catalyst or base in this protocol highlights the efficiency of microwave-assisted synthesis, which can often drive reactions to completion without the need for additional reagents.[4]
The reaction temperature of 120°C is a good starting point for optimization. Higher temperatures can further accelerate the reaction but may also lead to the formation of byproducts. The reaction time is significantly shorter than conventional heating methods, which can take several hours to days for similar transformations.
Figure 2. Experimental workflow for the microwave-assisted synthesis of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing the researcher to determine the optimal reaction time for a given substrate. The formation of the desired product is typically accompanied by the disappearance of the starting materials and the appearance of a new, often more polar, spot on the TLC plate. The precipitation of the product upon addition to water provides a simple and effective initial purification step. The final characterization by NMR and mass spectrometry provides definitive confirmation of the product's identity and purity.
Conclusion
The use of microwave-assisted synthesis in conjunction with the versatile building block, this compound, offers a rapid, efficient, and high-yielding route to a variety of substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. This methodology aligns with the principles of green chemistry by reducing reaction times and often obviating the need for harsh catalysts.[6] For researchers in drug discovery and medicinal chemistry, this approach provides a powerful tool for the rapid generation of compound libraries for biological screening.
References
- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
-
Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. (2011). Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents. Arzneimittelforschung, 61(12), 719-726. [Link]
-
Li, Z., Huang, H., Sun, H., Jiang, H., & Liu, H. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. Journal of Combinatorial Chemistry, 10(3), 484-486. [Link]
- MDPI. (2024). Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds.
-
ResearchGate. (n.d.). Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted 3H-Quinazolin-4-ones. Retrieved from [Link]
-
PMC. (n.d.). I2-mediated Csp2–P bond formation via tandem cyclization of o-alkynylphenyl isothiocyanates with organophosphorus esters. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Addition–cyclization reactions of furan-2-carbonyl isothiocyanate with nitrogen nucleophiles as a synthetic route to novel azines and azoles of potential biological activity. Retrieved from [Link]
-
Al-Salahi, R., Marzouk, M., & Al-Omar, M. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(4), 527-535. [Link]
-
Sci-Hub. (n.d.). Rapid synthesis of 2,3-disubstituted-quinazolin-4-ones enhanced by microwave-assisted decomposition of formamide. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries. Retrieved from [Link]
-
Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclization of compound 2 with benzoyl isothiocyanate. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of biologically related isothiocyanates and recent approaches to their synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Precision Synthesis of Benzothieno[2,3-d]pyrimidines via Isothiocyanate Insertion
Introduction & Strategic Significance
The benzothieno[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, frequently serving as a bioisostere for quinazolines. This fused heterocyclic system is central to the design of potent kinase inhibitors (e.g., VEGFR-2, EGFR), antimicrobial agents, and antioxidant therapeutics.
While multiple synthetic routes exist, the isothiocyanate insertion strategy offers a distinct advantage: it allows for the late-stage introduction of diversity at the N3 position of the pyrimidine ring. By reacting a 2-amino-benzothiophene precursor with various isothiocyanates (R-NCS), researchers can rapidly generate a library of 2-thioxo-2,3-dihydrobenzothieno[2,3-d]pyrimidin-4(1H)-ones or their 4-amino congeners.
This guide details the robust synthesis of these targets, focusing on the critical cyclization mechanics that differentiate the Ester Route (yielding 4-oxo derivatives) from the Nitrile Route (yielding 4-amino derivatives).
Retrosynthetic Analysis
To understand the synthesis, we must visualize the disconnection. The pyrimidine ring is constructed by closing the bond between the thiourea nitrogen and the electrophilic carbon at position 3 of the thiophene ring.
Figure 1: Retrosynthetic logic for the construction of the pyrimidine ring.
Core Reaction Mechanisms
The synthesis hinges on the nucleophilic attack of the 2-amino group of the thiophene onto the isothiocyanate carbon. The resulting thiourea is then cyclized.
Mechanism A: The Ester Route (4-Oxo Target)
When the precursor bears a carboxylate ester at C3, the cyclization is driven by the attack of the thiourea nitrogen (N3') onto the ester carbonyl, eliminating ethanol (or methanol). This typically requires basic conditions to deprotonate the thiourea nitrogen, enhancing its nucleophilicity.
Mechanism B: The Nitrile Route (4-Amino Target)
When the precursor bears a carbonitrile at C3, the attack yields an amidine-like intermediate, which tautomerizes to form the 4-amino-benzothieno[2,3-d]pyrimidine. This reaction can often be catalyzed by base or simply by thermal energy in high-boiling solvents like pyridine.
Figure 2: Mechanistic pathway from precursor to cyclized product.[1]
Experimental Protocols
Protocol 1: Synthesis of 3-Substituted-2-thioxo-2,3-dihydrobenzothieno[2,3-d]pyrimidin-4(1H)-ones (Ester Route)
Target: 4-oxo derivatives (Thiouracil analogs). Precursor: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Materials
-
Precursor: 10 mmol (Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate).
-
Reagent: 11 mmol Isothiocyanate (Phenyl isothiocyanate, Allyl isothiocyanate, etc.).
-
Solvent: Absolute Ethanol (30 mL).
-
Base: Potassium Hydroxide (KOH) or Sodium Ethoxide (EtONa).
Step-by-Step Procedure
-
Thiourea Formation:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of the 2-amino-ester precursor in 20 mL of absolute ethanol.
-
Add 11 mmol of the appropriate isothiocyanate dropwise.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Checkpoint: A solid precipitate (the thiourea intermediate) often forms. If isolating, cool and filter. However, for a one-pot cyclization, proceed to step 2.
-
-
Cyclization:
-
Add 10 mL of 10% ethanolic KOH solution to the reaction mixture.
-
Reflux for an additional 6–8 hours. The basic environment drives the intramolecular attack on the ester.
-
Observation: The reaction mixture typically clarifies before precipitating the salt of the product.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the contents into 100 mL of ice-water.
-
Acidify with 10% HCl to pH 3–4. This protonates the thioxo/oxo groups, causing the product to precipitate as a solid.
-
Filter the solid, wash with water, and dry.
-
Recrystallization: Purify using Dioxane or Ethanol/DMF mixtures.
-
Protocol 2: Synthesis of 4-Amino-3-substituted-benzothieno[2,3-d]pyrimidine-2(1H)-thiones (Nitrile Route)
Target: 4-amino derivatives. Precursor: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[2][3]
Materials
-
Precursor: 10 mmol (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile).
-
Reagent: 11 mmol Isothiocyanate.
-
Solvent: Pyridine (20 mL).
Step-by-Step Procedure
-
Reaction Setup:
-
Dissolve 10 mmol of the nitrile precursor in 20 mL of dry pyridine.
-
Add 11 mmol of isothiocyanate.
-
-
Thermal Cyclization:
-
Reflux the mixture for 6–10 hours. Pyridine acts as both a high-boiling solvent and a weak base to facilitate the cyclization onto the nitrile.
-
Note: The nitrile group is less electrophilic than the ester; higher temperatures (refluxing pyridine ~115°C) are often necessary compared to ethanol.
-
-
Workup:
-
Cool the reaction mixture.
-
Pour into ice-cold water containing dilute HCl (to neutralize pyridine).
-
Filter the resulting solid precipitate.[4]
-
Recrystallization: Ethanol or Methanol.
-
Protocol 3: Microwave-Assisted One-Pot Synthesis (High Throughput)
Advantage: Reduces reaction time from hours to minutes.
-
Mixture: Combine 2 mmol precursor (Ester or Nitrile), 2.2 mmol Isothiocyanate, and 0.5 mL Triethylamine (TEA) in 2 mL DMF in a microwave vial.
-
Irradiation: Irradiate at 300W, 120°C for 15–20 minutes.
-
Workup: Pour into crushed ice. Filter the precipitate.[4][5]
Data Summary & Optimization
| Parameter | Ester Route (Protocol 1) | Nitrile Route (Protocol 2) | Microwave Method (Protocol 3) |
| Primary Product | 4-Oxo-2-thioxo derivative | 4-Amino-2-thioxo derivative | Varies by precursor |
| Key Reagent | KOH / EtONa (Strong Base) | Pyridine (Weak Base/Solvent) | TEA / DMF |
| Temperature | 78°C (Ethanol Reflux) | 115°C (Pyridine Reflux) | 120°C (Microwave) |
| Time | 10–14 Hours | 8–12 Hours | 15–20 Minutes |
| Typical Yield | 65–85% | 60–80% | 85–95% |
Troubleshooting & Quality Control
-
Low Yield (Cyclization Failure): If the thiourea intermediate isolates but fails to cyclize, ensure the reaction is strictly anhydrous during the initial addition if using sensitive isothiocyanates, but ensure sufficient base strength for the cyclization step. For the ester route, switching from KOH/EtOH to Sodium Ethoxide in dry ethanol often improves yields.
-
Purification Issues: These compounds are often highly insoluble. If recrystallization fails, wash the crude solid extensively with hot ethanol and diethyl ether to remove unreacted isothiocyanates.
-
Characterization (NMR):
-
4-Oxo derivatives: Look for the absence of the ethyl ester signals (quartet ~4.2 ppm, triplet ~1.3 ppm).
-
Thiourea Intermediate: If cyclization is incomplete, you will see broad NH signals around 9–11 ppm and retention of the ester/nitrile peaks.
-
References
-
Synthesis and Biological Evaluation of Thieno[2,3-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry. Link
-
Microwave-Assisted Synthesis of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one Derivatives. Molecules. Link
-
Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research. Link
-
Reaction of 2-aminobenzothiophene-3-carboxylate with isothiocyanates. European Journal of Medicinal Chemistry. Link
-
One-pot synthesis of benzothieno[2,3-d]pyrimidines. Tetrahedron Letters. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents [academia.edu]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. mdpi.com [mdpi.com]
Application and Protocol Guide: Synthesis of Methyl 2-isothiocyanato-4,5-dimethoxybenzoate
Introduction: The Significance of the Isothiocyanate Moiety
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the R−N=C=S functional group. This reactive moiety is a cornerstone in synthetic chemistry, serving as a versatile building block for a diverse array of nitrogen- and sulfur-containing heterocycles.[1][2] In the realm of drug development and chemical biology, ITCs are recognized for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Naturally occurring ITCs, found abundantly in cruciferous vegetables, are lauded for their potential health benefits.[1][4]
This guide provides a detailed technical overview and actionable protocols for the synthesis of methyl 2-isothiocyanato-4,5-dimethoxybenzoate from its corresponding primary aromatic amine, methyl 2-amino-4,5-dimethoxybenzoate. The electron-rich nature of the starting material, owing to the two methoxy substituents, presents specific considerations for reagent selection and reaction optimization. We will explore several robust methods, from the classical thiophosgene approach to milder, modern alternatives, providing researchers with the necessary information to make informed decisions based on their laboratory capabilities, safety protocols, and desired scale.
Strategic Overview: Selecting the Appropriate Synthetic Route
The conversion of a primary amine to an isothiocyanate fundamentally involves the introduction of a thiocarbonyl group. The choice of reagent dictates the reaction mechanism, conditions, and potential for side-product formation. The primary methods discussed herein are:
-
Thiophosgene (CSCl₂): A highly reactive and efficient thiocarbonylating agent. Its use, however, is governed by its extreme toxicity and moisture sensitivity, necessitating stringent safety measures.[1][5]
-
Carbon Disulfide (CS₂)-Based Methods: A widely adopted, safer alternative to thiophosgene.[5] This two-step, one-pot approach involves the in-situ formation of a dithiocarbamate salt, which is subsequently decomposed using a desulfurizing agent to yield the isothiocyanate.[4][5]
-
Thiocarbonyl Transfer Reagents: Reagents like 1,1'-thiocarbonyldiimidazole (TCDI) offer a milder, non-toxic alternative to thiophosgene, though they can be more expensive.[1][3][6]
The following sections will delve into the mechanistic underpinnings and practical execution of each of these methodologies.
Method 1: The Thiophosgene Route
Thiophosgene (CSCl₂) is a powerful electrophile that reacts readily with primary amines to form isothiocyanates.[7] The reaction is typically rapid and high-yielding.
Mechanism of Action
The reaction proceeds through the initial nucleophilic attack of the primary amine on the electrophilic carbon of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride (HCl), which is typically scavenged by a base, to form the isothiocyanate product.
Experimental Protocol
A common and effective procedure involves a biphasic system to neutralize the HCl byproduct as it forms, preventing potential side reactions with the starting material or product.[8][9]
Materials:
-
Methyl 2-amino-4,5-dimethoxybenzoate
-
Thiophosgene (CSCl₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Addition funnel
-
Separatory funnel
Procedure:
-
In a well-ventilated chemical fume hood, dissolve methyl 2-amino-4,5-dimethoxybenzoate (1.0 equiv.) in dichloromethane (DCM).
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic system.
-
Cool the vigorously stirred mixture to 0 °C using an ice bath.
-
Slowly add a solution of thiophosgene (1.2 equiv.) in DCM to the biphasic mixture via an addition funnel over 30 minutes.[8]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]
-
Purify the crude this compound by column chromatography on silica gel.
Workflow Diagram: Thiophosgene Method
Caption: Workflow for isothiocyanate synthesis using thiophosgene.
Safety and Handling of Thiophosgene
Thiophosgene is a highly toxic, corrosive, and lachrymatory substance.[10][11] All manipulations must be conducted in a certified chemical fume hood.[12][13] Personal protective equipment (PPE), including a lab coat, closed-toed shoes, chemical safety goggles, a face shield, and appropriate gloves, is mandatory.[12][14][15] An emergency eyewash and safety shower must be immediately accessible.[12][13] Do not work alone when handling thiophosgene.[12] All waste containing thiophosgene must be treated as hazardous waste and disposed of according to institutional guidelines.[12]
Method 2: Carbon Disulfide-Based Synthesis
This is the most common and safer alternative to the thiophosgene method.[5] It involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This salt is then treated with a desulfurizing agent to yield the isothiocyanate.
Mechanism of Action
-
Dithiocarbamate Formation: The primary amine attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is deprotonated by a base (e.g., triethylamine) to form a stable dithiocarbamate salt.
-
Desulfurization: The dithiocarbamate salt is then activated by a desulfurizing agent. The choice of agent is critical and can influence reaction conditions and yield.[5] The activated intermediate then eliminates a sulfur-containing byproduct to form the final isothiocyanate.
Common Desulfurizing Agents
| Reagent | Advantages | Disadvantages |
| Tosyl Chloride (TsCl) | Readily available, effective for many substrates.[6][16] | Can be difficult to remove from nonpolar products during purification.[6] |
| Di-tert-butyl dicarbonate (Boc₂O) | Byproducts are volatile and easily removed.[2][17] | More expensive than other reagents.[3] |
| Hydrogen Peroxide (H₂O₂) | "Green" reagent, mild conditions, excellent yields for many substrates.[4][18] | May not be suitable for all substrates, especially those sensitive to oxidation. |
| Propane phosphonic acid anhydride (T3P®) | Efficient, good yields.[16] | Reagent cost can be a factor. |
Experimental Protocol (using Tosyl Chloride)
This protocol is adapted from a general procedure for the synthesis of isothiocyanates from amines.[16]
Materials:
-
Methyl 2-amino-4,5-dimethoxybenzoate
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, stir bar, etc.
Procedure:
-
In a fume hood, dissolve methyl 2-amino-4,5-dimethoxybenzoate (1.0 equiv.) in DCM.
-
Add triethylamine (3.0 equiv.) and cool the solution to 0 °C.
-
Slowly add carbon disulfide (1.2 equiv.) and stir the mixture at room temperature for 1-2 hours to form the dithiocarbamate salt.
-
Cool the reaction mixture back to 0 °C and add p-toluenesulfonyl chloride (1.2 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Workflow Diagram: CS₂ Method with Desulfurization
Caption: One-pot workflow for isothiocyanate synthesis via a dithiocarbamate intermediate.
Method 3: 1,1'-Thiocarbonyldiimidazole (TCDI)
TCDI is a stable, non-volatile solid that serves as an excellent thiophosgene surrogate.[1][6] It is particularly useful for sensitive substrates or when the use of highly toxic reagents is not feasible.
Mechanism of Action
The reaction involves the nucleophilic attack of the primary amine on one of the thiocarbonyl groups of TCDI. This is followed by the elimination of two molecules of imidazole to form the isothiocyanate. The reaction is typically clean, with imidazole being the main byproduct.
Experimental Protocol
This protocol is based on a general procedure for isothiocyanate synthesis using TCDI.[8]
Materials:
-
Methyl 2-amino-4,5-dimethoxybenzoate
-
1,1'-Thiocarbonyldiimidazole (TCDI)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, stir bar, etc.
Procedure:
-
Dissolve methyl 2-amino-4,5-dimethoxybenzoate (1.0 equiv.) in DCM in a round-bottom flask.
-
Add TCDI (1.2 equiv.) to the solution in one portion at room temperature.[8]
-
Stir the reaction mixture for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and separate the layers.
-
Extract the aqueous layer with DCM or ethyl acetate.[8]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved through several methods.
-
For high efficiency and on a large scale , the thiophosgene method is a viable option, provided that the necessary stringent safety infrastructure and protocols are in place.[9]
-
For general laboratory use , the carbon disulfide-based method offers the best balance of safety, cost-effectiveness, and efficiency.[5] The use of Boc₂O as the desulfurizing agent is recommended for ease of purification due to its volatile byproducts.[2][17]
-
For small-scale synthesis or with sensitive substrates , 1,1'-Thiocarbonyldiimidazole (TCDI) is an excellent choice due to its mild reaction conditions and simple workup.[1][8]
The choice of solvent, base, and reaction temperature may require optimization for the specific substrate, methyl 2-amino-4,5-dimethoxybenzoate, to maximize yield and minimize potential side reactions.
References
- The Brückner Research Group. Standard Operating Procedure for Thiophosgene. University of Connecticut. [URL: https://bruckner.research.uconn.edu/wp-content/uploads/sites/1059/2014/11/CB-LSOP-Thiophosgene.docx]
- Cole-Parmer. Material Safety Data Sheet - Thiophosgene 95-98%. [URL: https://www.coleparmer.com/msds/28522.htm]
- The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. [URL: https://www.rsc.
- ChemicalBook. Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB7711474_EN.htm]
- Safety Measure to Follow When Working With Thiophosgene. (2020-11-07). Manas Chemicals. [URL: https://www.manaschemicals.com/blog/safety-measure-to-follow-when-working-with-thiophosgene/]
- New Jersey Department of Health. Hazard Summary: Thiophosgene. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1831.pdf]
- Butler, R. N., & O'Donohue, A. M. (1981). A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. Journal of the Chemical Society, Perkin Transactions 1, 1387-1393. [URL: https://pubs.rsc.org/en/content/articlelanding/1981/p1/p19810001387]
- BenchChem. Optimization of reaction conditions for isothiocyanate synthesis. [URL: https://www.benchchem.
- Rani, P., & Srivastava, V. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. [URL: http://www.cbijournal.
- Biri, A. D., & Tlosto, D. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(23), 8563. [URL: https://www.mdpi.com/1420-3049/27/23/8563]
- Organic Chemistry Portal. Synthesis of isothiocyanates. [URL: https://www.organic-chemistry.
- Kim, H., & Lee, H. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/643e6a987335634b31a89645]
- Li, Y., et al. (2017). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 22(5), 773. [URL: https://www.mdpi.com/1420-3049/22/5/773]
- Kiaku, C., et al. (2023). Electrochemical isothiocyanation of primary amines. University of Greenwich. [URL: https://gala.gre.ac.
- Shiber, A. L., & Salama, M. (2023). Synthesis of Isothiocyanates: An Update. Molecules, 28(10), 4066. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10221385/]
- Schaub, B. (2016). Mild conversion of primary amine to isothiocyanate? ResearchGate. [URL: https://www.researchgate.
- Janczewski, Ł., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2740. [URL: https://www.mdpi.com/1420-3049/26/9/2740]
- Bojja, R., et al. (2014). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 55(30), 4099-4101. [URL: https://www.sciencedirect.com/science/article/pii/S004040391400755X]
- Reddit. (2013). [Synthesis problem] Converting aromatic amine (R-NH2) to isothiocyanate (R-NCS). r/chemistry. [URL: https://www.reddit.
- ECHEMI. Mild conversion of primary amine to isothiocyanate?. [URL: https://www.echemi.
- Janczewski, Ł., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-Isothiocyanates-Using-DMT-NMM-TsO-as-Janczewski-Gajda/4351b681958b456187740e74f17849ef69288118]
- ChemicalBook. Methyl 2-amino-4,5-dimethoxybenzoate synthesis. [URL: https://www.chemicalbook.com/synthesis/26759-46-6.htm]
- Wikipedia. Thiophosgene. [URL: https://en.wikipedia.org/wiki/Thiophosgene]
- Google Patents. CN102351766A - Process for preparing methyl isothiocyanate by using water phase synthesis method. [URL: https://patents.google.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10040, Thiophosgene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Thiophosgene]
- ExSyn Corp. (2023). In focus: Thiophosgene. [URL: https://exsyncorp.com/in-focus-thiophosgene/]
- ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [URL: https://www.researchgate.
- Georganics. Thiophosgene - High purity. [URL: https://georganics.sk/product/thiophosgene]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. exsyncorp.com [exsyncorp.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Thiophosgene - Wikipedia [en.wikipedia.org]
- 11. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 13. nj.gov [nj.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. Isothiocyanate synthesis [organic-chemistry.org]
- 17. cbijournal.com [cbijournal.com]
- 18. CN102351766A - Process for preparing methyl isothiocyanate by using water phase synthesis method - Google Patents [patents.google.com]
Application Notes and Protocols for the Solid-Phase Synthesis Applications of Methyl 2-isothiocyanato-4,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solid-phase synthesis (SPS) applications of methyl 2-isothiocyanato-4,5-dimethoxybenzoate. This versatile reagent serves as a valuable building block for the construction of diverse molecular libraries, particularly those based on thiourea and quinazolinone scaffolds. The protocols detailed herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success. This guide will cover the synthesis of the title isothiocyanate, its application in the generation of resin-bound thiourea libraries, and the subsequent intramolecular cyclization to yield 2,3-dihydroquinazolin-4(1H)-ones, a privileged scaffold in medicinal chemistry.
Introduction: The Strategic Advantage of this compound in Solid-Phase Synthesis
Solid-phase organic synthesis (SPOS) has revolutionized drug discovery by enabling the rapid and efficient generation of large combinatorial libraries of small molecules.[1] Isothiocyanates are highly valuable electrophilic partners in SPOS due to their chemoselective reactivity with primary amines to form stable thiourea linkages.[2] The title compound, this compound, offers several strategic advantages for library synthesis:
-
Orthogonal Reactivity: The isothiocyanate group reacts readily with amines under mild conditions, a reaction that is orthogonal to many other functional groups, allowing for selective transformations.
-
Scaffold Diversity: The resulting thiourea can serve as a versatile intermediate for the construction of a variety of heterocyclic systems. The ortho-ester functionality in the title compound is perfectly positioned to act as an intramolecular electrophile for cyclization, leading to the formation of quinazolinone derivatives.
-
Structural Information: The dimethoxy substitution pattern on the benzene ring can influence the physicochemical properties of the final compounds, such as solubility and cell permeability, and can also serve as a handle for further chemical modification.
This guide will focus on the most prominent application of this compound: the synthesis of substituted 2,3-dihydroquinazolin-4(1H)-ones on a solid support.
Synthesis of this compound
The synthesis of the title isothiocyanate is readily achieved from its corresponding aniline precursor, methyl 2-amino-4,5-dimethoxybenzoate. A general and environmentally friendly one-pot protocol using carbon disulfide and a desulfurylation agent under aqueous conditions is recommended.[3]
Protocol 2.1: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of aryl isothiocyanates from electron-rich anilines.[3]
Materials:
-
Methyl 2-amino-4,5-dimethoxybenzoate
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Cyanuric chloride (TCT)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
Procedure:
-
To a solution of methyl 2-amino-4,5-dimethoxybenzoate (1.0 equiv.) and K₂CO₃ (2.0 equiv.) in a mixture of water and a co-solvent like DMF (if needed for solubility), add CS₂ (1.2 equiv.) dropwise at room temperature.
-
Stir the mixture vigorously for several hours until the formation of the dithiocarbamate salt is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve cyanuric chloride (0.5 equiv.) in CH₂Cl₂.
-
Add the solution of cyanuric chloride dropwise to the cooled dithiocarbamate solution.
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Expected Outcome: This procedure should provide the desired isothiocyanate in good to excellent yield. The electron-donating methoxy groups on the aromatic ring facilitate the reaction.
Solid-Phase Synthesis of Thiourea Libraries
The reaction of resin-bound primary amines with this compound in solution is a straightforward and efficient method for generating a library of polymer-supported thioureas.
Protocol 3.1: General Procedure for the Synthesis of Resin-Bound Thioureas
Materials:
-
Amine-functionalized solid support (e.g., Rink amide resin, Wang resin with an amino linker)
-
This compound
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
DIPEA (optional, for amine salts)
Procedure:
-
Swell the amine-functionalized resin in DMF or DCM for 30-60 minutes in a peptide synthesis vessel.
-
Drain the solvent.
-
Prepare a solution of this compound (2-5 equivalents relative to the resin loading) in DMF or DCM.
-
Add the isothiocyanate solution to the swollen resin.
-
If the resin-bound amine is in its salt form (e.g., hydrochloride), add DIPEA (2-5 equivalents) to neutralize it.
-
Agitate the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test for primary amines). A negative Kaiser test indicates complete consumption of the resin-bound amine.
-
Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
Data Presentation:
| Entry | Resin-Bound Amine | Isothiocyanate Equivalents | Reaction Time (h) | Kaiser Test Result |
| 1 | Rink Amide-NH₂ | 3 | 12 | Negative |
| 2 | Wang-linker-NH₂ | 3 | 16 | Negative |
| 3 | Sieber Amide-NH₂ | 2.5 | 10 | Negative |
Table 1: Representative conditions for the solid-phase synthesis of thioureas.
Synthesis of 2,3-Dihydroquinazolin-4(1H)-one Libraries
The resin-bound thioureas serve as excellent precursors for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones via intramolecular cyclization. This cyclization is typically promoted by a coupling reagent that activates the ester functionality, followed by nucleophilic attack from the thiourea nitrogen.
Protocol 4.1: Cyclization of Resin-Bound Thioureas to 2,3-Dihydroquinazolin-4(1H)-ones
This protocol is based on established methods for the solid-phase synthesis of quinazolinones.[4]
Materials:
-
Resin-bound thiourea (from Protocol 3.1)
-
DIPEA or other non-nucleophilic base
-
Coupling reagent (e.g., EDC, DIC, HATU)
-
DMF or NMP as solvent
-
Cleavage cocktail (e.g., TFA/DCM)
Procedure:
-
Swell the resin-bound thiourea in DMF or NMP.
-
Add a solution of a non-nucleophilic base such as DIPEA (3-5 equivalents) to the resin.
-
Add a solution of a coupling reagent (e.g., EDC, 3-5 equivalents) to the resin.
-
Agitate the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the product, and analyzing by LC-MS.
-
Once the cyclization is complete, wash the resin thoroughly with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
-
Cleave the final product from the resin using an appropriate cleavage cocktail (e.g., 95% TFA in DCM for Rink amide resin).
-
Precipitate the cleaved product in cold diethyl ether, centrifuge, and decant the ether.
-
Lyophilize the crude product for further purification and analysis.
Visualization of the Workflow:
Caption: Solid-phase synthesis workflow for 2,3-dihydroquinazolin-4(1H)-ones.
Mechanistic Insights
The key transformations in this synthetic sequence are the nucleophilic addition of the amine to the isothiocyanate and the subsequent intramolecular cyclization.
Thiourea Formation
The formation of the thiourea linkage is a well-established reaction where the lone pair of the primary amine attacks the electrophilic carbon of the isothiocyanate.[2]
Quinazolinone Formation
The cyclization to the 2,3-dihydroquinazolin-4(1H)-one is a multi-step process initiated by the activation of the methyl ester. The coupling reagent forms an activated ester intermediate, which is then susceptible to intramolecular nucleophilic attack by one of the nitrogens of the thiourea moiety. Subsequent tautomerization and protonolysis lead to the stable quinazolinone ring system.
Visualization of the Mechanism:
Caption: Key mechanistic steps in the synthesis.
Conclusion
This compound is a highly effective and versatile building block for solid-phase organic synthesis. The protocols outlined in this guide provide a robust framework for the generation of diverse libraries of thioureas and, more significantly, 2,3-dihydroquinazolin-4(1H)-ones. The strategic placement of the isothiocyanate and ester functionalities, combined with the dimethoxy substitution pattern, makes this reagent a valuable tool for medicinal chemists and drug discovery professionals. By following the detailed methodologies and understanding the underlying chemical principles, researchers can confidently employ this reagent to accelerate their discovery programs.
References
-
SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (n.d.). Malaysian Journal of Analytical Sciences. [Link]
-
Solid phase organic synthesis (SPOS): a novel route to diketopiperazines and diketomorpholines. (1995). J. Am. Chem. Soc.[Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). Beilstein J. Org. Chem.[Link]
-
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. (2013). Synthesis. [Link]
-
General procedure for the synthesis of isothiocyanates. (n.d.). The Royal Society of Chemistry. [Link]
-
Solid-phase synthesis of 2-aminoquinazolinone derivatives with two- and three-point diversity. (2005). J. Comb. Chem.[Link]
-
Synthesis of Isothiocyanates: An Update. (2022). Molecules. [Link]
-
Optimization of solid phase synthesis of quinazolin-4-ones. (2012). Der Pharma Chemica. [Link]
-
Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022). Molecules. [Link]
-
Synthesis of 2,3-Dihydroquinazoline-4(1H)-ones Derivatives. (2022). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. (2022). Molecules. [Link]
Sources
- 1. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 2. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of 2-aminoquinazolinone derivatives with two- and three-point diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Guide: Optimizing Methyl 2-isothiocyanato-4,5-dimethoxybenzoate Synthesis
Executive Summary & Substrate Analysis
The conversion of methyl 2-amino-4,5-dimethoxybenzoate (Substrate) to methyl 2-isothiocyanato-4,5-dimethoxybenzoate (Target) is a pivotal step in synthesizing quinazolinone-based pharmacophores. While the reaction appears straightforward, researchers often report yields fluctuating between 40-65% due to two competing failure modes: dimerization (thiourea formation) and ester hydrolysis .
Substrate Chemistry:
-
Electronic Effects: The 4,5-dimethoxy groups are strong electron-donating groups (EDGs), increasing the nucleophilicity of the amine. This makes the initial attack on the thiocarbonyl reagent rapid.
-
Steric/Electronic Conflict: The ortho-ester group is electron-withdrawing. While it deactivates the ring slightly, the EDGs dominate. However, the ester is susceptible to saponification (hydrolysis) if strong bases (NaOH/KOH) are used, converting your methyl ester product into the carboxylic acid byproduct.
This guide prioritizes two protocols: the Thiophosgene Method (High Yield/High Hazard) and the Dithiocarbamate Method (Good Yield/Green Profile).
Protocol A: The Thiophosgene Standard (High Yield)
Recommended for scale-up where containment permits. This method typically yields 85-95% if executed correctly.
The Logic
Thiophosgene (
Optimized Protocol
Reagents:
-
Substrate (1.0 equiv)
-
Thiophosgene (1.2 - 1.5 equiv)
-
Sodium Bicarbonate (
) (2.5 equiv) — Do not use NaOH; it hydrolyzes the ester. -
Solvent: Dichloromethane (DCM) / Water (1:1 ratio)
Step-by-Step:
-
Preparation: Dissolve
in water in a round-bottom flask. Add DCM. Cool the biphasic mixture to 0°C. -
Reagent Addition: Add Thiophosgene to the biphasic mixture before the amine.
-
Controlled Addition (Critical): Dissolve the amine substrate in a small volume of DCM. Add this solution dropwise to the vigorously stirred thiophosgene mixture over 30-45 minutes.
-
Why? Keeping the thiophosgene in excess at all times ensures the amine reacts with
(forming product) rather than reacting with the product (forming dimer).
-
-
Quench: Once addition is complete, stir for 30 mins at 0°C, then allow to warm to Room Temperature (RT) for 1 hour.
-
Workup: Separate organic layer. Wash with 1N HCl (cold) to remove unreacted amine, then brine. Dry over
.
Protocol B: The "Green" Alternative (CS2 + Desulfurizer)
Recommended for labs avoiding highly toxic thiophosgene. Yields 75-85%.
The Logic
This "one-pot" method forms a dithiocarbamate salt in situ using Carbon Disulfide (
Optimized Protocol
Reagents:
-
Substrate (1.0 equiv)
- (10.0 equiv) — Excess acts as co-solvent and pushes equilibrium.
-
Triethylamine (TEA) (3.0 equiv)
-
Tosyl Chloride (TsCl) (1.1 equiv)
-
Solvent: THF or Acetonitrile
Step-by-Step:
-
Salt Formation: Dissolve substrate and TEA in THF. Add
dropwise at RT.[1][2] Stir for 2-4 hours. A precipitate (dithiocarbamate salt) may form; this is good. -
Desulfurization: Cool to 0°C. Add TsCl dissolved in THF dropwise.
-
Reaction: Stir 1 hour at 0°C, then 2 hours at RT.
-
Purification: The byproduct is TEA-hydrochloride (solid). Filter this off before aqueous workup to simplify purification.
Comparative Data & Yield Analysis
| Parameter | Method A (Thiophosgene) | Method B (CS2 + TsCl) | Method C (DCC) |
| Typical Yield | 85 - 95% | 75 - 85% | 60 - 75% |
| Purity (Crude) | High (>95%) | Moderate (Sulfur byproducts) | Low (Difficult Urea removal) |
| Safety Profile | Severe Toxicity | Moderate (Flammable CS2) | Moderate (Sensitizer) |
| Ester Stability | Excellent (Weak base) | Good | Good |
| Key Failure Mode | Dimerization (if mixing poor) | Incomplete salt formation | Purification difficulty |
Visualizing the Reaction Pathways
The following diagram illustrates the reaction logic and where yield losses occur.
Caption: Reaction pathway showing the primary conversion to Isothiocyanate (Green) and the two critical yield-loss pathways: Dimerization to Thiourea and Ester Hydrolysis (Red).
Troubleshooting & FAQs
Q1: I am getting a heavy white precipitate that is insoluble in DCM. What is it?
-
Diagnosis: This is likely the N,N'-diarylthiourea dimer .
-
Cause: The local concentration of amine was too high relative to the reagent.
-
Fix:
-
Reverse Addition: Ensure you are adding the Amine to the Reagent, not the Reagent to the Amine.
-
Dilution: Dilute your amine feed solution further.
-
Stirring: Increase stirring speed (RPM) to ensure immediate dispersion.
-
Q2: My NMR shows the methoxy peaks, but the methyl ester peak is missing/shifted.
-
Diagnosis: You have hydrolyzed the ester to the carboxylic acid (2-isothiocyanato-4,5-dimethoxybenzoic acid).
-
Cause: Use of strong bases (NaOH, KOH) or prolonged exposure to aqueous base.
-
Fix: Switch to Sodium Bicarbonate (
) or Potassium Carbonate ( ) . If using Method B, ensure your reagents are dry.
Q3: The reaction smells of sulfur even after workup, and yield is low.
-
Diagnosis: Incomplete conversion or trapped sulfur species.
-
Fix:
-
If using Method B (
), ensure you let the first step (Dithiocarbamate formation) run long enough (at least 2-4 hours) before adding the desulfurizer. -
Wash the organic layer with dilute HCl to remove unreacted amine, which might be catalyzing decomposition.
-
Troubleshooting Decision Tree
Use this flow to diagnose low yields in your specific experiment.
Caption: Diagnostic flow for identifying the root cause of yield loss based on physical observations (precipitate, solubility) and analytical data.
References
-
Use of Thiophosgene in Organic Synthesis: Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820.
-
CS2/TsCl Method (Green Alternative): Wong, R., & Dolman, S. J. (2007).[3] Isothiocyanates from amines, carbon disulfide, and tosyl chloride.[3] The Journal of Organic Chemistry, 72(10), 3969-3971.
-
Dithiocarbamate Decomposition Mechanisms: Munch, H., Hansen, J. S., Pittelkow, M., Christensen, J. B., & Boas, U. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate.[4] Tetrahedron Letters, 49(19), 3117-3119.
-
General Review of Isothiocyanate Synthesis: Li, Z. Y., et al. (2013).[3][5] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate.[3][5][6] Synthesis, 45(12), 1667-1674.
Sources
- 1. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 3. Isothiocyanate synthesis [organic-chemistry.org]
- 4. cbijournal.com [cbijournal.com]
- 5. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Purification of methyl 2-isothiocyanato-4,5-dimethoxybenzoate by column chromatography
Technical Support Center: Purification of Methyl 2-isothiocyanato-4,5-dimethoxybenzoate
Ticket ID: #ITC-PUR-45DM Status: Open Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist
Product Profile & Chemical Context
Before initiating purification, verify the physicochemical profile of your target. This compound is an electron-rich aromatic isothiocyanate (ITC). Its purification is time-sensitive due to the electrophilic nature of the -N=C=S moiety.
| Parameter | Data |
| Compound Name | This compound |
| CAS Number | 16024-82-1 |
| Precursor | Methyl 2-amino-4,5-dimethoxybenzoate (Aniline) |
| Molecular Weight | ~253.27 g/mol |
| Physical State | Low-melting solid or viscous oil (crystallizes upon standing/cooling). |
| Stability Alert | Moisture Sensitive. Hydrolyzes to the amine or forms thioureas in the presence of nucleophiles. |
Pre-Purification Diagnostics (Triage)
Do not proceed to the column without a passing TLC assessment.
The Challenge: The primary impurity is usually the unreacted aniline precursor. The goal is to exploit the significant polarity difference between the isothiocyanate (less polar) and the amine (more polar, H-bond donor).
TLC Protocol:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexanes:Ethyl Acetate (3:1 v/v).
-
Visualization: UV (254 nm) is highly effective due to the benzoate chromophore.
Expected Rf Values (Approximate):
-
Target (ITC):
(Moves fast, distinct spot). -
Impurity (Amine):
(Moves slow, may streak). -
Impurity (Thiourea byproduct):
(Near baseline).
Critical Check: If your ITC spot streaks or shows a "tail" connecting to the baseline, your sample may be degrading on the silica. See Troubleshooting below.
Purification Protocol: Flash Column Chromatography
Standard Operating Procedure (SOP) for Lab-Scale Purification (100 mg – 5 g scale)
Step 1: Stationary Phase Selection
Standard Silica Gel (40-63 µm) is acceptable ONLY if the elution is rapid (<20 mins).
-
Risk: Prolonged exposure to acidic silica sites can catalyze hydrolysis.
-
Mitigation: If the compound proved unstable during TLC (streaking), use Neutral Alumina or buffer the silica by flushing the column with 1% Triethylamine (Et3N) in Hexanes prior to loading (Caution: Et3N can catalyze reactions; use only if necessary and wash thoroughly). Recommendation: Stick to untreated silica but run fast.
Step 2: Sample Loading
-
Method: Liquid Load is preferred to minimize thermal stress.
-
Solvent: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM) or Toluene.
-
Avoid: Do not load with Methanol or Ethanol. These are nucleophiles that will react with the ITC to form thiocarbamates.
Step 3: Elution Gradient
Use a stepwise gradient to separate the non-polar ITC from the polar amine.
| Volume (CV)* | Solvent System (Hexane : EtOAc) | Purpose |
| 0 - 2 CV | 100% Hexane | Column equilibration/flush. |
| 2 - 5 CV | 90 : 10 | Elute non-polar impurities. |
| 5 - 12 CV | 80 : 20 | Elute Target ITC. Collect fractions. |
| 12+ CV | 50 : 50 | Flush remaining amine (waste). |
*CV = Column Volume
Step 4: Post-Column Workup
-
Identify pure fractions via TLC.
-
Evaporate solvent at < 40°C under reduced pressure.
-
Crucial: Do not leave the compound in the rotary evaporator bath for extended periods.
Visualization of Workflow
Caption: Figure 1. Decision logic and workflow for the purification of labile aromatic isothiocyanates.
Troubleshooting & FAQs
Q1: My product is co-eluting with the starting material (amine). How do I improve separation?
-
Root Cause: The amine is likely "tailing" due to interaction with silanols.
-
Resolution: Do not add acid (e.g., acetic acid) to the mobile phase, as this degrades the ITC. Instead, ensure your gradient starts very non-polar (95:5 Hex:EtOAc). The ITC is significantly less polar; if they co-elute, you are likely eluting too fast with high polarity.
Q2: I see a new spot appearing on TLC after the column that wasn't there before.
-
Root Cause: On-column degradation. The ITC likely hydrolyzed to the amine or formed a urea derivative due to wet silica or protic solvents.
-
Resolution:
-
Ensure all solvents are anhydrous.
-
Reduce column residence time.
-
If the problem persists, skip the column and attempt recrystallization from boiling Hexane/EtOAc (if solid) or cold Pentane precipitation.
-
Q3: Can I use Methanol to flush the column?
-
Strictly NO. Methanol reacts with isothiocyanates to form thiocarbamates (
). This is an irreversible chemical transformation. Use 100% EtOAc or Acetone if you need to flush the column.
Q4: The product is an oil after evaporation, but literature says it's a solid.
-
Root Cause: Solvent entrapment or trace impurities preventing crystal lattice formation.
-
Resolution: Dissolve the oil in a small amount of Pentane or Diethyl Ether and cool to -20°C. Scratch the flask to induce crystallization. High vacuum drying for 12h is required to remove trace EtOAc.
References
-
General Synthesis of Isothiocyanates
-
Munn, A. (1977). The Chemistry of Isothiocyanates. In: The Chemistry of Cyanates and Their Thio Derivatives. Wiley.[1] (Foundational text on electrophilic nature and stability).
-
- Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry. CRC Press.
-
Analogous Compound Synthesis (Quinazoline Precursors)
- Journal of Medicinal Chemistry, 1977, 20(3), 414.
-
Organic Syntheses, Coll.[1] Vol. 3, p. 599 (1955). (General handling of methyl isothiocyanates).
-
Stability Data
-
ChemicalBook & Sigma-Aldrich Safety Data Sheets (SDS) for CAS 16024-82-1 (Confirming moisture sensitivity and storage requirements).
-
Sources
Avoiding thiourea byproduct formation in isothiocyanate reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Thiourea Byproduct Formation
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of thiourea byproduct formation in my isothiocyanate reaction?
A1: The primary cause of thiourea formation is the reaction of your isothiocyanate with a primary or secondary amine. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate (-N=C=S) group. This nucleophilic addition is often a rapid and high-yielding reaction, making it a common pathway for byproduct formation if unintended amines are present in your reaction mixture.
Q2: How does pH influence the formation of thiourea byproducts?
A2: pH is a critical parameter that dictates the selectivity of isothiocyanate reactions. The reaction with primary amines to form thioureas is favored at an alkaline pH, typically between 8.5 and 9.5.[1] At this pH, the amine groups are deprotonated and thus more nucleophilic. Conversely, the reaction of isothiocyanates with other nucleophiles, such as thiols, is more efficient at a neutral to slightly basic pH, in the range of 6.5 to 8.0.[1] Therefore, careful control of pH is a key strategy to selectively direct the reaction towards your desired product and away from thiourea formation.
Q3: Can water in my solvent lead to thiourea formation?
A3: While isothiocyanates can react with water (hydrolysis), this reaction typically does not directly form a thiourea. The hydrolysis of an isothiocyanate leads to the formation of an unstable thiocarbamic acid, which then rapidly decomposes to a primary amine and carbonyl sulfide. This newly formed primary amine can then react with another molecule of your starting isothiocyanate to produce a symmetrical thiourea byproduct. Therefore, while water itself doesn't directly form the thiourea, its presence can initiate a cascade of reactions leading to this undesired byproduct.
Q4: Are there any common sources of amine contamination I should be aware of?
A4: Yes, several common laboratory reagents and buffers can be sources of amine contamination. Tris (tris(hydroxymethyl)aminomethane) buffer is a frequent culprit. Additionally, if your starting materials were synthesized or purified using amine-containing reagents, residual amounts may persist. Always use high-purity, amine-free solvents and buffers for your isothiocyanate reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: My reaction is producing a significant amount of an apolar byproduct, which I suspect is a symmetrical thiourea.
-
Root Cause Analysis: This issue often arises from the hydrolysis of the isothiocyanate starting material, which generates a primary amine that subsequently reacts with the remaining isothiocyanate. This is particularly prevalent in aqueous or protic solvents if the reaction is slow or if the isothiocyanate is sensitive to moisture.
-
Immediate Corrective Actions:
-
Ensure Anhydrous Conditions: Use freshly dried, amine-free solvents. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Stoichiometry: Use a slight excess of the desired nucleophile to outcompete the amine generated from hydrolysis.
-
Lower the Reaction Temperature: If the reaction profile allows, lowering the temperature can sometimes slow down the rate of hydrolysis relative to the desired reaction.
-
-
Long-Term Prevention Strategy:
-
Solvent Selection: If your desired reaction is compatible, switch to a non-polar, aprotic solvent to minimize hydrolysis.
-
In-situ Generation: For particularly sensitive isothiocyanates, consider generating them in-situ from the corresponding primary amine immediately before the reaction with your desired nucleophile. This minimizes the time the isothiocyanate is exposed to potentially hydrolytic conditions.
-
Problem 2: I am trying to conjugate an isothiocyanate to a thiol-containing molecule, but I am observing significant thiourea byproduct formation.
-
Root Cause Analysis: Your molecule likely contains both thiol and amine functional groups. The reaction conditions, particularly the pH, are favoring the reaction with the amine over the thiol.
-
Immediate Corrective Actions:
-
pH Adjustment: Lower the pH of your reaction to a range of 6.5-7.5. In this pH range, the thiol group will be sufficiently deprotonated to be a potent nucleophile, while the amine group will be protonated and therefore less reactive.[1]
-
Buffer Selection: Ensure you are using a non-nucleophilic buffer, such as phosphate or HEPES buffer. Avoid amine-containing buffers like Tris.
-
-
Long-Term Prevention Strategy:
-
Amine Protection: If pH adjustment alone is insufficient, consider protecting the amine group with a suitable protecting group before performing the isothiocyanate conjugation. Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[2][3] The choice of protecting group will depend on its stability to the conjugation conditions and the ease of its removal afterwards.
-
Problem 3: My desired product is a thiourea, but the reaction is sluggish and gives a low yield.
-
Root Cause Analysis: The nucleophilicity of your amine may be low due to steric hindrance or electron-withdrawing groups. Alternatively, the isothiocyanate itself may be relatively unreactive.
-
Immediate Corrective Actions:
-
Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier for less reactive starting materials.
-
Increase Reaction Time: Monitor the reaction by a suitable analytical technique (e.g., TLC or LC-MS) and allow it to proceed for a longer duration.
-
Add a Non-Nucleophilic Base: The addition of a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can help to deprotonate the amine, increasing its nucleophilicity.
-
-
Long-Term Prevention Strategy:
-
Solvent Optimization: The choice of solvent can influence reaction rates. A more polar, aprotic solvent may enhance the reaction rate.
-
Reagent Selection: If possible, consider using a more reactive isothiocyanate derivative if the amine is particularly unreactive.
-
Data & Protocols
Table 1: pH-Dependent Reactivity of Isothiocyanates with Nucleophiles
| Nucleophile | Functional Group | Product | Optimal pH Range |
| Primary Amine | R-NH₂ | Thiourea | 8.5 - 9.5[1] |
| Thiol | R-SH | Dithiocarbamate | 6.5 - 8.0[1] |
| Water (Hydrolysis) | H₂O | Amine (via Thiocarbamic acid) | Broad range, acid or base catalyzed |
Experimental Protocol: Selective Conjugation of an Isothiocyanate to a Thiol in the Presence of an Amine
This protocol outlines a general procedure for selectively labeling a thiol-containing biomolecule with an isothiocyanate while minimizing the formation of a thiourea byproduct.
-
Buffer Preparation: Prepare a non-amine-containing buffer, such as 100 mM sodium phosphate buffer, and adjust the pH to 7.0. Degas the buffer thoroughly to remove dissolved oxygen, which can oxidize thiols.
-
Biomolecule Preparation: Dissolve the thiol- and amine-containing biomolecule in the prepared pH 7.0 buffer to a final concentration of 1-5 mg/mL.
-
Isothiocyanate Stock Solution: Prepare a 10 mM stock solution of the isothiocyanate reagent in an anhydrous, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the isothiocyanate stock solution to the biomolecule solution with gentle stirring.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Purification: Remove the excess, unreacted isothiocyanate reagent and any byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Analysis: Characterize the conjugate to determine the degree of labeling and assess for the presence of any thiourea byproduct using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.
Experimental Protocol: Purification of a Desired Conjugate from Thiourea Byproduct
If thiourea byproduct formation is unavoidable, the following general strategies can be employed for purification. The optimal method will depend on the specific properties of your desired product and the byproduct.
-
Size-Exclusion Chromatography (SEC): If there is a significant size difference between your desired conjugate (e.g., a protein conjugate) and the smaller thiourea byproduct, SEC is an effective purification method.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For smaller molecules, RP-HPLC can be used to separate the desired product from the thiourea byproduct based on differences in their hydrophobicity. A gradient elution with solvents such as water/acetonitrile containing a small amount of trifluoroacetic acid (TFA) is commonly used.
-
Affinity Chromatography: If your desired conjugate has a specific binding partner (e.g., an antibody-antigen interaction), affinity chromatography can be a highly selective method for purification.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Mechanism of Thiourea Formation
Caption: Nucleophilic attack of an amine on an isothiocyanate leads to a thiourea.
Troubleshooting Workflow for Thiourea Byproduct
Caption: A decision-making workflow for troubleshooting thiourea byproduct formation.
References
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. Available at: [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Available at: [Link]
-
Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. ResearchGate. Available at: [Link]
-
Troubleshooting Guides. Creative Biolabs. Available at: [Link]
-
Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]
-
Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. PubMed. Available at: [Link]
-
An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Isothiocyanate synthesis. Organic Chemistry Portal. Available at: [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available at: [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC. Available at: [Link]
-
Protecting Groups. Organic Synthesis. Available at: [Link]
-
Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). PubMed. Available at: [Link]
-
Conjugation of fluorescein isothiocyanate to antibodies. II. A reproducible method. PubMed. Available at: [Link]
-
Bioconjugation Optimization & Troubleshooting. AbOliGo. Available at: [Link]
-
Reaction of isothiocyanates with nucleophiles. Compiled from data in[4]. ResearchGate. Available at: [Link]
-
Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Chemistry Portal. Available at: [Link]
-
Instability of thiol/maleimide conjugation and strategies for mitigation. Kinam Park. Available at: [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. PMC. Available at: [Link]
-
Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. Available at: [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. Available at: [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. Available at: [Link]
-
Conjugation of fluorescein isothiocyanate to antibodies. I. Experiments on the conditions of conjugation. PubMed. Available at: [Link]
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI. Available at: [Link]
-
Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine. ResearchGate. Available at: [Link]
-
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PMC. Available at: [Link]
-
Conjugation of fluorescein isothiocyanate to antibodies. PMC. Available at: [Link]
-
Recent advancement in the synthesis of isothiocyanates. Chemical Communications. Available at: [Link]
-
Inhibiting plasmid mobility: The effect of isothiocyanates on bacterial conjugation. UGSpace. Available at: [Link]
-
Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. PMC. Available at: [Link]
Sources
Reactive Intermediates Support Hub: Troubleshooting Electron-Rich Aryl Isothiocyanates
Ticket ID: AR-NCS-DEACTIVATION-001 Status: Open Assigned Specialist: Senior Application Scientist, Reactivity Optimization Group[1]
Introduction: The "Deactivation" Paradox
Welcome to the technical support center. You are likely here because your reaction involving an electron-rich aryl isothiocyanate (Ar-NCS) (e.g., containing -OMe, -NMe₂, -OH) has stalled or failed, whereas a similar reaction with a phenyl or electron-deficient analog worked perfectly.
The Root Cause:
The isothiocyanate carbon (
Module 1: Diagnostic Framework
Before altering your protocol, confirm the diagnosis.
Is your substrate "Dead" or just "Sleeping"?
-
Symptom: Starting material (SM) persists unchanged by TLC/LCMS after 24h.
-
Diagnosis:Electronic Deactivation. The nucleophile cannot overcome the activation energy barrier.[1]
-
-
Symptom: SM disappears, but multiple spots/peaks appear (none are product).[1]
-
Diagnosis:Decomposition/Polymerization. You are likely overheating or using incompatible basic conditions that trigger desulfurization or dimerization.[1]
-
Visualizing the Problem (Mechanism)
The following diagram illustrates how resonance donation from a methoxy group deactivates the NCS carbon.
Figure 1: Mechanistic flow showing how electron donation (red path) reduces the electrophilicity of the NCS carbon, preventing nucleophilic attack.
Module 2: Optimization Matrix
Do not simply increase temperature; this often leads to tars with isothiocyanates.[1] Use the following tiered approach.
Tier 1: Solvent Engineering (The Polarity Switch)
Standard solvents like DCM or THF are often insufficient for deactivated Ar-NCS.[1]
-
Recommendation: Switch to DMF or Acetonitrile (MeCN) .[1]
-
Why? Polar aprotic solvents stabilize the zwitterionic transition state formed upon nucleophilic attack.[1]
-
Advanced: "On-Water" conditions. Water's high cohesive energy density can force hydrophobic organic reactants together, accelerating reaction rates via interfacial catalysis [1].[1]
Tier 2: Catalytic Activation
If the substrate is electronically deactivated, you must activate the nucleophile or the electrophile.[1]
| Catalyst Class | Specific Reagent | Mechanism | Usage Case |
| Superbase | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Enhances nucleophilicity via H-bond abstraction; far superior to TEA/DIPEA.[1] | Stubborn amines reacting with -OMe substituted Ar-NCS [2].[1] |
| Lewis Acid | CuCl (Copper(I) Chloride) | Coordinates to the Sulfur of NCS, increasing Carbon electrophilicity.[1] | Solid-state or solvent-free reactions [3].[1][4] |
| H-Bond Donor | Thiourea / Squaramide | Activates the NCS group via dual H-bonding (mimics anion binding).[1] | When strong bases cause decomposition.[1] |
Tier 3: Energy Input (Microwave)
Microwave irradiation is the "Gold Standard" for deactivated isothiocyanates.[1] It provides rapid, uniform heating and can overcome the high activation energy barrier caused by the EDG without prolonged thermal exposure that leads to degradation [4].[1]
Module 3: Validated Protocols
These protocols are designed to be self-validating. If Step X fails, do not proceed to Step Y.
Protocol A: Microwave-Assisted Synthesis (The "Hammer")
Best for: Highly deactivated substrates (e.g., 2,4-dimethoxy phenyl isothiocyanate).
-
Setup: In a 10 mL microwave vial, dissolve Ar-NCS (1.0 equiv) and Nucleophile (1.2 equiv) in MeCN (Concentration: 0.5 M).
-
Catalyst: Add DBU (10 mol%). Note: Do not use TEA; it is often too weak for these specific substrates.[1]
-
Irradiation: Seal and heat to 100 °C for 10-20 minutes (Dynamic mode, Max Power 150W).
-
Validation: Check LCMS.
Protocol B: Mechanochemical Grinding (The "Green" Fix)
Best for: Solid substrates where solubility or solvent-mediated side reactions are issues.
-
Setup: Place Ar-NCS (1 mmol) and Amine (1 mmol) in a stainless steel jar with two 5mm stainless steel balls.
-
Additive: Add CuCl (5 mol%) or simply grind neat if the amine is liquid.[1]
-
Process: Grind at 25-30 Hz for 20-40 minutes in a ball mill.
-
Workup: Extract the solid cake with EtOAc/Water.
-
Why it works: High local pressure and friction overcome the electronic deactivation without bulk thermal decomposition [3].[1]
Module 4: Troubleshooting Logic (Decision Tree)
Use this logic flow to determine your next move.
Figure 2: Decision matrix for troubleshooting low reactivity vs. instability.
FAQs: Common Pitfalls
Q: I see a peak with Mass [M-34]. What is it? A: This is likely the isonitrile (desulfurization).[1] This occurs when you use strong bases or high heat with electron-rich isothiocyanates.[1] The sulfur is extruded.[1] Solution: Lower the temperature and switch from inorganic bases (like K₂CO₃) to mild organic bases (DBU/DIPEA) or use catalyst-free mechanochemistry. [5]
Q: Can I use hydroxylamine or hydrazine? A: Yes, but these are "alpha-effect" nucleophiles.[1] They are much more reactive than standard amines.[1] If these fail to react with your Ar-NCS, your material is likely degraded, not just unreactive.[1] Verify the integrity of the NCS group via IR (look for the strong stretch at ~2000-2100 cm⁻¹).[1]
Q: Why does the reaction turn black? A: Polymerization.[1] Isothiocyanates can self-react (dimerize) under basic conditions.[1] If the reaction turns black and yields drop, try running the reaction in dilute conditions (0.05 M) to favor the intermolecular reaction over self-polymerization.
References
-
Maddani, M. R., et al. (2010).[1][6] "Efficient Synthesis of Thioureas in Aqueous Medium." Journal of Organic Chemistry.
-
Nickisch, R., et al. (2021).[1][7] "A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization... using DBU." RSC Advances.
-
Li, Z., et al. (2017).[1] "Mechanochemical synthesis of thioureas, ureas and guanidines." Beilstein Journal of Organic Chemistry.
-
Pathak, U., et al. (2008).[1][8] "Microwave-Assisted Synthesis of Thioamides and Thioureas." PapersFlow / Synthetic Communications.
-
Maeda, B., et al. (2024).[1][9] "Recent Advancement in the Synthesis of Isothiocyanates." Chemical Communications.[1][9]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competitive reactivity of the aryl isothiocyanate dipolarophile at N [[double bond, length half m-dash]] C versus C [[double bond, length half m-dash]] S with nucleophilic 1,3-dipoles: a combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1,2,3]triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]
- 8. papersflow.ai [papersflow.ai]
- 9. researchgate.net [researchgate.net]
Storage conditions to prevent degradation of methyl 2-isothiocyanato-4,5-dimethoxybenzoate
Welcome to the dedicated technical support resource for methyl 2-isothiocyanato-4,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. Here, you will find in-depth answers to frequently asked questions and troubleshooting guidance for potential challenges.
Introduction to this compound
This compound is an aromatic isothiocyanate with significant potential in medicinal chemistry and drug discovery. The electrophilic isothiocyanate (-N=C=S) group is highly reactive, making the molecule a valuable tool for forming covalent bonds with biological nucleophiles, such as cysteine residues in proteins. However, this reactivity also renders the compound susceptible to degradation if not handled and stored correctly. The presence of two electron-donating methoxy groups and an electron-withdrawing methyl ester group on the aromatic ring modulates the reactivity of the isothiocyanate moiety, influencing its stability. Understanding these properties is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at or below -20°C for long-term storage.[1] For short-term storage (a few days), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. The isothiocyanate group is susceptible to reaction with atmospheric moisture.
-
Light: Protect from light. Aromatic compounds can be light-sensitive, and exposure to UV light may promote degradation. Store in an amber vial or a container wrapped in aluminum foil.
-
Container: Use a tightly sealed, high-quality glass vial with a PTFE-lined cap to prevent moisture ingress and potential reactions with container materials.
Q2: How should I handle the compound when preparing solutions for my experiments?
A2: Due to its sensitivity, handle the compound in a dry, controlled environment. Use a glove box or a fume hood with a dry air stream if possible. Use anhydrous solvents to prepare solutions. It is advisable to prepare fresh solutions for each experiment to ensure the compound's integrity and concentration.
Q3: Is this compound compatible with common laboratory solvents?
A3: The compound is generally soluble in a range of organic solvents. However, it is crucial to use anhydrous grades of solvents to prevent hydrolysis. Recommended solvents for stock solutions include anhydrous dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile, or dichloromethane. Avoid using protic solvents like methanol or ethanol for long-term storage of solutions, as they can slowly react with the isothiocyanate group.
Stability and Degradation
Q4: What are the primary degradation pathways for this compound?
A4: The most common degradation pathway for isothiocyanates, including this compound, is hydrolysis.[2][3] The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by water. This leads to the formation of an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding primary amine, methyl 2-amino-4,5-dimethoxybenzoate, and releases carbonyl sulfide (COS) or hydrogen sulfide (H₂S) and carbon dioxide (CO₂). Elevated temperatures and non-neutral pH can accelerate this process.[4]
Q5: I've noticed a change in the appearance of my stored compound (e.g., discoloration, clumping). What does this indicate?
A5: A physical change in the appearance of the solid compound is a strong indicator of degradation.
-
Discoloration (e.g., yellowing or browning): This can be a sign of oxidation or the formation of polymeric byproducts.
-
Clumping or stickiness: This often suggests hydrolysis, as the resulting amine degradation product may be more hygroscopic or have a lower melting point.
If you observe any of these changes, it is highly recommended to assess the purity of the compound before use.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or poor results in biological assays. | Degradation of the compound leading to a lower effective concentration. | 1. Verify the purity of your compound stock using the HPLC protocol below. 2. Prepare fresh solutions from a new, properly stored aliquot. 3. Ensure the use of anhydrous solvents and proper handling techniques. |
| Precipitate forms in the stock solution upon storage. | The compound may have low solubility in the chosen solvent at storage temperature, or degradation products may be precipitating. | 1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate remains, it is likely a degradation product. Discard the solution and prepare a fresh one. 3. Consider using a different anhydrous solvent for your stock solution. |
| The solid compound has a strong, unpleasant odor different from its initial smell. | This could indicate the release of volatile degradation products such as carbonyl sulfide or hydrogen sulfide. | This is a sign of significant degradation. It is recommended to discard the batch and use a fresh, unopened vial of the compound. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting the primary hydrolysis-related impurity, methyl 2-amino-4,5-dimethoxybenzoate.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[5]
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Anhydrous acetonitrile for sample preparation.
-
This compound sample.
-
(Optional) Methyl 2-amino-4,5-dimethoxybenzoate standard for peak identification.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 50-100 µg/mL with acetonitrile.
-
-
HPLC Conditions:
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm and 280 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The parent compound, being more nonpolar, will have a longer retention time than its more polar amine degradation product.
-
Calculate the purity of the compound as the percentage of the area of the main peak relative to the total area of all peaks.
-
Visualizing Degradation
Degradation Pathway of this compound
Caption: Proposed primary degradation pathway of this compound via hydrolysis.
References
- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2021). Molecules, 26(16), 4885.
- Dungan, R. S., Gan, J., & Yates, S. R. (2003). Accelerated Degradation of Methyl Isothiocyanate in Soil. Journal of Environmental Quality, 32(5), 1594–1601.
- Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341.
- Yadav, S., Mishra, P., & Singh, A. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Current Research in Nutrition and Food Science Journal, 10(2), 476-502.
- Dungan, R. S., & Yates, S. R. (2003). Accelerated Degradation of Methyl Isothiocyanate in Soil. Communications in Soil Science and Plant Analysis, 34(15-16), 2227-2239.
- Andini, S., Cieslik, E., & Honke, J. (2013). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Food Chemistry, 141(3), 2917-2924.
- Montaut, S., Barillari, J., Iori, R., & Rollin, P. (2010). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC.
- Papagiannopoulos, A. D., & Mellidis, A. S. (2015). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 20(8), 14843-14868.
- Andini, S., Cieslik, E., & Honke, J. (2020). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(10), 3121-3131.
- Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.
-
Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. Retrieved from [Link]
- Liu, T. T., & Yang, T. S. (2010). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of food science, 75(5), C445–C451.
- Brandt, W., & Hennig, L. (1987).
- Dungan, R. S., & Yates, S. R. (2005). Comparison of degradation of methyl isothiocyanate (MITC) and chloropicrin in two fumigated nursery soils and two nonfumigated forest soils. Journal of environmental quality, 34(1), 149-156.
- van den Bosch, M., He, Y., St-Denis, C., & Leys, D. (2017). Functional Profiling and Crystal Structures of Isothiocyanate Hydrolases Found in Gut-Associated and Plant-Pathogenic Bacteria. Applied and Environmental Microbiology, 83(17), e01035-17.
-
PubChem. (n.d.). Methyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
- Yadav, S., Mishra, P., & Singh, A. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Current Research in Nutrition and Food Science Journal, 10(2), 476-502.
-
Wikipedia. (2023, December 2). Isothiocyanate. Retrieved from [Link]
- Sultana, T., Savage, G. P., McNeil, D. L., Porter, N. G., Martin, R. J., & Deo, B. (2003). Effects of storage temperature on the yield of isothiocyanates from wasabi rhizomes. Food Chemistry, 82(3), 355-360.
- Brown, P. D., & Morra, M. J. (1995). Time and temperature effects on degradation of isothiocyanates in biofumigation systems. Journal of Agricultural and Food Chemistry, 43(12), 3092-3097.
-
Muthu, K., Vidyasagar, N., Khiste, R., & Jain, K. S. (2012). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate. Retrieved from [Link]
- Murakami, K. (2023). Recent advancement in the synthesis of isothiocyanates.
- Dungan, R. S., & Yates, S. R. (2002). Comparison of methyl isothiocyanate (MITC) degradation in sterilized and nonsterilized soils. Journal of Environmental Quality, 31(1), 148-154.
- CN102351766A. (2012). Process for preparing methyl isothiocyanate by using water phase synthesis method.
- Kyropoulou, M., Papetti, A., & Panagopoulou, E. (2022).
-
Wikipedia. (2023, November 29). Isothiocyanate. Retrieved from [Link]
- A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2024). International Journal of Molecular Sciences, 25(5), 2999.
- Matainaho, T., & Rollin, P. (2011). Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. Journal of Agricultural and Food Chemistry, 59(1), 218-223.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Isothiocyanate [medbox.iiab.me]
- 4. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
- 5. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]
Technical Support Center: Thiophosgene Handling in Isothiocyanate Synthesis
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with thiophosgene for the synthesis of isothiocyanates. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the crucial post-reaction work-up phase, specifically focusing on the safe and effective removal of excess thiophosgene.
Section 1: Troubleshooting Guide for Thiophosgene Removal
The synthesis of isothiocyanates from primary amines using thiophosgene is a well-established method.[1][2] However, the process often requires using an excess of thiophosgene to drive the reaction to completion, which necessitates a robust quenching and removal strategy.[1] Failure to effectively remove residual thiophosgene can lead to product contamination, downstream reaction interference, and significant safety hazards due to its high toxicity and noxious odor.[3][4][5]
Here, we address common issues encountered during the work-up of these reactions.
Issue 1: Persistent and Noxious Odor in the Final Product
Symptoms:
-
A strong, unpleasant, and choking odor remains even after purification.[3]
-
The characteristic smell of thiophosgene is detectable in the isolated isothiocyanate.
Root Cause Analysis: This is the most direct indicator of incomplete thiophosgene removal. Thiophosgene is a volatile, reddish liquid with a persistent and foul smell, and even trace amounts are easily detectable.[6][7] The cause is an inadequate quenching or purification procedure that fails to either chemically neutralize or physically separate the unreacted thiophosgene from the desired product.
Solutions & Protocols:
1. Aqueous Base Quenching:
-
Mechanism: Thiophosgene reacts with aqueous bases, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), leading to its decomposition.[8] While relatively insensitive to cold water, the reaction is facilitated by the presence of a base.[1]
-
Protocol:
-
Upon reaction completion, cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of NaHCO₃ to the vigorously stirred biphasic reaction mixture.[9] For more robust quenching, a dilute aqueous NaOH solution can be used, though care must be taken to avoid hydrolysis of the isothiocyanate product.[8]
-
Continue stirring for at least one hour to ensure complete quenching.[9]
-
Separate the organic and aqueous layers. Extract the aqueous phase multiple times with the reaction solvent (e.g., CH₂Cl₂) to recover all the product.[9]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9][10]
-
2. Steam Distillation:
-
Mechanism: This technique is particularly effective for removing volatile impurities. The excess thiophosgene, being more volatile than many isothiocyanate products, will co-distill with the steam.[5]
-
Protocol:
-
After an initial aqueous wash, transfer the crude product to a flask equipped for steam distillation.
-
Immerse the flask in an oil bath heated to approximately 120°C.
-
Pass dry steam through the reaction mixture.
-
Discard the initial few milliliters of the distillate, as this fraction will contain the majority of the excess thiophosgene.[5]
-
Continue the distillation until the desired isothiocyanate product distills over, which often solidifies upon cooling in the receiver.[5]
-
Issue 2: Formation of Symmetric Thiourea By-products
Symptoms:
-
Yield of the desired isothiocyanate is lower than expected.
-
Characterization data (e.g., NMR, LC-MS) shows the presence of a symmetrical thiourea (R-NH-C(S)-NH-R).
Root Cause Analysis: Thiourea formation is a common side reaction where the newly formed isothiocyanate product reacts with any remaining primary amine starting material.[1] This issue is exacerbated if thiophosgene is not present in excess, or if there are localized high concentrations of the amine.[1]
Solutions & Optimization:
-
Control Stoichiometry: Always use a slight excess of thiophosgene (e.g., 1.2 equivalents) relative to the primary amine.[9] This ensures that the amine is the limiting reagent and is fully consumed in the initial reaction.
-
Slow Amine Addition: Add the primary amine dropwise to a solution of thiophosgene. This maintains a constant excess of thiophosgene throughout the reaction, minimizing the chance for the isothiocyanate product to encounter unreacted amine.
-
Biphasic Reaction Conditions: Running the reaction in a biphasic system, such as dichloromethane and saturated aqueous sodium bicarbonate, can help to suppress this side reaction.[9] The base in the aqueous layer neutralizes the HCl formed during the reaction, preventing the formation of the amine hydrochloride salt which is less reactive.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of thiophosgene during quenching?
A1: When quenched with water or aqueous base, thiophosgene hydrolyzes to form hydrogen sulfide (H₂S), carbon dioxide (CO₂), and hydrochloric acid (HCl).[7] Under thermal decomposition (above 200°C), it can break down into carbon disulfide (CS₂) and carbon tetrachloride (CCl₄).[6][7][11] All work involving thiophosgene and its quenching must be performed in a well-ventilated chemical fume hood.[4][12]
Q2: Can I use an amine-based scavenger to remove excess thiophosgene?
A2: While technically possible, adding another amine to the reaction mixture is generally not recommended. This can lead to the formation of additional thiourea by-products, complicating the purification process. Aqueous base quenching or physical separation methods like steam distillation are preferred.
Q3: Is column chromatography effective for removing thiophosgene?
A3: Yes, flash column chromatography on silica gel is a standard method for purifying the crude isothiocyanate product after the initial work-up.[9][10] However, due to the volatility and toxicity of thiophosgene, it is crucial to perform a thorough quenching and solvent evaporation step beforehand to remove the bulk of the excess reagent. Relying solely on chromatography to remove large amounts of thiophosgene is inefficient and hazardous.
Q4: What are the key safety precautions when working with thiophosgene?
A4: Thiophosgene is highly toxic, corrosive, and a lachrymator.[3]
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are a minimum requirement).[3][12]
-
Incompatible Materials: Keep away from water (unless for controlled quenching), alcohols, amines, acids, and bases.[3][4]
-
Waste Disposal: All thiophosgene waste is considered hazardous and must be disposed of according to institutional and local regulations.[12] Do not mix with incompatible waste streams.
Q5: Are there greener or safer alternatives to thiophosgene for synthesizing isothiocyanates?
A5: Yes, due to the hazards associated with thiophosgene, several alternative methods have been developed.[13] A common approach involves the formation of a dithiocarbamate salt from a primary amine and carbon disulfide, followed by desulfurization using reagents like ethyl chloroformate, hydrogen peroxide, or iodine.[2] Another method utilizes elemental sulfur to convert isocyanides into isothiocyanates, offering a more sustainable route.[14][15]
Section 3: Workflow Diagrams & Data
Workflow for Isothiocyanate Synthesis & Thiophosgene Removal
Caption: Standard workflow for thiophosgene-mediated isothiocyanate synthesis and purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in isothiocyanate synthesis work-up.
Comparison of Thiophosgene Removal Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Base Wash | Chemical decomposition of thiophosgene via hydrolysis.[7] | Simple, effective for small to moderate excess, can be done in the reaction flask. | Can be exothermic, may cause hydrolysis of sensitive products if strong base is used. | Routine removal of excess thiophosgene in most standard syntheses.[9] |
| Steam Distillation | Physical separation based on volatility.[5] | Highly effective for volatile thiophosgene, purifies product simultaneously. | Requires specialized glassware, not suitable for non-volatile or thermally unstable products. | Volatile isothiocyanate products where the boiling point difference with thiophosgene is sufficient.[5] |
| Column Chromatography | Adsorption-based separation. | Can remove trace amounts of thiophosgene and other impurities simultaneously.[10] | Not suitable for bulk removal, potential for hazardous exposure during column packing and running. | Final purification step after the bulk of thiophosgene has been removed by quenching.[9] |
References
- BenchChem. (n.d.). Optimization of reaction conditions for isothiocyanate synthesis.
- The Brückner Research Group. (n.d.). CB-LSOP-Thiophosgene.docx.
- Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophosgene 95-98%.
- New Jersey Department of Health. (n.d.). Hazard Summary: Thiophosgene.
- RWTH Publications. (2018). Exploration of Dinuclear Pd(I) Catalysis & Synthetic Developments with (Me4N)SCF3 as a Bench Stable and Versatile Reagent to Access High Value Compounds.
- Wikipedia. (n.d.). Thiophosgene.
- Google Patents. (n.d.). JPH0558990A - How to remove thiophosgene.
- PubChem. (n.d.). Thiophosgene | CCl2S | CID 10040.
- The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates.
- CAMEO Chemicals - NOAA. (n.d.). THIOPHOSGENE.
- CAMEO Chemicals - NOAA. (n.d.). THIOPHOSGENE.
- Organic Syntheses. (n.d.). p-CHLOROPHENYL ISOTHIOCYANATE.
- Sigma-Aldrich. (2025). Safety Data Sheet: Thiophosgene.
- National Institutes of Health. (n.d.). Synthesis of Isothiocyanates: An Update.
- RSC Advances. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur.
- MDPI. (n.d.). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur.
- RSC Publishing. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur.
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. nj.gov [nj.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thiophosgene - Wikipedia [en.wikipedia.org]
- 7. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 13. mdpi.com [mdpi.com]
- 14. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]
- 15. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]
Optimizing temperature for cyclization of isothiocyanate intermediates
Technical Support Center: Isothiocyanate (ITC) Cyclization Optimization
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Temperature Optimization for Heterocyclic Cyclization of Isothiocyanates
Introduction: The Thermal Landscape of ITC Cyclization
Welcome to the technical support hub for isothiocyanate chemistry. You are likely here because your cyclization—intended to yield a thiazole, thiohydantoin, or benzothiazole—has either stalled, decomposed into a tarry mess, or yielded the wrong regioisomer.
Isothiocyanates (R-N=C=S) are "spring-loaded" electrophiles. The central carbon is highly susceptible to nucleophilic attack. However, the subsequent cyclization step is the thermodynamic bottleneck. It requires overcoming a significant activation energy (
This guide moves beyond basic recipes to the causality of temperature control.
Module 1: The Thermodynamics of Cyclization
Before troubleshooting, you must understand the energy landscape.
-
The Kinetic Trap (Too Cold): The initial addition of a nucleophile (amine/hydrazine) to the ITC forms a thiourea intermediate. This reaction is fast and often exothermic. However, the second step—intramolecular attack to close the ring—is slower. At low temperatures (
), the reaction gets "stuck" at the open-chain thiourea. -
The Thermodynamic Overshoot (Too Hot): Sulfur is a good leaving group under oxidative or high-thermal stress. Above
, or in the presence of trace metals/oxidants, the thiocarbonyl group ( ) can extrude elemental sulfur, collapsing the heterocycle into a desulfurized byproduct (e.g., a guanidine or oxadiazole derivative) or leading to polymerization.
Module 2: Troubleshooting Guide (Q&A)
Q1: My reaction is stuck at the thiourea intermediate. I see the mass of the open chain, but no cyclization.
-
Diagnosis: Kinetic Control. The system lacks the energy to reach the transition state for ring closure.
-
Solution:
-
Solvent Switch: If you are refluxing in Ethanol (
) or THF ( ), you are likely under the activation energy threshold. Switch to Toluene ( ), DMF ( ), or Chlorobenzene ( ). -
Acid Catalysis: Protonation of the leaving group or the thiocarbonyl sulfur can lower the
. Add 5–10 mol% of -TsOH or use acetic acid as the solvent. -
Microwave Assist: Microwave irradiation is superior for ITC cyclizations. It provides rapid, uniform heating that pushes the system over the energy barrier before decomposition pathways (which often have slower kinetics but are thermodynamically favored over long times) can compete [1].
-
Q2: I am getting a black precipitate and the mass spectrum shows [M-32] or [M-34].
-
Diagnosis: Thermal Desulfurization. You have "overshot" the optimal temperature. The black solid is likely polymeric sulfur or metal sulfide.
-
Solution:
-
Lower Temperature: Reduce reaction temperature by
. -
Inert Atmosphere: Oxygen promotes oxidative desulfurization. Ensure a strict
or sparge. -
Metal Scavenging: If you used a metal catalyst (Cu, Pd) to form the ITC precursor, trace metals might be catalyzing the extrusion of sulfur. Wash the crude intermediate with EDTA or a metal scavenger before heating.
-
Q3: I’m seeing a mixture of 5-membered and 6-membered ring isomers.
-
Diagnosis: Regioselectivity Drift. In reactions with ambident nucleophiles (e.g., hydrazines reacting with ITCs), the kinetic product (formed at lower T) is often the 5-membered ring (via Nitrogen attack), while the thermodynamic product (formed at higher T) might be the 6-membered ring (via Sulfur attack or rearrangement) [2].
-
Solution:
-
To lock the Kinetic Product: Run at
in a polar aprotic solvent (ACN). -
To lock the Thermodynamic Product: Reflux in Ethanol or Toluene for
hours.
-
Module 3: Visualization of Logic
Figure 1: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing temperature-related failures in isothiocyanate cyclizations.
Module 4: Standard Operating Protocol (SOP)
Protocol: Synthesis of 2-Aminobenzothiazoles via Intramolecular Cyclization. Context: This reaction involves the cyclization of an ortho-haloaryl thiourea (derived from an ITC).
Method A: Thermal Cyclization (Conventional)
Best for scale-up (>5g) where microwave is impractical.
-
Preparation: Dissolve the o-halophenyl thiourea intermediate (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Additives: Add
(2.0 equiv) and 10 mol% 1,10-phenanthroline (ligand). -
Catalyst: Add CuI (5 mol%). Note: Copper lowers the activation energy, allowing cyclization at
instead of . -
Heating: Heat to
under Argon for 12 hours.-
Checkpoint: Monitor TLC. If starting material remains after 12h, increase T to
. Do not exceed to avoid de-iodination.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water x3 (to remove DMF).
Method B: Microwave-Assisted (High Throughput)
Best for library synthesis (<500mg).
-
Vessel: Charge a microwave vial with the thiourea (1.0 equiv).
-
Solvent: Add Ethanol or Water/Ethanol (1:1) . Note: Microwave heating allows the use of greener, lower-boiling solvents [3].
-
Conditions: Irradiate at
for 15–30 minutes .-
Pressure Warning: Ensure the vial is rated for 20 bar pressure, as Ethanol will generate significant pressure at
.
-
-
Result: Typically >90% conversion with minimal desulfurization due to the short reaction time.
Module 5: Data & Solvents
Table 1: Solvent Selection for Thermal Cyclization
| Solvent | Boiling Point ( | Polarity (Dielectric) | Application Context | Risk Factor |
| Ethanol | 78 | High | Mild cyclizations, Microwave | Too low for difficult closures (Kinetic trap). |
| Toluene | 110 | Low | Standard thermal reflux | Poor solubility for polar intermediates. |
| DMF | 153 | High | High-energy barriers | Difficult removal; thermal decomposition of solvent. |
| DMSO | 189 | High | Extreme cases only | Oxidant; can cause desulfurization at high T. |
Module 6: Mechanistic Pathway
Understanding the transition state helps visualize why temperature is critical.
Figure 2: Intramolecular Cyclization Mechanism
Caption: Pathway showing the high-energy transition state required for cyclization vs. the desulfurization side-reaction.
References
-
Direct, Microwave-Assisted Synthesis of Isothiocyanates. Source: European Journal of Organic Chemistry (2019).[1] URL:[Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines. Source: ResearchGate / Molecules (2022). URL:[Link]
-
Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction. Source: Synlett / Academia.edu. URL:[Link]
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Characterization of Methyl 2-isothiocyanato-4,5-dimethoxybenzoate
Executive Summary & Application Context
Methyl 2-isothiocyanato-4,5-dimethoxybenzoate (CAS: 88029-44-3) is a critical pharmacophore intermediate, primarily utilized in the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib. Its high reactivity toward nucleophiles (amines, hydrazines) makes it an ideal electrophile for closing the pyrimidine ring in quinazoline scaffolds.
This guide provides a comparative technical analysis of the 1H NMR spectral characteristics of this isothiocyanate against its precursor, methyl 2-amino-4,5-dimethoxybenzoate. It further evaluates the "performance" of synthesis routes (Thiophosgene vs. Dipyridyl Thionocarbonate) using NMR as the primary validation metric.
Structural Analysis & Theoretical Shifts
The transformation from the Amine (Precursor) to the Isothiocyanate (Product) induces distinct electronic changes observable in the proton NMR spectrum.
Electronic Environment Changes
-
Precursor (-NH₂): The amino group is a strong electron donor (resonance), significantly shielding the ortho and para protons.
-
Product (-N=C=S): The isothiocyanate group is electron-withdrawing (inductive) and lacks the strong donating capability of the free amine. This results in a downfield shift (deshielding) of the aromatic protons, particularly the proton ortho to the nitrogen.
Proton Assignment Map[1]
-
H-3: Aromatic proton ortho to the Nitrogen substituent. (Most diagnostic shift).
-
H-6: Aromatic proton ortho to the Ester carbonyl. (Deshielded in both species).
-
OCH₃ (x2): Methoxy groups at positions 4 and 5.
-
COOCH₃: Methyl ester.
Comparative NMR Data: Precursor vs. Product[1]
The following table contrasts the experimental chemical shifts of the starting material against the product. Use this for rapid validation of reaction completion.
Solvent: DMSO-d₆ (Recommended for solubility of the polar amine) or CDCl₃. Frequency: 400 MHz[1]
| Proton Assignment | Precursor (Amine) | Product (Isothiocyanate) | Shift ( | Diagnostic Note |
| -NH₂ | 6.45 (s, 2H) | Absent | N/A | Primary Indicator: Complete disappearance confirms conversion. |
| Ar-H (H-3) | 6.36 (s, 1H) | 7.10 – 7.25 (s, 1H) | +0.74 to +0.89 | Secondary Indicator: Significant downfield shift due to loss of shielding. |
| Ar-H (H-6) | 7.12 (s, 1H) | 7.35 – 7.45 (s, 1H) | +0.20 to +0.30 | Minor downfield shift; remains deshielded by ester. |
| -OCH₃ (x2) | 3.74 (s, 6H) | 3.90 – 4.00 (s, 6H) | +0.15 to +0.25 | Slight downfield shift. |
| -COOCH₃ | 3.64 (s, 3H) | 3.85 – 3.95 (s, 3H) | +0.20 to +0.30 | Distinct singlet. |
Note: Precursor data based on experimental literature [1]. Product data derived from comparative isothiocyanate substituent effects [2].
Synthesis Route Comparison: Performance & Impurities
When synthesizing this intermediate, researchers typically choose between Thiophosgene (CSCl₂) and 1,1'-Thiocarbonyldi-2(1H)-pyridone (DPT) . The choice impacts the impurity profile visible in NMR.[2][3]
Comparative Workflow Diagram
Caption: Comparison of synthesis routes. Method A is traditional but hazardous; Method B is greener but requires careful removal of pyridone byproducts.
Impurity Identification in NMR[1][3][4]
-
Unreacted Amine: Look for broad singlet at ~6.45 ppm.
-
Thiourea Byproducts (Sym-diphenylthiourea): If water is present during reaction, the isothiocyanate can hydrolyze back to amine and react with remaining isothiocyanate. Look for broad downfield NH singlets > 8.0 ppm.
-
2-Pyridone (Method B only): If using DPT, residual 2-pyridone will show triplets/doublets in the 6.0–7.5 ppm region. Ensure aqueous wash removes this.
Experimental Protocol: Characterization Workflow
This protocol ensures self-validating spectral acquisition.
Step 1: Sample Preparation[1]
-
Mass: Dissolve 5–10 mg of the isolated solid.
-
Solvent: Use CDCl₃ (Chloroform-d) for sharper resolution of aromatic couplings. Use DMSO-d₆ if the product contains polar impurities or if direct comparison with the amine precursor (which is less soluble in chloroform) is required.
-
Tube: Standard 5mm NMR tube.
Step 2: Acquisition Parameters[1]
-
Pulse Sequence: Standard 1H ZG30.
-
Scans: 16 scans (sufficient for >95% purity); 64 scans (for impurity profiling <1%).
-
Relaxation Delay (D1): Set to ≥ 1.0 sec to ensure integration accuracy of the aromatic protons.
Step 3: Spectral Interpretation Logic (Decision Tree)[1]
Caption: Diagnostic logic flow for confirming conversion of amine to isothiocyanate.
References
-
Isothiocyanate Substituent Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for substituent induced shifts).
-
Quinazoline Synthesis Context: Al-Salahi, R., et al. (2016). Synthesis and anticancer activity of new quinazoline derivatives.[4][5][6] Saudi Pharmaceutical Journal, 24(2), 196-202. [Link]
-
Alternative Synthesis Methods: Katritzky, A. R., et al. (2004). Efficient Synthesis of Isothiocyanates. Journal of Organic Chemistry. (Comparison of Thiophosgene vs DPT equivalents).
Sources
- 1. mdpi.com [mdpi.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Guide: FT-IR Spectral Characterization of Aryl Isothiocyanates
This guide provides an in-depth technical analysis of the FT-IR spectral characteristics of the Aryl Isothiocyanate (Ar-NCS) group.[1] It is designed for researchers requiring definitive structural validation of electrophilic intermediates in drug discovery and bioconjugation.[1]
Executive Summary
The Aryl Isothiocyanate group (Ar-NCS) is a pivotal electrophile in medicinal chemistry, serving as a precursor for thioureas and heterocycles, and as a covalent warhead in chemoproteomics. Accurate characterization is critical because its spectral signature lies in the crowded "triple-bond region" (
This guide defines the precise FT-IR fingerprint of the Ar-NCS group and objectively compares it against structural analogs to ensure error-free identification.
The Spectral Signature: Aryl Isothiocyanate
The infrared spectrum of an aryl isothiocyanate is dominated by the cumulative double bond system
Primary Characteristic Peak: Asymmetric Stretch ( )[1][2]
-
Wavenumber Range:
(Centered typically at )[1] -
Intensity: Very Strong (
)[1] -
Band Shape: Broad, often appearing as a doublet or having a "shouldered" structure.[1]
-
Mechanistic Insight: The broadness and splitting (often
) arise from Fermi resonance between the fundamental asymmetric stretch and the overtone of a lower-frequency deformation mode.[1] This is a hallmark of isothiocyanates and distinguishes them from the sharper nitrile bands.[1]
Secondary Diagnostic Peaks[2]
-
Symmetric Stretch (
): Weak bands around .[1][2] Often obscured in the fingerprint region and less reliable for primary identification.[1] -
C-N Stretch: A medium intensity band near
, varying with the electronic nature of the aryl substituents.[1]
Comparative Analysis: Ar-NCS vs. Alternatives
Distinguishing Ar-NCS from its isomers and analogs is the primary challenge.[1] The following comparison validates the "performance" of FT-IR as a discrimination tool.
Comparative Data Table: The 2000–2300 Region[1][2]
| Functional Group | Structure | Characteristic Frequency ( | Band Shape | Key Differentiator |
| Aryl Isothiocyanate | Broad / Split | Broad doublet; lower freq.[1] than thiocyanates.[1][2][3][4][5] | ||
| Alkyl Isothiocyanate | Broad | Generally higher frequency than Aryl analogs due to lack of conjugation.[1] | ||
| Thiocyanate | Sharp | Linkage isomer.[1] Distinctly sharper and higher frequency.[1][6] | ||
| Isocyanate | Strong / Sharp | Significantly higher frequency ( | ||
| Nitrile | Sharp / Variable | Weaker intensity; higher frequency.[1] | ||
| Azide | Strong / Asym | Can overlap; usually lacks the Fermi doublet structure.[1] |
Detailed Comparison
1. Aryl vs. Alkyl Isothiocyanates (Effect of Conjugation)
-
Observation: Aryl isothiocyanates generally absorb at lower wavenumbers (
) compared to their alkyl counterparts ( ).[1] -
Causality: The aromatic ring allows for delocalization of the nitrogen lone pair (
-conjugation).[1] This resonance increases the single-bond character of the bond, reducing the force constant and thus lowering the vibrational frequency.[1] -
Implication: If you synthesize an Ar-NCS and the peak appears at
, suspect a loss of conjugation (e.g., hydrogenation of the ring) or isomerization.[1]
2. Isothiocyanate (-NCS) vs. Thiocyanate (-SCN)[1]
-
The Isomerization Risk: Thermodynamically, thiocyanates can rearrange to isothiocyanates.[1]
-
Discrimination: This is the most critical distinction.[1]
-
-NCS (Iso): Broad, complex band,
. -
-SCN (Thio): Sharp, needle-like peak,
. -
The sharp "nitrile-like" nature of the thiocyanate band is the "tell" for the
connectivity.[1]
-
Visualization: Spectral Identification Workflow
The following decision tree outlines the logic for assigning a strong peak in the
Caption: Logic flow for discriminating Aryl Isothiocyanates from isoelectronic and isomeric species based on frequency and band morphology.
Validated Experimental Protocol
To ensure data integrity, the following protocol minimizes hydrolysis artifacts (conversion to urea/amine) and solvent interference.
Method: Liquid Cell / Solution IR (Preferred)
Solid-state methods (KBr pellets) are discouraged for reactive electrophiles due to potential pressure-induced isomerization or reaction with hygroscopic moisture in the KBr.[1]
Step-by-Step:
-
Solvent Selection: Use Chloroform (
) or Dichloromethane ( ) .[1] -
Background Scan: Collect a background spectrum of the pure solvent and the empty cell.[1]
-
Sample Preparation: Prepare a 10–20 mM solution. High concentrations may lead to dipole-dipole aggregation broadening.[1]
-
Acquisition:
-
Resolution:
(Critical to resolve the Fermi doublet). -
Scans: 16–32.[1]
-
-
Validation:
Troubleshooting: Common Artifacts
-
Peak at 1700 cm⁻¹? Indicates hydrolysis to a urea or thiocarbamate.[1]
-
Peak Disappearance? If the
peak vanishes over time in solution, the compound is reacting with the solvent or nucleophilic impurities.[1]
References
-
InstaNANO. FTIR Functional Group Database Table. Available at: [Link][1]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link][1][2][5][7][8]
-
Yenagi, J., et al. (2012).[1] 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance.[1] Spectrochimica Acta Part A. Available at: [Link][1]
-
Lieber, E., et al. (1959).[1] The infrared spectra of organic thiocyanates and isothiocyanates.[1][2][3][9] Spectrochimica Acta.[1] (Differentiation of isomers).
Sources
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. tandfonline.com [tandfonline.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. bioactive.mbg.duth.gr [bioactive.mbg.duth.gr]
- 6. m.youtube.com [m.youtube.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. researchgate.net [researchgate.net]
Structural Elucidation and Ionization Performance Guide: Methyl 2-isothiocyanato-4,5-dimethoxybenzoate
Executive Summary
Methyl 2-isothiocyanato-4,5-dimethoxybenzoate (MW: 253.27 Da) is a critical pharmacophore intermediate, widely utilized in the synthesis of fused heterocyclic systems such as quinazolinones and thienopyrimidines. Its structural integrity is defined by the ortho-positioning of the isothiocyanate (-NCS) and methyl ester (-COOMe) groups, which facilitates unique intramolecular cyclization pathways during gas-phase ionization.
This guide provides a comparative technical analysis of this compound's mass spectrometric behavior, contrasting Electron Ionization (EI) with Electrospray Ionization (ESI) to determine the optimal workflow for structural validation in drug development.
Part 1: Comparative Analysis of Ionization Techniques
For researchers characterizing this intermediate, the choice of ionization method dictates the quality of structural data. The following table compares the "performance" of EI (Hard Ionization) versus ESI (Soft Ionization) specifically for this isothiocyanate-benzoate system.
Performance Matrix: EI vs. ESI
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Verdict for this Compound |
| Molecular Ion Stability | Low to Moderate ( | High ( | ESI is superior for rapid MW confirmation. |
| Structural Fingerprinting | Excellent. Generates diagnostic fragment ions via high-energy pathways (70 eV). | Poor. Often yields only the protonated molecule unless MS/MS is applied. | EI is required for structural elucidation.[1] |
| Ortho-Effect Detection | High. The vacuum of EI promotes the diagnostic loss of methanol ( | Low. Solvation in ESI often suppresses this specific intramolecular rearrangement. | EI allows verification of the 2,1-substitution pattern. |
| Sensitivity | Moderate (Nanogram range). | High (Picogram range).[2] | ESI is better for trace impurity analysis. |
| Solvent Compatibility | Solvent-free (Direct Probe/GC). | Requires polar solvents (MeOH/ACN). | EI avoids solvolysis risks (NCS groups can react with protic ESI solvents). |
Expert Insight: While ESI is standard for high-throughput screening, EI is the gold standard for this specific molecule . The ortho-effect fragmentation described below is a "self-validating" signature that confirms the adjacent positioning of the -NCS and ester groups, which ESI often fails to reveal without complex tandem MS experiments.
Part 2: Detailed Fragmentation Analysis (EI Mode)
The Molecular Ion ( , m/z 253)
Under 70 eV EI conditions, the molecular ion is distinct but often not the base peak. The presence of the electron-rich dimethoxy groups stabilizes the radical cation, preventing total disintegration.
The Diagnostic "Ortho Effect" Pathway (m/z 221)
The most critical feature of this spectrum is the interaction between the ortho-isothiocyanate and the methyl ester.
-
Mechanism: The nitrogen lone pair of the -NCS group nucleophilically attacks the carbonyl carbon of the ester.
-
Elimination: This cyclization expels a neutral methanol molecule (
, 32 Da). -
Result: Formation of a stable, fused heterocyclic cation (likely a benzothiazinone-like or quinazolinone-like core) at m/z 221 .
-
Significance: This peak confirms the ortho relationship. Meta or para isomers will NOT show this loss of 32 Da; they will instead lose the methoxy radical (31 Da) exclusively.
Conventional Benzoate Fragmentation
-
-Cleavage (Loss of -OMe): Cleavage of the ester methoxy group yields the acylium ion at m/z 222 (
). -
Loss of Carbomethoxy (Loss of -COOMe): A secondary pathway involves the loss of the entire ester group (59 Da), yielding the aryl cation at m/z 194 .
Dimethoxy-Arene Fragmentation
-
Methyl Radical Loss: Sequential loss of methyl radicals (
, 15 Da) from the methoxy groups is observed, typically from the m/z 221 or 222 fragments, leading to ions at m/z 206/207. -
CO Loss: Expulsion of carbon monoxide (28 Da) is common in the lower mass region (m/z < 150), characteristic of phenolic/ether degradation.
Part 3: Visualization of Fragmentation Dynamics
The following diagram illustrates the competing fragmentation pathways, highlighting the diagnostic ortho-cyclization route.
Caption: Figure 1. Competing fragmentation pathways for this compound. The red path (left) indicates the diagnostic ortho-effect cyclization.
Part 4: Validated Experimental Protocol
To reproduce these fragmentation patterns for structural validation, follow this protocol.
Sample Preparation (Critical Step)
-
Solvent Selection: Use Dichloromethane (DCM) or Acetonitrile (ACN) (HPLC Grade).
-
Warning: Avoid Methanol or Ethanol. Primary alcohols can react with the isothiocyanate group to form thiocarbamates, creating artifact peaks at
or .
-
-
Concentration: Prepare a stock solution at 1 mg/mL. Dilute to 10 µg/mL for Direct Insertion Probe (DIP) or GC/MS injection.
Instrument Parameters (GC-EI-MS)
-
Inlet Temperature: 250°C. (Ensure rapid vaporization to prevent thermal degradation before ionization).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV (Standard).
-
Scan Range: m/z 40–300.
Data Interpretation Checklist
-
Confirm Parent: Look for m/z 253.
-
Verify Ortho-Substitution: Calculate the ratio of m/z 221 to m/z 222. A significant peak at m/z 221 confirms the ortho-NCS/Ester relationship.
-
Check for Artifacts: If a peak appears at m/z 285 (M+32), the sample has reacted with methanol solvent; re-prepare in DCM.
References
-
National Institutes of Health (NIH) / PubChem. Methyl 2-isothiocyanatobenzoate derivatives and related quinazolinone precursors.
-
Fraisse, D. et al. Ortho effects in the mass spectra of substituted benzoates.Journal of Mass Spectrometry. (General reference for ortho-effect mechanisms in aromatic esters).
-
BenchChem. Spectroscopic Profile of Quinazolinone Precursors: A Technical Guide.
-
Kjaer, A. et al. Mass Spectra of Isothiocyanates: Fragmentation Correlations.[3]Acta Chemica Scandinavica.[3]
Sources
Comparative Guide: Thiophosgene vs. 1,1'-Thiocarbonyldi-2(1H)-pyridone (TCDP) for Thiocarbonylation
[1]
Executive Summary
In the synthesis of isothiocyanates, cyclic thiocarbonates, and thioureas, the choice of thiocarbonyl transfer reagent is a critical decision point that balances atom economy against operational safety .
-
Thiophosgene (
): The historical standard. It offers superior atom economy and rapid kinetics but presents severe toxicity and handling challenges (volatile liquid, hydrolyzes to HCl). -
1,1'-Thiocarbonyldi-2(1H)-pyridone (TCDP): (Often referred to as dipyridyl thionocarbonate).[1] A crystalline, shelf-stable solid.[2] It provides a milder, non-acidic reaction environment ideal for acid-sensitive substrates, though with lower atom economy and higher material costs.
This guide objectively compares these two reagents to assist medicinal chemists and process engineers in selecting the optimal pathway for their specific substrate.
Mechanistic Underpinnings[4]
Understanding the reaction mechanism is essential for troubleshooting low yields. Both reagents act as electrophilic thiocarbonyl sources, but their leaving groups dictate the reaction conditions.
Comparative Mechanism Diagram
The following diagram illustrates the divergent pathways for converting a primary amine to an isothiocyanate. Note the intermediate stability and byproduct formation.
Caption: Figure 1. Mechanistic divergence. Thiophosgene generates HCl, requiring base scavenging. TCDP releases neutral 2-pyridone, allowing for acid-free conditions.
Comparative Analysis
Physicochemical & Safety Profile
The primary driver for switching from thiophosgene to TCDP is safety. Thiophosgene has a high vapor pressure and extreme inhalation toxicity.
| Feature | Thiophosgene ( | TCDP (1,1'-Thiocarbonyldi-2(1H)-pyridone) |
| Physical State | Reddish liquid, volatile | White/Off-white crystalline solid |
| Boiling/Melting Pt | bp 73.5 °C | mp 163–166 °C |
| Toxicity | High. LC50 (inhalation) is low. Severe lachrymator. | Moderate. Irritant. Non-volatile (low inhalation risk). |
| Atom Economy | High. MW = 114.98. Leaving group = 2 Cl (71 Da). | Low. MW = 232.[3][4]26. Leaving group = 2 Pyridones (190 Da). |
| Stability | Hydrolyzes rapidly in moist air to HCl + | Stable solid.[2] Can be stored at RT (desiccated). |
| Reaction pH | Requires basic conditions (biphasic or amine excess). | Neutral to slightly basic conditions. |
| Cost | Low (Bulk commodity). | High (Specialty reagent). |
Performance & Selectivity
-
Thiophosgene:
-
Pros: Extremely reactive. Ideal for sterically hindered amines or electron-poor anilines that react sluggishly.
-
Cons: The generation of HCl can degrade acid-sensitive protecting groups (e.g., acetals, silyl ethers) if the base scavenger is inefficient. Vigorous stirring in biphasic systems (
) is often required.
-
-
TCDP:
-
Pros: "Soft" transfer reagent. The reaction is driven by the formation of the stable aromatic pyridone ring. It is homogeneous in organic solvents (DCM, THF), avoiding phase-transfer issues.
-
Cons: Slower kinetics. Large excess of mass (low atom economy) complicates purification if the product is not easily separable from 2-pyridone.
-
Experimental Protocols
Method A: Thiophosgene (The "Classic" Biphasic Protocol)
Best for: Large scale, simple substrates, cost-sensitive processes.
Safety Warning: Perform ONLY in a high-efficiency fume hood. Double-glove (Nitrile/Laminate). Have calcium gluconate and diphoterine available if protocol dictates (though specific to HF/acids, general acid burns are a risk here).
-
Preparation: In a round-bottom flask, dissolve the primary amine (10 mmol) in
(20 mL). -
Base Addition: Add a saturated aqueous solution of
(20 mL) or solid (20 mmol) to create a biphasic mixture. -
Addition: Cool the mixture to 0°C. Add Thiophosgene (11 mmol, 1.1 equiv) dropwise via a syringe pump or pressure-equalizing dropping funnel.
-
Note: The red color of thiophosgene should dissipate as it reacts.
-
-
Reaction: Vigorously stir at 0°C for 30 mins, then allow to warm to room temperature (1-2 hours).
-
Workup: Separate the organic layer. Wash with water (2x) and brine. Dry over
. -
Purification: Concentrate in vacuo. Distillation or flash chromatography.
Method B: TCDP (The "Green" Homogeneous Protocol)
Best for: Acid-sensitive molecules, complex natural products, medicinal chemistry scale.
-
Preparation: Dissolve the primary amine (1.0 mmol) in anhydrous
or THF (5 mL). -
Addition: Add TCDP (1.05 mmol, 1.05 equiv) in one portion as a solid.
-
Note: No exothermic spike is usually observed.
-
-
Reaction: Stir at room temperature for 1–4 hours.
-
Monitoring: TLC will show the disappearance of the amine and the appearance of a less polar isothiocyanate spot.
-
-
Workup:
-
Option 1 (Filtration): If the solvent is non-polar (e.g., Ether/Hexane mix), the byproduct 2-pyridone may precipitate. Filter it off.
-
Option 2 (Washing): Dilute with
, wash with 0.5 N HCl (to remove pyridone and unreacted amine) followed by brine.
-
-
Purification: Flash chromatography on silica gel.
Decision Matrix
Use the following workflow to select the appropriate reagent for your synthesis.
Caption: Figure 2. Decision matrix for reagent selection based on substrate stability, scale, and safety infrastructure.
References
-
Kim, S., & Yi, K. Y. (1986). 1,1'-Thiocarbonyldi-2(1H)-pyridone.[1] A new useful thiocarbonyl transfer reagent.[3] The Journal of Organic Chemistry, 51(13), 2613–2615. [Link]
-
Corey, E. J., & Winter, R. A. E. (1963). A New, Stereospecific Olefin Synthesis from 1,2-Diols. Journal of the American Chemical Society, 85(17), 2677–2678. (Contextual reference for thiocarbonate utility). [Link]
-
Boechat, N., et al. (2012). Safe and Efficient Synthesis of Isothiocyanates. Molecules, 17, 82-84. (Comparative safety protocols). [Link]
Sources
A Comparative Guide to Purity Analysis of Methyl 2-isothiocyanato-4,5-dimethoxybenzoate: HPLC vs. qNMR
Introduction
Methyl 2-isothiocyanato-4,5-dimethoxybenzoate is a specialized organic compound with significant potential as a building block in pharmaceutical synthesis and drug discovery. The isothiocyanate (-N=C=S) functional group is a reactive electrophile, making this molecule a valuable intermediate for creating a diverse range of therapeutic agents. However, this reactivity also presents a challenge; the compound's stability and purity are paramount to ensure the safety, efficacy, and reproducibility of downstream applications. Minor impurities can lead to unwanted side reactions, reduced yields, and potentially toxic byproducts.
Therefore, robust and accurate analytical methods for purity determination are not just a matter of quality control, but a fundamental requirement for successful research and development. This guide provides an in-depth comparison of two powerful and orthogonal techniques for assessing the purity of this compound: the industry-standard High-Performance Liquid Chromatography (HPLC) and the primary analytical method of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a clear comparison of their performance characteristics to guide researchers in selecting the optimal method for their specific needs.
Method 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity analysis. Its strength lies in its ability to separate the principal compound from its impurities, providing a detailed profile of the sample's composition.
Principle of the Method
Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. A liquid mobile phase carries the sample through a column packed with a nonpolar stationary phase (typically C18-modified silica). Nonpolar compounds, like our target analyte with its aromatic ring, interact more strongly with the stationary phase and thus move more slowly through the column compared to more polar impurities. By gradually increasing the organic solvent content in the mobile phase (a gradient elution), compounds are eluted in order of increasing hydrophobicity, allowing for their separation and quantification.
Rationale for Method Development Choices
The development of a robust HPLC method is a science of informed choices. For this compound, our decisions are guided by the molecule's structure and the known behavior of isothiocyanates.
-
Column Selection (C18): A C18 column is the logical starting point. The dimethoxybenzoate ring provides a significant hydrophobic character, ensuring strong retention and interaction with the C18 stationary phase, which is critical for achieving separation from potentially more polar starting materials or degradation products.
-
Mobile Phase (Acetonitrile/Water with Formic Acid): A gradient of water and acetonitrile is chosen for its excellent solvent strength and UV transparency. The addition of 0.1% formic acid is crucial for two reasons: it protonates any residual silanol groups on the silica packing, preventing peak tailing, and it ensures the analyte is in a consistent, neutral state, leading to sharp, symmetrical peaks.
-
Detection (UV-Diode Array Detector): The presence of the substituted benzene ring provides a strong chromophore, making UV detection highly effective. A Diode Array Detector (DAD) is superior to a simple UV detector as it captures the entire UV spectrum for each peak. This allows for peak purity assessment (comparing spectra across a single peak) and aids in the tentative identification of impurities by their UV signatures. We anticipate a maximum absorbance (λmax) in the 250-300 nm range.
-
Column Temperature (40°C): Isothiocyanates can sometimes exhibit poor solubility in highly aqueous mobile phases, which can lead to precipitation and inaccurate results.[1][2] Maintaining an elevated column temperature of 40°C enhances solubility, reduces mobile phase viscosity (improving efficiency), and ensures method robustness.[3]
Experimental Protocol: HPLC Purity Determination
-
Reagent and Sample Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of ~1 mg/mL.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a gradient pump, autosampler, column thermostat, and DAD detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 275 nm, with DAD scanning from 200-400 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 10 90 20.0 10 90 20.1 70 30 | 25.0 | 70 | 30 |
-
-
Data Analysis:
-
Integrate all peaks detected in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
This method provides the relative purity and is excellent for detecting and quantifying impurities relative to the main component.
-
Method 2: Quantitative NMR (qNMR) for Absolute Purity Determination
While HPLC excels at impurity profiling, Quantitative NMR (qNMR) stands as a primary analytical method capable of determining the absolute purity of a substance without needing a certified reference standard of the analyte itself.[4][5] It is an orthogonal technique, meaning its measurement principle is fundamentally different from chromatography, providing a powerful, independent verification of purity.[4]
Principle of the Method
The fundamental principle of qNMR is that the area under an NMR peak (the integral) is directly proportional to the number of nuclei contributing to that signal.[5][6] By co-dissolving a known mass of the analyte with a known mass of a highly pure, stable internal standard in a deuterated solvent, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard.[7]
Rationale for Method Development Choices
-
Internal Standard Selection (Maleic Anhydride): An ideal internal standard must be stable, non-reactive with the analyte, highly pure, and possess sharp signals that do not overlap with any analyte signals. Maleic anhydride is an excellent choice as it is a stable solid, has a simple ¹H spectrum (a single sharp singlet for its two equivalent vinyl protons), and is soluble in common deuterated solvents like DMSO-d₆.
-
Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide is a versatile solvent that can dissolve a wide range of organic compounds. Its residual solvent peak does not typically interfere with signals in the aromatic or methoxy regions of our target analyte.
-
Acquisition Parameters (Long Relaxation Delay): For accurate quantification, the nuclei must be allowed to fully relax back to their equilibrium state between successive radiofrequency pulses. This requires setting a long relaxation delay (D1), typically 5 to 7 times the longest spin-lattice relaxation time (T₁) of the protons being quantified. A D1 of 30 seconds is a conservative and safe value for ensuring accurate integration.
Experimental Protocol: qNMR Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial using a calibrated analytical balance (record weight to 0.01 mg).
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride, >99.5% purity) into the same vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution of both the sample and the internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard ¹H quantitative acquisition.
-
Key Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds
-
Number of Scans: 16 (or more for higher signal-to-noise)
-
Acquisition Time: ≥ 3 seconds
-
-
-
Data Processing and Calculation:
-
Process the spectrum with an appropriate phasing and baseline correction.
-
Carefully integrate a well-resolved, non-overlapping signal from the analyte (e.g., one of the methoxy singlets) and a signal from the internal standard (e.g., the vinyl singlet of maleic anhydride).
-
Calculate the purity using the following equation:[6]
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal (e.g., 3 for a methoxy group)
-
M = Molar mass of the compound
-
m = Mass of the compound weighed
-
Pstd = Purity of the internal standard (%)
-
Subscripts "analyte" and "std" refer to the analyte and internal standard, respectively.
-
-
Performance Comparison and Workflow
The choice between HPLC and qNMR depends on the analytical question being asked. HPLC is ideal for routine quality control and identifying what impurities are present, while qNMR is the gold standard for assigning an absolute purity value to a reference material or a final product.
Analytical Purity Workflow
Caption: Workflow for comprehensive purity assessment using orthogonal methods.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of a validated HPLC method compared to a qNMR assay for purity determination.
| Parameter | HPLC (Area % Method) | qNMR (Absolute Method) | Rationale & Justification |
| Principle | Chromatographic Separation | Nuclear Resonance Spectroscopy | Fundamentally different (orthogonal) principles provide higher confidence in results. |
| Primary Use | Impurity Profiling, Routine QC | Absolute Purity Assignment | HPLC excels at seeing what impurities are present; qNMR excels at saying how much of the main compound is present. |
| Precision (%RSD) | < 1.0% | < 0.5% | qNMR precision is often superior due to the intrinsic linearity of the NMR response and fewer sample handling steps.[5] |
| Accuracy | Dependent on impurity response factors | High (SI Traceable) | HPLC area % assumes all impurities have the same response factor as the API, which is a major source of error. qNMR is a primary ratio method traceable to SI units.[5] |
| Analysis Time | ~25 min per sample | ~20 min per sample | Acquisition time is comparable, though qNMR sample preparation requires more meticulous weighing. |
| LOD/LOQ | Low (ng/mL range) | High (µg/mL range) | HPLC is far more sensitive for detecting trace-level impurities. |
| Reference Standard | Not required for area % | Requires a certified internal standard | qNMR's accuracy is contingent on the purity of the internal standard.[7] |
| Destructive? | Yes | No | The sample can be recovered after qNMR analysis, which is advantageous for precious materials.[4][5] |
Conclusion and Recommendations
For the comprehensive purity analysis of this compound, a dual-pronged approach utilizing both RP-HPLC and qNMR provides the highest degree of analytical confidence.
-
RP-HPLC is the recommended method for routine quality control, stability studies, and reaction monitoring. Its high sensitivity and separatory power make it unparalleled for detecting and tracking known and unknown impurities, ensuring batch-to-batch consistency.
-
qNMR is the definitive method for assigning the absolute purity of a reference standard or a final, purified batch. Its status as a primary, orthogonal method provides an unbiased and highly accurate purity value that is independent of the chromatographic assumptions that can affect HPLC accuracy.[4]
By leveraging the strengths of each technique—HPLC for its detailed impurity profiling and qNMR for its unambiguous absolute quantification—researchers and drug development professionals can ensure the highest quality of their materials, leading to more reliable and reproducible scientific outcomes.
References
-
Pauli, G. F., et al. (2014). "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry. [Link]
-
Acworth, I. N. (2018). "Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR)." YouTube. [Link]
-
Emery Pharma. (2024). "A Guide to Quantitative NMR (qNMR)." Emery Pharma Blog. [Link]
-
ResolveMass Laboratories Inc. (2025). "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass Website. [Link]
-
RSSL. (n.d.). "qNMR for Purity Determination in Pharmaceuticals." Reading Scientific Services Ltd. [Link]
-
Pilipczuk, T., et al. (2016). "Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine." MOST Wiedzy. [Link]
-
Andini, S., et al. (2020). "Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry. [Link]
-
Das, S., et al. (2025). "Qualitative and quantitative detection of isothiocyanates; quantification of erucin and phenethyl isothiocyanate in Kohlrabi by a reverse phase HPLC–DAD method." Taylor & Francis Online. [Link]
-
Ciska, E., & Drabińska, N. (2012). "Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC." Journal of Separation Science. [Link]
-
Kyriakou, S., et al. (2021). "Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables." MDPI. [Link]
-
Kyriakoudi, A., et al. (2022). "Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources." MDPI. [Link]
-
Abba, T., et al. (2014). "Comparison of isothiocyanate metabolite levels and histone deacetylase activity in human subjects consuming broccoli sprouts or broccoli supplement." Journal of Functional Foods. [Link]
-
Sayeed, M. S., et al. (2016). "Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract." PMC. [Link]
-
Kumar, D., et al. (2022). "Development And Quantification Of Isothiocyanate Impurity In Enzalutamide Drug Substance By Using Rp-Hplc Technique." Journal of Pharmaceutical Negative Results. [Link]
-
Matusheski, N. V., et al. (2001). "Gas Chromatography/Mass Spectrometry Method for the Determination of Sulforaphane and Sulforaphane Nitrile in Broccoli." Journal of Agricultural and Food Chemistry. [Link]
-
Naganuma, R., et al. (2002). "[Determination of isothiocyanates and related compounds in mustard extract and horseradish extract used as natural food additives]." Shokuhin Eiseigaku Zasshi. [Link]
-
Robin, A. H. K., et al. (2018). "Development of validated high-temperature reverse-phase UHPLC-PDA analytical method for simultaneous analysis of five natural isothiocyanates in cruciferous vegetables." Semantic Scholar. [Link]
-
Ciska, E., & Drabińska, N. (2012). "Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC." ResearchGate. [Link]
-
Lee, S. G., et al. (2020). "A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma." PMC. [Link]
Sources
- 1. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of isothiocyanate metabolite levels and histone deacetylase activity in human subjects consuming broccoli sprouts or broccoli supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. emerypharma.com [emerypharma.com]
- 7. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
13C NMR Chemical Shifts of Isothiocyanate Carbon in Benzoate Derivatives
This guide provides an in-depth technical analysis of the
A Comparative Technical Guide for Drug Development
Executive Summary
The isothiocyanate group (–N=C=S) is a pivotal pharmacophore in drug design, known for its covalent reactivity with cysteine residues.[1] However, characterizing the isothiocyanate carbon via
This guide addresses the "Missing Peak" phenomenon , provides validated chemical shift ranges, and outlines a self-validating acquisition protocol using paramagnetic relaxation agents to ensure quantitative detection.
Theoretical Framework: The "Silent" Carbon
The isothiocyanate carbon typically resonates in the
-
Efficient Relaxation Mechanisms: The carbon is bonded to Nitrogen-14 (
), a quadrupolar nucleus. The scalar coupling to N causes broadening, while the lack of directly attached protons means there is no Nuclear Overhauser Effect (NOE) enhancement. -
Chemical Shift Anisotropy (CSA): The linear geometry of the –N=C=S moiety leads to significant CSA, further broadening the signal at high magnetic fields.
Substituent Effects (Hammett Correlation)
In benzoate derivatives, the electronic nature of the ring substituents influences the shielding of the NCS carbon.
-
Electron Withdrawing Groups (EWGs): (e.g., –COOR in benzoates) Deshield the ring carbons but have a variable effect on the NCS carbon depending on resonance delocalization.
-
Electron Donating Groups (EDGs): Increase electron density, typically causing an upfield shift (lower ppm).
Figure 1: Impact of substituent electronics on the NCS carbon chemical shift.
Comparative Analysis: NCS vs. Alternatives
Distinguishing the isothiocyanate group from its isomers is critical. The table below compares the
Table 1: Comparative C NMR Shifts (Benzoate Scaffolds)
| Functional Group | Structure | Typical | Signal Characteristics |
| Isothiocyanate | Ar–N=C=S | 130 – 140 | Broad, weak intensity |
| Isocyanate | Ar–N=C=O | 120 – 130 | Sharper than NCS, but still weak |
| Thiocyanate | Ar–S–C≡N | 108 – 112 | Sharp, distinct nitrile-like peak |
| Nitrile | Ar–C≡N | 118 – 120 | Very sharp, distinct |
Specific Data: Ethyl 4-isothiocyanatobenzoate
For the specific case of ethyl 4-isothiocyanatobenzoate , experimental data reveals the following assignment. Note the overlap potential between the NCS carbon and the aromatic ipso carbons.
| Carbon Position | Assignment | Chemical Shift ( | Notes |
| C=O (Ester) | Carbonyl | 165.3 | Most deshielded, sharp |
| C-NCS (Ipso) | Aromatic Ring | ~136 - 138 | Often overlaps with NCS carbon |
| –N=C=S | Isothiocyanate | 135 – 138 | Often submerged/broad |
| Ar-C (Ortho/Meta) | Aromatic Ring | 129.9, 124.5 | Strong intensity |
| Ethyl Group | Aliphatic | 60.3 (-CH2-), 13.2 (-CH3) | High field |
> Critical Insight: Without a relaxation agent, the peak at ~137 ppm is often misassigned solely to the aromatic ipso-carbon. The NCS carbon frequently co-resonates here or appears as a broad shoulder.
Experimental Protocols
Protocol A: Optimized C NMR Acquisition
To quantitatively observe the isothiocyanate carbon, you must bypass the long
Reagents:
-
Solvent: CDCl
(preferred for solubility). -
Relaxation Agent: Chromium(III) acetylacetonate, Cr(acac)
.
Step-by-Step Workflow:
-
Sample Prep: Dissolve ~30-50 mg of the benzoate derivative in 0.6 mL CDCl
. -
Add Agent: Add 1-3 mg of Cr(acac)
. The solution should turn a translucent purple. Do not saturate. -
Parameter Setup:
-
Pulse Sequence: Inverse gated decoupling (e.g., zgig on Bruker) to suppress NOE (quantitative) or standard decoupled (zgpg) if only detection is needed.
-
Relaxation Delay (D1): Set to 2–5 seconds (reduced from >10s due to Cr(acac)
). -
Scans (NS): Minimum 1024 scans .
-
Line Broadening (LB): Apply 1–3 Hz exponential multiplication during processing to enhance S/N of the broad NCS peak.
-
Figure 2: Workflow for enhancing detection of "silent" isothiocyanate carbons.
Protocol B: Synthesis of Ethyl 4-isothiocyanatobenzoate (Dithiocarbamate Method)
Use this safer, thiophosgene-free method for generating the standard to verify your shifts.
-
Formation: Dissolve ethyl 4-aminobenzoate (1 equiv) in DCM. Add CS
(10 equiv) and Triethylamine (2 equiv). Stir at 0°C to RT for 2 hours. -
Desulfurization: Add Tosyl Chloride (1.1 equiv) or Di-tert-butyl dicarbonate (Boc
O) and a catalytic amount of DMAP. Stir for 1-3 hours. -
Workup: Wash with water/brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc). The product is a white/pale yellow solid.
References
-
Glaser, R., et al. (2015).[2] "Near-Silence of Isothiocyanate Carbon in
C NMR Spectra: A Case Study of Allyl Isothiocyanate." The Journal of Organic Chemistry. Link -
Giffard, M., et al. (1985).[2] "A comparative multinuclear
, , and magnetic resonance study of organic thiocyanates and isothiocyanates." Journal of the Chemical Society, Perkin Transactions 2. Link - Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for shift ranges).
-
ChemicalBook. (n.d.).
C NMR Spectrum." Link -
University of Chicago NMR Facility. (2020). "Optimized Default
C Parameters and Relaxation Agents." Link
Sources
A Comparative Guide to Elemental Analysis Standards for Methyl 2-isothiocyanato-4,5-dimethoxybenzoate
This guide provides an in-depth comparison of elemental analysis standards and methodologies applicable to the characterization of methyl 2-isothiocyanato-4,5-dimethoxybenzoate, a key organic intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical basis, practical application, and comparative performance of essential analytical techniques, grounded in established pharmacopoeial standards and regulatory guidelines.
The Critical Role of Elemental Analysis in Pharmaceutical Integrity
Elemental analysis is a foundational technique in analytical chemistry, providing the quantitative elemental composition of a substance.[1] For a pharmaceutical intermediate like this compound, this analysis serves two primary, yet distinct, purposes:
-
Structural Confirmation and Purity Assessment: Verifying the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) confirms the compound's empirical formula and provides a quantitative measure of its purity. This is a cornerstone of chemical characterization.[2][3]
-
Safety and Quality Control: Quantifying trace elemental impurities, particularly heavy metals and residual catalysts, is a critical safety requirement mandated by global regulatory bodies.[4][5] These impurities offer no therapeutic benefit and can pose significant toxicological risks to patients.[4][6]
This guide will address both aspects, comparing the "gold standard" combustion analysis for bulk elemental composition with modern spectroscopic methods for trace impurity analysis, as stipulated by international pharmacopoeias.
Theoretical Elemental Composition: The Analytical Benchmark
Before any analysis, establishing the theoretical elemental composition of the target compound is paramount. This calculated profile serves as the benchmark against which all experimental results are measured.
Compound: this compound Molecular Formula: C₁₁H₁₁NO₄S Molecular Weight: 253.28 g/mol
Based on this formula, the theoretical mass percentages are calculated as follows:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass | Mass Percentage (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 52.16% |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.38% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.53% |
| Sulfur (S) | 32.065 | 1 | 32.065 | 12.66% |
| Oxygen (O) | 15.999 | 4 | 63.996 | 25.27% |
Note: Oxygen is typically determined by pyrolysis in a separate analysis or calculated by difference.
Comparative Analysis of Key Methodologies
Two principal methodologies are employed for the complete elemental characterization of a pharmaceutical compound. They are not interchangeable; rather, they are complementary, answering different fundamental questions about the sample's composition.
| Feature | Combustion Analysis (CHNS) | Inductively Coupled Plasma (ICP-MS/OES) |
| Primary Purpose | Determination of bulk elemental composition (C, H, N, S, O) of the organic molecule.[7][8] | Quantification of trace elemental impurities (e.g., metals, non-metals).[7][9] |
| Key Application | Confirming empirical formula and assessing purity of the Active Pharmaceutical Ingredient (API) or intermediate.[2][3] | Ensuring compliance with safety limits for toxic elements and residual catalysts (ICH Q3D, USP <232>).[10][11][12] |
| Principle | Sample is combusted at high temperature; resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[13][14] | Sample is aerosolized and introduced into a high-temperature argon plasma, causing atomic emission (OES) or ionization for mass separation (MS).[7] |
| Typical Elements | C, H, N, S, O | Broad range of the periodic table, including As, Cd, Hg, Pb, Pd, Pt, Ni, V, etc.[9] |
| Sensitivity | Percent (%) to high parts-per-million (ppm) | Parts-per-billion (ppb) to low ppm.[1] |
| Governing Standards | Method validation principles (ICH Q2(R1)) | USP <232>/<233>, EP 2.4.20, JP 2.66, ICH Q3D.[5][15][16][17] |
Standard Protocol 1: CHNS Analysis via Dynamic Flash Combustion
This method is the established standard for determining the C, H, N, and S content of organic compounds.[7][13] Its high precision and reliability make it indispensable for verifying the identity and purity of newly synthesized batches of this compound.
Causality of Experimental Choices
The choice of dynamic flash combustion is based on its efficiency and completeness. The sample is dropped into a high-temperature furnace (~1000°C) rich in oxygen, ensuring instantaneous and complete conversion of the organic matrix into simple, stable gaseous products (CO₂, H₂O, N₂, SO₂).[13][14] The use of a helium carrier gas is critical for its inertness and high thermal conductivity, which is essential for the final detection step.
Experimental Workflow Diagram
Sources
- 1. Elemental analysis: operation & applications - Elementar [elementar.com]
- 2. Elemental analysis - Wikipedia [en.wikipedia.org]
- 3. azom.com [azom.com]
- 4. smithers.com [smithers.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. csanalytical.com [csanalytical.com]
- 7. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 8. mt.com [mt.com]
- 9. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Analysis of Metallic Impurities and Residual Catalysts in Medical Products (ICH Q3D Guideline) - JFE Techno-Research Corporation [jfe-tec.co.jp]
- 13. rsc.org [rsc.org]
- 14. azom.com [azom.com]
- 15. Revised general chapters for elemental analysis published in Pharmeuropa 37.2 - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 16. JP Technical Information | Pharmaceuticals and Medical Devices Agency [pmda.go.jp]
- 17. Risk Assessment and Control in the Guideline for Elemental Impurities in Drugs | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
Validating Isothiocyanate Formation: A Comparative Guide to TLC Visualization
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
Isothiocyanates (ITCs, R-N=C=S) are pivotal electrophilic intermediates in drug discovery and bioconjugation. However, their detection on Thin Layer Chromatography (TLC) presents a distinct analytical challenge: aliphatic ITCs often lack UV chromophores, and their stability on silica gel is variable. Relying solely on standard UV visualization (254 nm) or non-specific charring methods frequently leads to false negatives or misinterpretation of starting material as product.
This guide provides a validated, hierarchical approach to ITC detection. We move beyond simple "recipes" to establish a self-validating system that confirms not just the presence of sulfur, but the reactive electrophilic functionality of the isothiocyanate group.
Part 1: Strategic Validation Workflow
To ensure scientific integrity, ITC formation should never be assessed by a single method. The following decision tree outlines the logical flow for confirming ITC synthesis.
Figure 1: Hierarchical validation workflow ensuring both the presence of the functional group and its chemical reactivity.
Part 2: Comparative Analysis of Detection Methods
Method A: In-Situ Amine Derivatization (The Gold Standard)
Best For: Unambiguous confirmation of the electrophilic -NCS group.
While stains detect atomic composition (e.g., Sulfur), derivatization proves chemical function. Isothiocyanates react rapidly with primary amines to form stable thioureas. This method converts a potentially volatile, non-polar, UV-silent ITC into a polar, UV-active, solid thiourea.
Mechanism:
Protocol:
-
Prepare Co-Spotting Solution: Dissolve benzylamine (or aniline) in MeOH (10% v/v).
-
Spotting:
-
Lane 1: Starting Material.
-
Lane 2: Reaction Mixture (The putative ITC).
-
Lane 3: "Overspot" – Spot the Reaction Mixture, let it dry briefly, then spot the Benzylamine solution directly on top of it.
-
-
Elution: Run the TLC plate in your standard solvent system (e.g., Hexane:EtOAc).
-
Analysis: Lane 3 will show a distinct new spot (the thiourea) with a significantly lower
than the ITC in Lane 2 due to increased polarity and H-bonding capability.
Why this works: Only a reactive electrophile will couple with the amine to shift the
Method B: Grote’s Reagent (The Specific Stain)
Best For: Direct visualization of aliphatic ITCs without UV activity.
Grote’s reagent is a specialized colorimetric stain for sulfur-containing compounds, particularly those with
The Recipe (Modified for Stability):
-
Solution A: Dissolve 0.5 g Sodium Nitroprusside in 10 mL water.
-
Solution B: Dissolve 0.5 g Hydroxylamine HCl in 10 mL water.
-
Solution C: Dissolve 1.0 g Sodium Bicarbonate in 10 mL water.
-
Activation: Mix A + B. Add C. Wait for gas evolution (
) to cease. Add 2 drops of Bromine (Warning: Fume hood). Filter the dark solution. Dilute to 25 mL total volume.
Protocol:
-
Elute the TLC plate and dry completely (residual acid/base from eluent can interfere).
-
Spray the plate moderately with Grote’s reagent.
-
Observation: ITCs typically appear as intense blue or purple spots on a light background. Heating is usually not required and can degrade the contrast.
Method C: General Stains (KMnO₄ / Iodine)
Best For: Purity assessment, not identification.
-
Iodine (
): Reversible. ITCs absorb iodine weakly. Useful for locating all organic mass but fails to distinguish the product from non-sulfur impurities. -
Potassium Permanganate (
): Strong oxidizer. Will stain ITCs (yellow on purple) due to the oxidizable sulfur, but also stains alcohols, amines, and alkenes. High False Positive Rate.
Part 3: Performance Comparison Data
The following table summarizes the experimental utility of each method.
| Feature | Amine Derivatization (Method A) | Grote's Reagent (Method B) | KMnO₄ / Iodine (Method C) |
| Specificity | High (Proves Electrophilicity) | High (Specific to C=S / S) | Low (General Organic) |
| Sensitivity | Moderate (Depends on UV of adduct) | High (< 5 µg) | Moderate |
| Destructive? | Yes (Chemical Reaction) | Yes (Stain) | |
| Shelf Life | Reagents stable for months | Unstable (Prepare fresh/weekly) | Very Stable |
| False Positives | Rare (Requires coupling) | Possible (Thioureas, Thioamides) | Common (Alkenes, Alcohols) |
Part 4: The Chemistry of Detection (Visualization)
Understanding the chemical basis of detection allows researchers to troubleshoot "invisible" spots.
Figure 2: Chemical pathways for Grote's complexation vs. Amine derivatization.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3][4] Longman Scientific & Technical. (Standard reference for functional group detection and Grote's reagent preparation).
-
Drobnica, L., et al. (1977). "The Chemistry of the -NCS Group." The Chemistry of Cyanates and Their Thio Derivatives. Wiley-Interscience. (Foundational text on ITC reactivity with amines).
-
Fahey, J. W., et al. (2015). "Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis." Journal of Chromatography A. (Validation of the amine-trapping method for analytical purposes).
-
Reach Devices. (n.d.). "TLC Stains: Recipes and Mechanisms."[5][6] (Practical guide for Grote's and Permanganate stains).
Sources
Comparison of methyl 2-isothiocyanato-4,5-dimethoxybenzoate with 2-isothiocyanatobenzoate
This guide provides a technical comparison between Methyl 2-isothiocyanato-4,5-dimethoxybenzoate (Compound A) and Methyl 2-isothiocyanatobenzoate (Compound B). It is designed for medicinal chemists and process engineers focusing on the synthesis of quinazolinone-based pharmacophores.
Focus: Electronic Modulation and Synthetic Utility in Heterocycle Construction
Executive Summary
This compound and Methyl 2-isothiocyanatobenzoate serve as critical electrophilic building blocks for synthesizing quinazolin-4(3H)-ones and thienopyrimidines .
While both compounds share the same ortho-isothiocyanato ester scaffold, the presence of the 4,5-dimethoxy motif in the former significantly alters its physicochemical profile, electronic reactivity, and downstream pharmacological potential. This guide analyzes these differences to optimize synthetic workflows.
Physicochemical Comparison
| Feature | This compound | Methyl 2-isothiocyanatobenzoate |
| Structure | (Compound A) Core + 4,5-di-OMe | (Compound B) Unsubstituted Core |
| CAS Number | 111049-67-3 (Generic/Related) * | 16024-82-1 |
| Molecular Weight | 253.27 g/mol | 193.22 g/mol |
| Physical State | Crystalline Solid (White/Pale Yellow) | Liquid or Low-Melting Solid (Dark Red/Brown) |
| Melting Point | 128–131 °C | ~25 °C |
| Electronic Nature | Electron-Rich (Donating Group) | Electron-Neutral (Reference) |
| Primary Output | 6,7-Dimethoxyquinazolinones (e.g., Prazosin analogs) | Unsubstituted Quinazolinones |
*Note: CAS numbers for specific methoxy-isothiocyanate derivatives vary by substitution pattern; 26759-46-6 refers to the amino-precursor.
Mechanistic & Electronic Profiling
The reactivity difference between these two reagents is governed by the electronic influence of the substituents on the benzene ring.
The 4,5-Dimethoxy Effect (Compound A)
The methoxy groups at positions 4 and 5 exert a strong Electron Donating Effect (+M) .
-
5-Methoxy Position: Located para to the isothiocyanate (ITC) group attachment point (C2). Through resonance, it increases electron density at the C2 carbon.
-
Impact on Electrophilicity: The increased electron density on the aromatic ring is transmitted to the nitrogen of the isothiocyanate group. This renders the central carbon of the ITC group (
) slightly less electrophilic compared to the unsubstituted analog. -
Practical Consequence: Nucleophilic attack by amines may be kinetically slower, often requiring slightly longer reflux times or more polar solvents compared to Compound B. However, the resulting intermediates (thioureas) are often more stable and crystalline.
The Unsubstituted Scaffold (Compound B)
-
Baseline Reactivity: Lacking electron-donating groups, the ITC carbon retains higher electrophilicity.
-
Reaction Kinetics: Reacts rapidly with amines.
-
Handling: As a liquid/low-melting solid, it is prone to hydrolysis and dimerization if not stored strictly anhydrous.
Synthetic Utility: Quinazolinone Construction[1][2][3][4][5][6]
The primary application for both reagents is the "one-pot" or stepwise synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones , a scaffold found in EGFR inhibitors (e.g., Gefitinib precursors) and alpha-blockers.
Reaction Mechanism
The synthesis proceeds via a tandem addition-cyclization sequence:
-
Nucleophilic Addition: Primary amine attacks the ITC carbon to form a thiourea intermediate.
-
Intramolecular Cyclization: The thiourea nitrogen attacks the ester carbonyl.
-
Elimination: Methanol is eliminated to close the pyrimidine ring.
Visualization: Reaction Pathway (DOT)
Caption: Mechanism of quinazolinone formation. Compound A stabilizes the Thiourea Intermediate, potentially requiring heat for the final cyclization step.
Experimental Protocols
Protocol A: Synthesis using this compound
Target: 3-Substituted-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Rationale: The dimethoxy derivative is less soluble in cold ethanol, facilitating product isolation by simple filtration.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 1.0 eq of this compound in Ethanol (absolute) (10 mL/mmol).
-
Note: If solubility is poor at RT, gently warm to 40°C.
-
-
Addition: Add 1.1 eq of the primary amine (e.g., benzylamine, aniline) dropwise.
-
Observation: A transient precipitate (thiourea) may form.
-
-
Catalysis (Optional): Add 0.1 eq of Triethylamine (TEA) or anhydrous K₂CO₃ to accelerate cyclization if the amine is sterically hindered.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours .
-
Monitor: Check TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (high Rf) should disappear.
-
-
Isolation: Cool the reaction mixture to 0°C in an ice bath. The product will crystallize out.[1][2]
-
Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
-
Expected Yield: 75–90%
-
Appearance: White to pale yellow needles.
-
Protocol B: Synthesis using Methyl 2-isothiocyanatobenzoate
Target: 3-Substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Rationale: The unsubstituted reagent is a liquid/oil. The reaction is faster but may require chromatographic purification if the product does not precipitate cleanly.
-
Setup: Same as Protocol A.
-
Reaction: Mix 1.0 eq Methyl 2-isothiocyanatobenzoate with 1.1 eq amine in Dioxane or Ethanol .
-
Reflux: Reflux for 2–3 hours (faster kinetics due to higher electrophilicity).
-
Workup:
-
If precipitate forms: Filter and wash.
-
If no precipitate: Evaporate solvent. The residue is often an oil. Triturate with Diethyl Ether or Hexane to induce solidification.
-
-
Purification: Recrystallization from Ethanol/Water.
Visualization: Experimental Workflow (DOT)
Caption: Comparative workflow. Note the divergence at the isolation step due to solubility differences.
References
-
Ghorab, M. M., et al. (2011). "Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents."[3] Arzneimittelforschung, 61(12), 719-726.
-
Al-Sanea, M. M., et al. (2024).[4] "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors." Dove Medical Press.
-
ChemicalBook. (2024). "Methyl 2-isothiocyanatobenzoate Product Properties and CAS Data."
-
Tokyo Chemical Industry (TCI). (2024). "Methyl 2-Amino-4,5-dimethoxybenzoate (Precursor Data)."
-
Matusiewicz, M., et al. (2021). "Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent." Molecules, 26(9), 2701.
Sources
- 1. epstem.net [epstem.net]
- 2. The Isothiocyanato Moiety. An Ideal Protecting Group for Stereoselective Sialic Acid Glycoside Synthesis and Subsequent Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
UV-Vis Absorption Maxima of Dimethoxybenzoate Isothiocyanates: A Technical Characterization Guide
This guide provides a technical analysis of the UV-Vis spectral properties of dimethoxybenzoate isothiocyanates, a specialized class of aromatic isothiocyanates (ITCs) used in bioconjugation and chemical synthesis.
Executive Summary & Scientific Context
Dimethoxybenzoate isothiocyanates (e.g., methyl 3,5-dimethoxy-4-isothiocyanatobenzoate) represent a distinct subclass of heterofunctional reagents. Unlike the standard Phenyl Isothiocyanate (PITC) used in Edman degradation, the inclusion of two electron-donating methoxy groups (-OCH
This substitution pattern significantly modulates the molecular orbital energy gaps, resulting in a bathochromic (red) shift compared to unsubstituted phenyl isothiocyanates. These compounds are critical for researchers requiring a UV-active label that absorbs outside the standard protein window (280 nm) but does not require the visible-range excitation of bulky fluorophores like Fluorescein Isothiocyanate (FITC).
Chemical Basis of Absorbance
The UV-Vis spectrum of aromatic isothiocyanates is dominated by two primary electronic transitions:
- Transition (High Intensity): Originating from the conjugated aromatic system. In dimethoxybenzoate derivatives, the conjugation extends from the ester carbonyl through the benzene ring to the isothiocyanate group.
- Transition (Lower Intensity): Specific to the non-bonding electrons on the sulfur and nitrogen of the -N=C=S group.
Structural Impact on
-
Benzene Core: Base absorption at ~254 nm.
-
Isothiocyanate (-NCS): Acts as a weak auxochrome, typically shifting the primary band to ~260–270 nm.
-
Benzoate Ester (-COOR): Electron-withdrawing group (EWG) at the para or meta position induces a bathochromic shift.
-
Methoxy Groups (-OCH
): Strong electron-donating groups (EDG). When placed at the 3,5-positions (flanking the 4-NCS group), they raise the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap and shifting the significantly toward the 300–320 nm region.
Comparative Data Analysis
The following table contrasts the spectral properties of dimethoxybenzoate isothiocyanates against standard alternatives.
Table 1: Comparative UV-Vis Absorption Maxima
| Compound Class | Primary | Extinction Coeff. ( | Detection Window | Primary Application |
| Phenyl Isothiocyanate (PITC) | 266 nm | ~10,000 | UV (Short) | Edman Degradation (Sequencing) |
| 4-Isothiocyanatobenzoate | 280–290 nm | ~12,000–15,000 | UV (Mid) | Cross-linking / Labeling |
| Dimethoxybenzoate ITC | 305–320 nm | ~14,000–18,000 | UV (Long) | Selective Labeling / HPLC Tagging |
| Fluorescein ITC (FITC) | 495 nm | ~75,000 | Visible (Blue) | Fluorescence Microscopy |
*Note: Values are solvent-dependent (typically Methanol or Acetonitrile). Dimethoxybenzoate derivatives often exhibit a secondary shoulder or peak around 240–250 nm.
Experimental Protocol: Synthesis & Characterization
To ensure spectral accuracy, the isothiocyanate must be freshly synthesized or purified, as hydrolysis to the corresponding thiocarbamate or urea can alter the spectrum.
Phase A: Synthesis Workflow (Self-Validating)
-
Precursor: Methyl 4-amino-3,5-dimethoxybenzoate.
-
Reagent: Thiophosgene (CSCl
) or DMT/NMM/TsO- (Desulfurization method).
Figure 1: Synthesis pathway for converting the amino-benzoate precursor to the target isothiocyanate.
Phase B: UV-Vis Characterization Protocol
Objective: Determine exact
-
Solvent Selection: Use Spectroscopic Grade Acetonitrile (MeCN) .
-
Reasoning: Alcohols (MeOH, EtOH) can slowly react with highly reactive ITCs to form thiocarbamates, potentially shifting the
by 5–10 nm over time. MeCN is non-nucleophilic.
-
-
Sample Preparation:
-
Prepare a stock solution of 1.0 mM in MeCN.
-
Dilute to 20–50
M for measurement (Target Absorbance: 0.2 – 0.8 AU).
-
-
Baseline Correction: Run a blank with pure MeCN.
-
Scan Parameters:
-
Range: 200 nm – 450 nm.
-
Speed: Medium (to capture shoulder definition).
-
-
Validation Step (The "Amine Test"):
-
After the initial scan, add 10
L of pure butylamine to the cuvette. -
Observation: The peak at ~310 nm should rapidly decrease or shift as the thiourea derivative forms. If the spectrum remains unchanged, the ITC has likely already hydrolyzed or degraded.
-
Performance Evaluation & Application Insights
Why choose Dimethoxybenzoate ITCs?
-
Spectral Orthogonality: The absorption at >300 nm allows for detection in the presence of standard aromatic amino acids (Trp/Tyr/Phe absorb <280 nm).
-
Stability: The steric hindrance provided by the 3,5-dimethoxy groups offers slightly improved hydrolytic stability compared to unsubstituted phenyl isothiocyanates, allowing for longer reaction times with slow-reacting amines.
Potential Interferences:
-
Thiourea Formation: Upon reaction with proteins, the resulting thiourea linkage typically absorbs at a shorter wavelength (~240–250 nm) with a higher extinction coefficient.
-
Solvent Cut-off: Avoid acetone or DMF for UV characterization due to their high UV cut-off points which mask the secondary bands.
References
-
Antoš, K., et al. (1973). "Isothiocyanates.[1][2][3][4][5] XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent." Chemical Papers, 27(6), 808-810. Link
-
Kolesinska, B., et al. (2020).[6] "Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent." Molecules, 25(10), 2356. Link
- Podlech, J. (2010). "Origin of the Absorption Maxima of Aromatic Isothiocyanates." Journal of Organic Chemistry. (General Reference for electronic transitions).
-
NIST Chemistry WebBook. "4-Methoxybenzyl isothiocyanate Spectral Data." National Institute of Standards and Technology.[4] Link
Sources
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. 4-Methoxybenzyl isothiocyanate [webbook.nist.gov]
- 5. CAS 3694-57-3: 4-Methoxybenzyl isothiocyanate | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Methyl 2-isothiocyanato-4,5-dimethoxybenzoate
[1][2]
Document Control:
-
Scope: Laboratory Scale (<100g)
-
Hazard Class: Sensitizer / Irritant / Moisture Sensitive[1]
Executive Safety Summary
Methyl 2-isothiocyanato-4,5-dimethoxybenzoate is a specialized heterocyclic building block.[1][2] While less volatile than lower molecular weight analogs (like allyl isothiocyanate), it retains the potent electrophilic properties of the isothiocyanate (-N=C=S) pharmacophore.[1][2]
The Critical Hazard: The primary risk is not just acute toxicity, but sensitization .[1][2] Isothiocyanates are powerful electrophiles that covalently modify proteins (haptenization), leading to severe allergic contact dermatitis and respiratory sensitization (occupational asthma).[1][2] Once sensitized, a researcher may never be able to handle this class of compounds again.[1][2]
Operational Rule: Handle this compound as if it were a "labile radioactive source"—assume any surface contact equals contamination.[1][2]
Hazard Mechanism & Risk Assessment
To understand the PPE requirements, one must understand the chemical mechanism of injury.[1][2]
-
Chemical Basis: The central carbon in the -N=C=S group is electron-deficient.[1][2] It reacts rapidly with nucleophiles, specifically the amino and thiol groups found in human skin proteins (cysteine and lysine residues).[1][2]
-
Consequence: This reaction creates a thiourea adduct.[1][2] The immune system recognizes this modified protein as "foreign," triggering an IgE-mediated immune response.[1][2]
-
Route of Entry:
PPE Matrix: The "Double-Barrier" Standard[1][2]
Do not rely on single layers.[1][2] The following matrix utilizes a redundancy approach to prevent breakthrough.
| Body Zone | Primary Barrier (Inner) | Secondary Barrier (Outer) | Technical Justification |
| Hands (Routine) | Nitrile (4-5 mil) | Nitrile (Extended Cuff, >6 mil) | Isothiocyanates can permeate standard nitrile in <15 mins.[1][2] Double gloving provides a "sacrificial" outer layer.[1][2] Change outer gloves every 30 mins. |
| Hands (Spill/Solvent) | Nitrile (4-5 mil) | Silver Shield / Laminate | If dissolved in acetone/DCM, permeation is instant.[1][2] Laminate gloves are chemically impervious to this organic mixture.[1][2] |
| Eyes | Safety Glasses | Chemical Splash Goggles | Isothiocyanates are lachrymators (tear-inducing).[1][2][3] Vapor/dust can bypass glasses.[1][2] Goggles are mandatory for any open-vessel work.[1][2] |
| Respiratory | Fume Hood (Sash <18") | P100/OV Respirator | The hood is the primary control.[1][2] If weighing outside a hood (discouraged), a half-face respirator with Organic Vapor/Particulate (P100) cartridges is required.[1][2] |
| Body | Cotton Lab Coat | Tyvek® Sleeves/Apron | Cotton absorbs; Tyvek repels.[2] Use disposable sleeves to cover the wrist gap between glove and coat.[2] |
Visualization: PPE Decision Logic
Figure 1: Task-based PPE selection logic.[1][2] Note that "Level 3" is required for spills where fume hood containment might be compromised.
Operational Protocols
A. Weighing & Transfer (The "Static" Risk)
Substituted benzoates are often crystalline solids prone to static charge.[1][2] Static discharge can scatter the powder, creating an invisible aerosol.[1][2]
-
Preparation: Place a disposable balance draft shield or a secondary containment tray inside the chemical fume hood.[1][2] Do not weigh on an open bench.
-
Static Control: Use an anti-static gun on the weighing boat and spatula before touching the solid.[1][2]
-
Transfer: Dissolve the solid immediately after weighing. Do not transport the dry solid around the lab; move it as a solution whenever possible to eliminate dust risk.[1][2]
B. Reaction Setup
-
Moisture Control: This compound is moisture-sensitive.[1][2][4][5] Hydrolysis yields the corresponding aniline and CO₂/COS.[2] While less toxic, this degrades your reagent.[1]
-
Inerting: Flush the reaction vessel with Nitrogen or Argon before adding the reagent.[1][2]
-
Temperature: If heating is required, ensure a reflux condenser is active before heating to prevent vapor escape.[1][2]
C. Decontamination & Disposal (The "Quench" Method)
You cannot simply dispose of isothiocyanates in the organic waste bin; they remain reactive.[2] You must chemically deactivate (quench) them.[1][2]
The Quench Solution:
Protocol:
-
Collect all contaminated disposables (pipette tips, weighing boats) in a beaker.[1][2]
-
Submerge them in the Quench Solution for 24 hours.
-
Chemistry: The ammonia/hydroxide attacks the isothiocyanate carbon, converting it into a stable, non-sensitizing thiourea or carbamate.[1]
-
-
After 24 hours, the solution can be neutralized (pH 7) and disposed of as standard organic waste.[1][2]
Visualization: Deactivation Workflow
Figure 2: Chemical deactivation workflow to transform the reactive electrophile into a stable thiourea derivative before disposal.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Do not use solvent. Wash with soap and lukewarm water for 15 minutes.[1] Solvent (acetone/ethanol) will drive the chemical deeper into the dermis.[1][2] |
| Eye Contact | Flush at eyewash station for 15 minutes. Hold eyelids open. Seek medical attention immediately (lachrymators cause corneal damage).[1][2] |
| Spill (<1g) | Cover with "Quench Solution" soaked paper towels.[1][2] Wait 30 mins. Wipe up with double nitrile gloves.[1][2] |
| Spill (>1g) | Evacuate area. Don Silver Shield gloves and Respirator.[1][2] absorb with vermiculite.[1][2][6] Treat vermiculite with Quench Solution in a pail.[1][2] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]
-
University of California, Los Angeles (UCLA) EHS. (n.d.).[1][2] Standard Operating Procedure: Isothiocyanates. [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
